Product packaging for 3-Chloro-4-(3-fluorobenzyloxy)aniline(Cat. No.:CAS No. 202197-26-0)

3-Chloro-4-(3-fluorobenzyloxy)aniline

Katalognummer: B131394
CAS-Nummer: 202197-26-0
Molekulargewicht: 251.68 g/mol
InChI-Schlüssel: AYPFEYDGZDPAPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

3-Chloro-4-(3-fluorobenzyloxy)aniline, also known as this compound, is a useful research compound. Its molecular formula is C13H11ClFNO and its molecular weight is 251.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11ClFNO B131394 3-Chloro-4-(3-fluorobenzyloxy)aniline CAS No. 202197-26-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-chloro-4-[(3-fluorophenyl)methoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO/c14-12-7-11(16)4-5-13(12)17-8-9-2-1-3-10(15)6-9/h1-7H,8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPFEYDGZDPAPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427603
Record name 3-Chloro-4-[(3-fluorophenyl)methoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202197-26-0
Record name 3-Chloro-4-[(3-fluorophenyl)methoxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202197-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(3-fluorobenzyloxy)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202197260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-4-[(3-fluorophenyl)methoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4-(3-fluorobenzyloxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.104.019
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Chloro-4-(3-fluorobenzyloxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 3-Chloro-4-(3-fluorobenzyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 202197-26-0

This technical guide provides a comprehensive overview of 3-Chloro-4-(3-fluorobenzyloxy)aniline, a critical intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals involved in drug discovery and development. This document details the compound's properties, synthesis, and its pivotal role in the creation of targeted cancer therapies.

Compound Overview

This compound is a highly functionalized synthetic organic compound.[1][2][3] Its molecular structure incorporates a chlorinated aniline ring ether-linked to a fluorinated benzyl group.[1] This specific arrangement of functional groups makes it a valuable building block, particularly in the synthesis of kinase inhibitors.[1] The primary application of this compound is as a key intermediate in the manufacture of Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.[4][5][6][7]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 202197-26-0[1][4][5][6]
Molecular Formula C13H11ClFNO[1][4][7]
Molecular Weight 251.68 g/mol [4][7]
Appearance White to tan solid/powder to crystal.[1][4][5][7][1][4][5][7]
Melting Point 78.0 to 82.0 °C[4][7]
Boiling Point (Predicted) 387.9 ± 32.0 °C[4][7]
Density (Predicted) 1.306 ± 0.06 g/cm³[4][7]
pKa (Predicted) 3.98 ± 0.10[1][7]
Solubility Slightly soluble in Acetonitrile, DMSO, and Methanol.[4][7][4][7]
Storage Temperature Room temperature, in a dark place under an inert atmosphere.[1][4][7][1][4][7]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 2-chloro-4-nitrophenol and 3-fluorobenzyl chloride.[8][9] The general workflow involves a Williamson ether synthesis followed by the reduction of the nitro group.[9]

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction A 2-Chloro-4-nitrophenol C 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene A->C K2CO3, DMF B 3-Fluorobenzyl chloride B->C D This compound C->D Fe/NH4Cl, Ethanol/Water

General synthetic workflow for this compound.
Detailed Experimental Protocol: Reduction of 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene

This protocol details the reduction of the nitro intermediate to the final aniline product.

Materials:

  • 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene (35.6 g)

  • Iron powder (70 mesh, 21.2 g)

  • Ammonium chloride (60.9 g)

  • Ethanol (506 mL)

  • Water (128 mL)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • 1 L Reactor

Procedure:

  • Combine 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene, iron powder, and ammonium chloride in the 1 L reactor.[4][6]

  • Add the solvent mixture of ethanol and water to the reactor.[4][6]

  • Heat the mixture to reflux and maintain for 2 hours.[4][6]

  • After the reaction is complete, cool the mixture to 20-25 °C.[6]

  • Remove the insoluble iron oxides by vacuum filtration through Celite, and wash the solid residue with ethanol.[6][8]

  • Combine the filtrates and remove the solvent by evaporation, resulting in a moist orange solid.[4][6]

  • Dissolve the solid in dichloromethane and filter to remove any remaining inorganic salts.[4][6]

  • Transfer the filtrate to a separatory funnel to separate the organic phase from any aqueous residue.[4][6]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.[4][6][8]

Results:

  • Yield: 30.8 g (96%)[4][6]

  • Purity (by HPLC): 99.67%[4][6]

Application in Drug Development: Synthesis of Lapatinib

This compound is a crucial building block in the synthesis of Lapatinib.[4][5][7] Lapatinib is a potent and selective dual inhibitor of the tyrosine kinase activity associated with Epidermal Growth Factor Receptor (EGFR, HER1) and Human Epidermal Growth Factor Receptor 2 (HER2, ErbB-2).[7][8] Overexpression of these receptors is a key factor in the development of certain types of breast cancer.[7]

The aniline functional group of this compound allows for its coupling with a substituted quinazoline moiety, forming the core structure of Lapatinib.[8][9]

Signaling Pathway Inhibition by Lapatinib

Lapatinib functions by binding to the intracellular ATP-binding site of the EGFR and HER2 tyrosine kinases, preventing their auto-phosphorylation and the subsequent activation of downstream signaling pathways. This blockade inhibits cellular processes such as proliferation, survival, and angiogenesis.

G cluster_0 Cell Membrane cluster_1 Intracellular EGFR EGFR (HER1) HER2 TK Tyrosine Kinase Domain EGFR->TK Ligand Binding Lapatinib Lapatinib Lapatinib->TK Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) TK->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Simplified signaling pathway inhibition by Lapatinib.

Safety and Handling

This compound should be handled with care. While comprehensive toxicity data is limited, it is considered to have moderate acute toxicity based on its structural similarity to other aromatic amines.[1] Potential hazards include skin and eye irritation, respiratory irritation, and possible skin sensitization upon prolonged or repeated exposure.[1] It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE).

Storage: Store in a cool, dark place under an inert atmosphere to maintain its stability and purity.[1][4][7]

References

An In-depth Technical Guide to 3-Chloro-4-(3-fluorobenzyloxy)aniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Chloro-4-(3-fluorobenzyloxy)aniline is a halogenated aromatic amine that serves as a critical intermediate in medicinal chemistry, most notably in the synthesis of targeted cancer therapeutics.[1][2][3][4] Its molecular structure, featuring a chlorinated and fluorinated benzyl ether moiety on an aniline backbone, provides a versatile scaffold for the development of bioactive molecules. This technical guide offers a comprehensive overview of its chemical properties, synthesis protocols, and its significant role in the development of kinase inhibitors.

Core Chemical and Physical Properties

This compound is typically a solid at room temperature, appearing as a white to tan crystalline powder.[1][2] It is essential to handle this compound with care, utilizing appropriate personal protective equipment, as compounds of this class can be hazardous.[1]

PropertyValueSource(s)
CAS Number 202197-26-0[1][2][3]
Molecular Formula C₁₃H₁₁ClFNO[1][2][5]
Molecular Weight 251.68 g/mol [2][5]
Appearance White to Gray to Red powder to crystal; Tan Solid[1][2][4]
Melting Point 78.0 to 82.0 °C[2][4]
Boiling Point (Predicted) 387.9 ± 32.0 °C[2][4]
Density (Predicted) 1.306 ± 0.06 g/cm³[2]
pKa (Predicted) 3.98 ± 0.10[1][2]
Solubility Slightly soluble in Acetonitrile, DMSO, and Methanol[2][4]
Storage Temperature Room temperature, in a dark place under an inert atmosphere[1][2][4][5]
SMILES Nc1ccc(OCc2cccc(F)c2)c(Cl)c1[2][5]
InChIKey AYPFEYDGZDPAPE-UHFFFAOYSA-N[2]

Synthesis and Experimental Protocols

The synthesis of this compound is well-documented, typically involving a two-step process from commercially available starting materials.[6][7] The general approach involves a Williamson ether synthesis followed by the reduction of a nitro group.[1][6]

Logical Workflow for Synthesis

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction A 2-Chloro-4-nitrophenol E 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene A->E Stir at RT, 4-6h B 3-Fluorobenzyl chloride B->E Stir at RT, 4-6h C Potassium Carbonate (Base) C->E Stir at RT, 4-6h D DMF (Solvent) D->E Stir at RT, 4-6h I This compound E->I Reflux, 2h F Iron Powder F->I G Ammonium Chloride G->I H Ethanol/Water (Solvent) H->I

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Reduction of 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene

This protocol details the reduction of the nitro-intermediate to the final aniline product.[2][8]

Materials:

  • 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene (35.6 g)

  • Iron powder, 70 mesh (21.2 g)

  • Ammonium chloride (60.9 g)

  • Ethanol (506 mL)

  • Water (128 mL)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • 1 L reactor

Procedure:

  • Combine 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene, iron powder, and ammonium chloride in the 1 L reactor.[2][8]

  • Add the solvent mixture of ethanol and water.[2][8]

  • Heat the reaction mixture to reflux and maintain for 2 hours.[2][8]

  • Upon completion, cool the mixture to 20-25 °C.[2][8]

  • Remove the insoluble iron oxides via vacuum filtration through Celite, and wash the solid filter cake with ethanol.[2][7]

  • Combine the filtrates and remove the solvent by evaporation under reduced pressure.[2][8]

  • Dissolve the resulting solid in dichloromethane.[2][8]

  • Filter the solution to remove any remaining inorganic salts.[2][8]

  • Transfer the filtrate to a separatory funnel to remove any aqueous residue.[2][8]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.[2][7][8]

This procedure has been reported to yield the final product with high purity (99.67% by HPLC) and in high yield (96%).[2][8]

Application in Drug Development: Synthesis of Lapatinib

The primary application of this compound is as a key building block in the synthesis of Lapatinib.[2][3][4] Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR, also known as ErbB-1) and the Human Epidermal Growth Factor Receptor 2 (HER2, also known as ErbB-2).[4][7]

Role as a Key Intermediate in Lapatinib Synthesis

G A This compound C Nucleophilic Aromatic Substitution A->C B 4-Chloro-6-iodoquinazoline B->C D Intermediate C->D Forms quinazoline core E Suzuki Coupling & Reductive Amination D->E F Lapatinib E->F Final elaboration steps

Caption: Role of the title compound in the synthesis of Lapatinib.

The aniline functional group of this compound participates in a crucial nucleophilic aromatic substitution reaction with a substituted quinazoline, forming the core structure of Lapatinib.[7][9]

Mechanism of Action of Lapatinib

Lapatinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of EGFR and HER2, which are key components of signaling pathways that control cell proliferation, differentiation, and survival.[4][7] Overexpression of HER2 is a driving factor in certain types of breast cancer, making it a prime target for therapy.[4]

Simplified Signaling Pathway Inhibition by Lapatinib

G cluster_membrane Cell Membrane cluster_drug cluster_pathway Intracellular Signaling EGFR EGFR (HER1) P Phosphorylation EGFR->P HER2 HER2 (ErbB-2) HER2->P Lapatinib Lapatinib Lapatinib->P Inhibits RAS_RAF RAS-RAF-MEK-ERK Pathway P->RAS_RAF PI3K PI3K-Akt Pathway P->PI3K Proliferation Cell Growth, Proliferation, Survival RAS_RAF->Proliferation PI3K->Proliferation

References

An In-Depth Technical Guide to 3-Chloro-4-(3-fluorobenzyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of 3-Chloro-4-(3-fluorobenzyloxy)aniline, a key chemical intermediate in the pharmaceutical industry. It details the compound's molecular structure, physicochemical properties, and established synthesis protocols. The primary application of this aniline derivative is in the synthesis of kinase inhibitors, most notably Lapatinib, a dual tyrosine kinase inhibitor used in oncology. This guide is intended for researchers, scientists, and professionals in drug development, offering structured data, detailed experimental procedures, and visual workflows to facilitate its use in a laboratory and industrial setting.

Molecular Structure and Chemical Identity

This compound is a halogenated aromatic amine.[1] Its structure features an aniline ring substituted at position 3 with a chlorine atom and at position 4 with a 3-fluorobenzyloxy ether group. This specific arrangement of functional groups is crucial for its role as a building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1] It is a synthetic compound with no known natural sources.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 202197-26-0[1][2][3]
IUPAC Name 3-chloro-4-[(3-fluorophenyl)methoxy]benzenamine[3][4]
Synonyms 3-Chloro-4-(3-fluorobenzyloxy)phenylamine, 4-(3-Fluorobenzyloxy)-3-chloroaniline, Benzenamine, 3-chloro-4-[(3-fluorophenyl)methoxy]-[1][3][4]
Molecular Formula C₁₃H₁₁ClFNO[1][2][3]
Molecular Weight 251.68 g/mol [2]
InChI Key AYPFEYDGZDPAPE-UHFFFAOYSA-N[2]
Canonical SMILES C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)N)Cl[2]

Physicochemical and Safety Data

The compound typically presents as a solid powder, ranging in color from white to tan.[1][2] Its predicted physicochemical properties are summarized below. Proper storage involves keeping it in a dark, inert atmosphere at room temperature.[1][2][3]

Table 2: Physicochemical Properties

PropertyValueSource
Appearance White to Gray to Red powder to crystal[2][3]
Melting Point 78.0 to 82.0 °C[2][3]
Boiling Point 387.9 ± 32.0 °C (Predicted)[2][3]
Density 1.306 ± 0.06 g/cm³ (Predicted)[2][3]
pKa 3.98 ± 0.10 (Predicted)[1][2][3]
Solubility Slightly soluble in Acetonitrile, DMSO, and Methanol[2][3]

Table 3: Safety and Hazard Information

IdentifierValue
Hazard Class 9[2][3]
RIDADR UN 3077[2][3]
Packing Group III[2][3]
GHS Hazard Statements H302 (Harmful if swallowed), H341 (Suspected of causing genetic defects), H373 (May cause damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects)
GHS Precautionary Statements P201 (Obtain special instructions before use), P260 (Do not breathe dust), P391 (Collect spillage)

Synthesis and Experimental Protocols

The most common and practical synthesis of this compound is a two-step process.[5] It begins with the Williamson ether synthesis to form the nitro-intermediate, followed by the reduction of the nitro group to yield the target aniline.[1][6]

G A 2-Chloro-4-nitrophenol p1 A->p1 B 3-Fluorobenzyl chloride B->p1 C 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene D This compound C->D Nitro Group Reduction (Fe/NH₄Cl, EtOH/H₂O) p1->C Williamson Ether Synthesis (K₂CO₃, DMF) p2

Caption: Synthetic workflow for this compound.

Experimental Protocol 1: Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene

This procedure details the etherification of 2-chloro-4-nitrophenol.[6][7]

  • Materials:

    • 2-Chloro-4-nitrophenol

    • 3-Fluorobenzyl chloride

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

  • Procedure:

    • Dissolve 2-chloro-4-nitrophenol in DMF in a suitable reaction vessel.

    • Add potassium carbonate to the solution and stir the resulting mixture at room temperature.

    • Slowly add 3-fluorobenzyl chloride to the reaction mixture.

    • Continue stirring at room temperature for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

    • Filter the precipitate, wash thoroughly with water, and dry to yield 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene.[6][7]

Experimental Protocol 2: Synthesis of this compound

This protocol describes the reduction of the intermediate's nitro group to an amine.[2][8]

  • Materials:

    • 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene (from Protocol 1)

    • Iron powder (Fe)

    • Ammonium chloride (NH₄Cl)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Dichloromethane (DCM) or Ethyl Acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a 1 L reactor, create a suspension of 35.6 g of 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene, 21.2 g of iron powder, and 60.9 g of ammonium chloride in a solvent mixture of 506 mL of ethanol and 128 mL of water.[2][8]

    • Heat the reaction mixture to reflux and maintain for 2 hours.[2][8]

    • After the reaction is complete, cool the mixture to 20-25 °C.

    • Remove the insoluble iron oxides by vacuum filtration through a pad of celite. Wash the filtered solid with ethanol.[2][8]

    • Combine the filtrates and remove the solvent by evaporation under reduced pressure.

    • Dissolve the resulting solid residue in dichloromethane and filter to remove any remaining inorganic salts.[2]

    • Transfer the filtrate to a separatory funnel to remove any aqueous residue.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to dryness to yield this compound.[2] A typical reported yield is 96% with a purity of 99.67% by HPLC.[2]

Application in Drug Development: Synthesis of Lapatinib

The primary and most significant application of this compound is its use as a pivotal intermediate in the synthesis of Lapatinib.[2][3][4] Lapatinib is an oral, small-molecule, dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR/ErbB-1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB-2).[3][6] The aniline serves as the core fragment that is coupled with a substituted quinazoline moiety via nucleophilic aromatic substitution to construct the drug's scaffold.[7]

G A This compound p1 A->p1 B 4-Chloro-6-iodoquinazoline B->p1 C N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl) -6-iodoquinazolin-4-amine D Lapatinib C->D Further Elaboration (e.g., Suzuki Coupling) p1->C Nucleophilic Aromatic Substitution

Caption: Role of the aniline intermediate in the synthesis of Lapatinib.

Spectroscopic and Analytical Characterization

While raw spectral data is not provided here, the structural identity and purity of this compound are confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would show characteristic signals for the aromatic protons on both the aniline and benzyl rings, a singlet for the benzylic methylene (-CH₂-) protons, and a broad singlet for the amine (-NH₂) protons.[7]

    • ¹³C NMR: The spectrum would display distinct signals for each of the 13 unique carbon atoms in the molecule.[7]

  • Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak corresponding to the compound's molecular weight (251.68 g/mol ), confirming its elemental composition.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for N-H stretching of the primary amine, C-O stretching of the ether linkage, and vibrations corresponding to the C-Cl, C-F, and aromatic C-H bonds.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the compound, often achieving results greater than 99%.[2]

Conclusion

This compound is a well-characterized compound of significant value to the pharmaceutical industry. Its defined physicochemical properties and robust, high-yield synthetic pathway make it an essential building block for the manufacture of targeted cancer therapeutics like Lapatinib. The detailed protocols and structured data presented in this guide serve as a practical resource for chemists and researchers engaged in the synthesis and application of this important intermediate.

References

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Chloro-4-(3-fluorobenzyloxy)aniline, a key intermediate in the manufacturing of various pharmaceutical compounds, notably the tyrosine kinase inhibitor, Lapatinib.[1][2] This document details the core synthetic routes, experimental protocols, and quantitative data to support research, development, and scaling of its production.

Introduction

This compound, with the chemical formula C13H11ClFNO, is a halogenated aromatic amine.[3] It typically presents as a white to off-white or tan crystalline solid.[2][3] The strategic placement of the chloro and fluorobenzyloxy groups on the aniline ring makes it a valuable building block in medicinal chemistry. This guide will focus on the most prevalent and practical synthesis methodologies.

Core Synthesis Pathways

Two primary synthetic routes for this compound have been prominently documented. The most common pathway commences with the Williamson ether synthesis, followed by a reduction of a nitro group. An alternative, though less detailed in the provided results, involves an ammonolysis reaction.

Pathway 1: Williamson Ether Synthesis and Subsequent Reduction

This robust and widely adopted two-step process begins with the etherification of a substituted phenol, followed by the reduction of a nitro group to the desired aniline.

Step 1: Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene

The initial step involves the reaction of 2-Chloro-4-nitrophenol with 3-fluorobenzyl chloride via a Williamson ether synthesis. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).[4][5]

Step 2: Reduction of 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene

The intermediate nitro compound is then reduced to the target aniline. A common and effective method for this transformation is the use of iron powder in the presence of an acid or a salt like ammonium chloride in a solvent mixture such as ethanol and water.[1][4] Catalytic hydrogenation using catalysts like platinum on carbon (Pt/C) is also a viable, and often cleaner, alternative.[4]

Below is a diagram illustrating this primary synthesis pathway.

Synthesis_Pathway_1 2-Chloro-4-nitrophenol 2-Chloro-4-nitrophenol Ether_Synthesis Williamson Ether Synthesis 2-Chloro-4-nitrophenol->Ether_Synthesis 3-Fluorobenzyl_chloride 3-Fluorobenzyl_chloride 3-Fluorobenzyl_chloride->Ether_Synthesis Intermediate 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene Ether_Synthesis->Intermediate Reduction Reduction Intermediate->Reduction Final_Product This compound Reduction->Final_Product

Primary synthesis pathway for this compound.
Pathway 2: Alternative Synthesis via Ammonolysis

An alternative, patented method involves a three-step process where the final and key step is an ammonolysis reaction.[6] This route starts with the formation of 1-((3-fluorobenzyl)oxy)-2-chlorobenzene from o-chlorophenol and a fluorobenzyl bromide.[7] This intermediate then undergoes bromination to yield 1-bromo-2-chloro-4-((3-fluorobenzyl)oxy)benzene. The final step is an ammonolysis reaction to produce the target aniline.[6]

The following diagram outlines the experimental workflow for this alternative pathway.

Synthesis_Pathway_2 cluster_start Starting Materials o-chlorophenol o-chlorophenol Etherification Etherification o-chlorophenol->Etherification 3-fluorobenzyl_bromide 3-fluorobenzyl_bromide 3-fluorobenzyl_bromide->Etherification Intermediate1 1-((3-fluorobenzyl)oxy)-2-chlorobenzene Etherification->Intermediate1 Bromination Bromination Intermediate1->Bromination Intermediate2 1-bromo-2-chloro-4-((3-fluorobenzyl)oxy)benzene Bromination->Intermediate2 Ammonolysis Ammonolysis Intermediate2->Ammonolysis Final_Product This compound Ammonolysis->Final_Product

Alternative synthesis pathway via ammonolysis.

Experimental Protocols

Detailed methodologies for the key experiments in the primary synthesis pathway are provided below.

Protocol 1: Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene

This protocol is based on the Williamson ether synthesis.[4][5]

Materials:

  • 2-Chloro-4-nitrophenol

  • 3-Fluorobenzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 2-Chloro-4-nitrophenol in DMF in a reaction vessel.

  • Add potassium carbonate to the solution and stir the mixture at room temperature.

  • Slowly add 3-fluorobenzyl chloride to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Filter the resulting precipitate, wash it with water, and dry to obtain 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene.

Protocol 2: Synthesis of this compound

This protocol details the reduction of the nitro intermediate using iron powder.[1][4]

Materials:

  • 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

Procedure:

  • Suspend 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene in a mixture of ethanol and water.

  • Add iron powder and ammonium chloride to the suspension.

  • Heat the mixture to reflux (approximately 80-85 °C) for 1-2 hours, monitoring the reaction by TLC.[4]

  • After completion, cool the reaction mixture and filter it through celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[4]

Quantitative Data

The following tables summarize the quantitative data reported for the synthesis of this compound and its intermediate.

Table 1: Reaction Conditions and Yields

StepStarting MaterialsReagentsSolvent(s)Temperature (°C)Time (h)Yield (%)Reference
Ether Synthesis 2-Chloro-4-nitrophenol, 3-Fluorobenzyl chlorideK₂CO₃DMFRoom Temp.4-6Not specified[4]
Reduction 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzeneFe, NH₄ClEthanol, WaterReflux (80-85)1-296[1]
Overall (2 steps) 1-(chloromethyl)-3-fluorobenzene, 2-chloro-4-nitrophenolK₂CO₃, Fe/NH₄ClNot specifiedNot specifiedNot specified82[8]

Table 2: Physicochemical and Purity Data

CompoundPropertyValueReference
This compound Molecular Weight251.68 g/mol [9]
Melting Point78.0 to 82.0 °C[2][9]
AppearanceTan Solid / White to Gray to Red powder to crystal[2][9]
HPLC Purity99.67%[1]
Major Impurity0.10%[1]

Conclusion

The synthesis of this compound is a well-established process, with the Williamson ether synthesis followed by nitro group reduction being the most practical and high-yielding route.[8] This pathway utilizes readily available and inexpensive starting materials, making it amenable to industrial-scale production.[8] The provided protocols and quantitative data offer a solid foundation for researchers and drug development professionals working with this important chemical intermediate. Careful monitoring of reaction progress and adherence to established purification techniques are crucial for obtaining a high-purity final product.

References

The Role of 3-Chloro-4-(3-fluorobenzyloxy)aniline in Kinase Inhibitor Scaffolding: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(3-fluorobenzyloxy)aniline is a highly functionalized synthetic intermediate that has garnered significant interest in medicinal chemistry. While not an active pharmaceutical ingredient itself, it serves as a crucial building block in the synthesis of potent kinase inhibitors, most notably in the industrial synthesis of Lapatinib, a dual tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB-2).[1][2][3][4] Its structural motifs are strategically designed for high-affinity binding to the ATP-binding pocket of these key oncogenic drivers. This technical guide elucidates the significance of this compound as a scaffold, focusing on the mechanism of action of its derivatives, supported by quantitative data, experimental protocols, and pathway visualizations.

The core structure of this compound provides a foundation for derivatives that act as dual inhibitors of EGFR and ErbB-2, which are key components of signaling pathways that regulate cell growth, proliferation, and survival.[5] Dysregulation of these pathways is a hallmark of many cancers. The aniline nitrogen of the core structure is utilized for coupling with a substituted quinazoline or pyrimidine core, a common feature in many kinase inhibitors that facilitates interaction with the hinge region of the kinase's ATP-binding site.

Mechanism of Action of this compound-Based Kinase Inhibitors

Derivatives of this compound are designed to function as ATP-competitive inhibitors of EGFR and ErbB-2 tyrosine kinases. By occupying the ATP-binding site, these inhibitors block the phosphorylation and subsequent activation of the downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways. The blockade of these pathways ultimately leads to an anti-proliferative and pro-apoptotic response in cancer cells that overexpress EGFR and/or ErbB-2.[6]

EGFR/ErbB-2 Signaling Pathway Inhibition

The following diagram illustrates the points of inhibition within the EGFR/ErbB-2 signaling cascade by kinase inhibitors derived from the this compound scaffold.

EGFR_ErbB2_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling EGFR EGFR PI3K PI3K EGFR->PI3K P MAPK MAPK EGFR->MAPK P ErbB2 ErbB-2 ErbB2->PI3K P ErbB2->MAPK P Inhibitor Anilino-pyrimidine Derivatives Inhibitor->EGFR Inhibitor->ErbB2 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation

Caption: Inhibition of EGFR and ErbB-2 signaling by anilino-pyrimidine derivatives.

Quantitative Analysis of Derivative Potency

A study focused on the synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives revealed several compounds with significant dual inhibitory activity against EGFR and ErbB-2 kinases. The in vitro potency of these compounds is summarized below.[5]

Compound IDR-Group on Phenoxy RingEGFR IC50 (nM)ErbB-2 IC50 (nM)
6 3-acrylamido3729
9 3-cyanoacetamido4838
11 3-[6-(4-amino)pyrimidinyl]amino6142
14 3-phenoxyacetamido6579

Experimental Protocols

The following sections detail the methodologies employed to ascertain the inhibitory activity of the this compound derivatives.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against EGFR and ErbB-2 tyrosine kinases was determined using an enzyme-linked immunosorbent assay (ELISA).

Methodology:

  • Plate Preparation: 96-well microtiter plates were coated with a poly(Glu, Tyr) 4:1 random polymer and incubated overnight at 4°C.

  • Kinase Reaction: The coated wells were washed, and a reaction mixture containing the respective kinase (EGFR or ErbB-2), ATP, and varying concentrations of the test compound was added.

  • Incubation: The plates were incubated for a set period (e.g., 60 minutes) at 37°C to allow for the phosphorylation of the substrate.

  • Detection: The reaction was stopped, and the wells were washed. A horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody was added and incubated.

  • Signal Generation: After another washing step, a colorimetric HRP substrate (e.g., TMB) was added. The reaction was stopped with acid, and the absorbance was read at 450 nm.

  • Data Analysis: The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Proliferation Assay (Antiproliferative Activity)

The antiproliferative effects of the compounds were evaluated against human cancer cell lines known to overexpress EGFR (A431) and ErbB-2 (SKOV-3).

Methodology:

  • Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 72 hours.

  • Viability Assessment: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution was added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals were solubilized with a solvent such as DMSO.

  • Absorbance Reading: The absorbance was measured at a wavelength of 570 nm.

  • IC50 Calculation: The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, were determined from dose-response curves.

Synthetic and Evaluative Workflow

The general workflow for the development and assessment of kinase inhibitors from the this compound scaffold is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase cluster_outcome Start This compound Coupling Coupling with Pyrimidine/Quinazoline Core Start->Coupling Derivatization Addition of Side Chains (R-groups) Coupling->Derivatization Purification Purification & Characterization (NMR, MS) Derivatization->Purification KinaseAssay In Vitro Kinase Inhibition Assay (EGFR/ErbB-2) Purification->KinaseAssay CellAssay Antiproliferative Assay (A431, SKOV-3 Cell Lines) KinaseAssay->CellAssay DataAnalysis IC50 Determination CellAssay->DataAnalysis LeadCompound Lead Compound Identification DataAnalysis->LeadCompound

Caption: General workflow for synthesis and evaluation of kinase inhibitors.

Conclusion

This compound is a pivotal intermediate in the design and synthesis of targeted cancer therapeutics. Its structural features are optimized for the creation of potent dual inhibitors of EGFR and ErbB-2 tyrosine kinases. The anilino-pyrimidine derivatives stemming from this scaffold have demonstrated significant in vitro efficacy, inhibiting key signaling pathways that drive tumor growth and proliferation. The methodologies outlined in this guide provide a framework for the continued exploration and optimization of novel kinase inhibitors based on this versatile chemical entity.

References

The Biological Frontier of 3-Chloro-4-(3-fluorobenzyloxy)aniline Derivatives: A Technical Guide to Dual EGFR/ErbB-2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the biological activity of derivatives based on the 3-Chloro-4-(3-fluorobenzyloxy)aniline scaffold. This core structure has been identified as a cornerstone in the development of potent kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (ErbB-2), key players in oncology.

Introduction

The compound this compound is a pivotal intermediate in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor targeting the EGFR and ErbB-2 pathways.[1] Beyond its role as a precursor, this aniline derivative serves as a versatile scaffold for the generation of novel kinase inhibitors.[2] This guide focuses on a series of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives, which have been systematically designed and evaluated for their potential as dual EGFR/ErbB-2 kinase inhibitors.

Quantitative Biological Data

The following tables summarize the in vitro inhibitory activities of the synthesized this compound derivatives against EGFR and ErbB-2 kinases, as well as their anti-proliferative effects on A431 (EGFR overexpressing) and SKOV-3 (ErbB-2 overexpressing) human cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives [3]

Compound IDR-group on Phenoxy RingEGFR IC₅₀ (nM)ErbB-2 IC₅₀ (nM)
6 -NHCO-CH=CH₂ (acrylamide)3729
9 -NHCO-CH₂-CN (cyanoacetamide)4838
11 -NH-(pyrimidin-4-yl)-NH₂6142
14 -NHCO-CH₂-O-Ph (phenoxyacetamide)6579

Table 2: Anti-proliferative Activity of this compound Derivatives [3]

Compound IDA431 IC₅₀ (µM)SKOV-3 IC₅₀ (µM)
6 0.850.52
9 1.120.78
11 1.561.03
14 2.341.88

Signaling Pathways and Mechanism of Action

The primary molecular targets of these derivatives are EGFR (ErbB-1) and ErbB-2 (HER2), both members of the ErbB family of receptor tyrosine kinases. Upon ligand binding (for EGFR) or heterodimerization, these receptors undergo autophosphorylation, initiating downstream signaling cascades, principally the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. These pathways are crucial for regulating cell proliferation, survival, and migration. Dysregulation of EGFR and ErbB-2 signaling is a hallmark of many cancers. The this compound derivatives act as ATP-competitive inhibitors at the kinase domain of EGFR and ErbB-2, thereby blocking the downstream signaling and inhibiting tumor cell growth.

EGFR_ErbB2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ErbB2 ErbB-2 EGFR->ErbB2 Dimerization P_Dimer Phosphorylated EGFR/ErbB-2 Dimer Ligand Ligand (e.g., EGF) Ligand->EGFR Binds Grb2_SOS Grb2/SOS P_Dimer->Grb2_SOS Recruits PI3K PI3K P_Dimer->PI3K Activates Ras Ras Grb2_SOS->Ras AKT AKT PI3K->AKT Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocates & Activates mTOR mTOR AKT->mTOR mTOR->Transcription Promotes Translation Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival Metastasis Metastasis Transcription->Metastasis Inhibitor This compound Derivatives Inhibitor->P_Dimer Inhibits Phosphorylation Synthetic_Workflow cluster_synthesis Synthetic Pathway Start 2,4,6-Trichloropyrimidine Intermediate1 4,6-Dichloro-N-(3-chloro-4-(3-fluorobenzyloxy)phenyl)pyrimidin-2-amine Start->Intermediate1 Nucleophilic Substitution with this compound Intermediate2 4-Chloro-6-(3-nitrophenoxy)-N-(3-chloro-4-(3-fluorobenzyloxy)phenyl)pyrimidin-2-amine Intermediate1->Intermediate2 Nucleophilic Substitution with 3-Nitrophenol Intermediate3 4-(3-Aminophenoxy)-6-chloro-N-(3-chloro-4-(3-fluorobenzyloxy)phenyl)pyrimidin-2-amine Intermediate2->Intermediate3 Reduction of Nitro Group FinalProduct Final Derivative (e.g., Compound 6) Intermediate3->FinalProduct Acylation with Acryloyl Chloride

References

Spectroscopic Profile of 3-Chloro-4-(3-fluorobenzyloxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-4-(3-fluorobenzyloxy)aniline, a key intermediate in pharmaceutical synthesis. The document details available and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.46-7.39m1HAr-H
7.26-7.24m2HAr-H
7.17-7.12m1HAr-H
6.91d, J=8Hz1HAr-H
6.46dd, J₁=8Hz, J₂=4Hz1HAr-H
5.03s2H-OCH₂-
4.95s2H-NH₂

Note: The ¹H NMR data is sourced from a patent document, and the exact experimental conditions were not specified.[1]

¹³C NMR Data (Predicted)

Due to the lack of publicly available experimental ¹³C NMR data for this compound, the following is a predicted spectrum based on computational models and comparison with similar structures like 3-chloro-4-fluoroaniline.

Chemical Shift (δ) ppm (Predicted)Assignment
163.8 (d, J ≈ 245 Hz)C-F
150.1C-O
144.2C-N
138.5Ar-C
130.6 (d, J ≈ 8 Hz)Ar-C
123.0Ar-C
118.9C-Cl
115.3 (d, J ≈ 21 Hz)Ar-C
114.7Ar-C
114.1 (d, J ≈ 22 Hz)Ar-C
113.5Ar-C
112.9Ar-C
70.1-OCH₂-
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹) (Predicted)IntensityAssignment
3450-3300MediumN-H stretch (asymmetric and symmetric)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (-CH₂-)
1620-1580StrongC=C aromatic ring stretch
1520-1480StrongC=C aromatic ring stretch
1250-1200StrongC-O-C stretch (asymmetric)
1100-1000StrongC-F stretch
850-750StrongC-Cl stretch
800-600StrongAromatic C-H out-of-plane bend
Mass Spectrometry (MS)

Detailed experimental mass spectral data for this compound is not widely published. The expected mass spectrum under electron ionization (EI) would exhibit a molecular ion peak and characteristic fragmentation patterns.

Predicted Mass Spectrometry Data

m/z (Predicted)IonComments
251/253[M]⁺Molecular ion peak, showing a ~3:1 isotopic pattern for the presence of one chlorine atom.
144/146[M - C₇H₆F]⁺Loss of the fluorobenzyl radical.
109[C₇H₆F]⁺Fluorobenzyl cation.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: DMSO-d₆.[1]

  • Temperature: 25°C.[1]

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay: 2-5 seconds.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):

  • Mass Spectrometer: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 50-300.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for spectroscopic analysis.

References

An In-depth Technical Guide on the Solubility of 3-Chloro-4-(3-fluorobenzyloxy)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Chloro-4-(3-fluorobenzyloxy)aniline, a key intermediate in the synthesis of pharmaceutical compounds such as Lapatinib.[1][2][3] Due to the limited availability of publicly accessible quantitative solubility data for this specific molecule, this document focuses on providing a robust framework for its empirical determination. This includes qualitative solubility information, a detailed experimental protocol for quantitative analysis, and the logical workflows associated with its synthesis and therapeutic relevance.

Qualitative Solubility Profile

Initial assessments and publicly available data indicate the general solubility characteristics of this compound. This information is crucial for solvent selection in synthesis, purification, and formulation processes. The compound is a solid, often appearing as a white to off-white or tan crystalline powder.[2][4]

Table 1: Qualitative Solubility of this compound

Solvent ClassSolventSolubility
Polar AproticAcetonitrileSlightly Soluble[1][2]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1][2]
Polar ProticMethanolSlightly Soluble[1][2]
EthanolSoluble (in mixture with water for reaction)[1]
HalogenatedDichloromethaneSoluble (used for extraction)[1]

Note: "Slightly Soluble" indicates that the compound does not dissolve readily at room temperature and may require heating or exist in low concentrations.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following details a reliable method for determining the equilibrium solubility of this compound in various organic solvents.

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Principle: The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.[5] It involves agitating an excess amount of the solid compound in a solvent for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the supernatant is then measured.

Materials and Equipment:

  • This compound (purity ≥ 98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature orbital shaker or magnetic stirrer with hotplate

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains at equilibrium.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies can determine the minimum time required to achieve equilibrium.[5]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solids.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions using a validated HPLC or UV-Vis spectrophotometry method to generate a calibration curve.

    • Dilute the filtered sample solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample solution and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/100 mL.

Table 2: Template for Recording Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility ( g/100 mL)Method of Analysis
e.g., Methanol
e.g., Ethanol
e.g., Acetone
e.g., Ethyl Acetate
e.g., Toluene
e.g., Dichloromethane

Visualized Workflows and Pathways

To further aid researchers, the following diagrams illustrate the synthesis of this compound and its role in the inhibition of key signaling pathways.

G cluster_synthesis Synthesis of this compound A 2-Chloro-4-nitrophenol C Condensation (K2CO3, DMF) A->C B 3-Fluorobenzyl chloride B->C D 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene C->D E Reduction (Fe/NH4Cl, Ethanol/Water) D->E F This compound E->F

Caption: Synthesis pathway of this compound.

G cluster_pathway Lapatinib's Mechanism of Action Lapatinib Lapatinib (Synthesized from This compound) EGFR EGFR (HER1) Lapatinib->EGFR Inhibits HER2 HER2/neu Lapatinib->HER2 Inhibits Proliferation Cell Proliferation EGFR->Proliferation Survival Cell Survival EGFR->Survival HER2->Proliferation HER2->Survival

References

The Versatility of 3-Chloro-4-(3-fluorobenzyloxy)aniline: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – 3-Chloro-4-(3-fluorobenzyloxy)aniline has emerged as a pivotal building block in medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique structural features provide a versatile scaffold for the synthesis of potent kinase inhibitors, most notably the dual tyrosine kinase inhibitor, Lapatinib. This technical guide offers an in-depth exploration of the synthesis, applications, and biological significance of this compound for researchers, scientists, and drug development professionals.

Core Attributes of a Privileged Scaffold

This compound's utility in drug design stems from the strategic combination of its chemical motifs. The aniline group serves as a crucial nucleophile for coupling with various heterocyclic cores, a common strategy in the synthesis of kinase inhibitors. The electron-withdrawing nature of the chlorine atom at the 3-position modulates the reactivity of the aniline. Furthermore, the 4-(3-fluorobenzyloxy) substituent is a lipophilic group that can enhance the pharmacokinetic properties of the final drug molecule, potentially improving cell membrane permeability and metabolic stability. The fluorine atom is a common bioisostere for hydrogen in modern pharmaceuticals, often introduced to improve binding affinity and metabolic profiles.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving a Williamson ether synthesis followed by the reduction of a nitro group.

Experimental Protocol:

Step 1: Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene

  • To a solution of 2-chloro-4-nitrophenol in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (K₂CO₃).

  • Stir the resulting mixture at room temperature.

  • Slowly add 3-fluorobenzyl chloride to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the precipitate, wash thoroughly with water, and dry to yield 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene.

Step 2: Synthesis of this compound

  • In a reaction vessel, suspend the 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene from Step 1 in a mixture of ethanol and water.

  • Add iron powder and ammonium chloride to the suspension.

  • Heat the mixture to reflux and maintain for approximately 2 hours, monitoring the reaction by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the iron oxides.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with an organic solvent, such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound. A purity of >99% can be achieved.[1]

Applications in Kinase Inhibitor Drug Discovery

The primary application of this compound is as a key intermediate in the synthesis of kinase inhibitors for the treatment of cancer.

Lapatinib: A Dual EGFR/HER2 Inhibitor

Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[2] The synthesis of Lapatinib involves the coupling of this compound with a substituted quinazoline core.

Compound Target(s) IC₅₀
LapatinibEGFR3 nM
HER2 (ErbB-2)13 nM
Diversification of the Scaffold: Novel Pyrimidine Derivatives

The versatility of this compound as a building block is demonstrated by its use in the synthesis of other classes of kinase inhibitors. A series of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives have been developed and shown to possess potent dual inhibitory activity against EGFR and ErbB-2.[3]

Compound Substitution at Phenoxy Group EGFR IC₅₀ (nM) ErbB-2 IC₅₀ (nM)
6 3-acrylamido3729
9 3-cyanoacetamido4838
11 3-[6-(4-amino)pyrimidinyl]amino6142
14 3-phenoxyacetamido6579

Targeted Signaling Pathways

The kinase inhibitors derived from this compound primarily target the EGFR and HER2 signaling pathways, which are critical drivers of cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of many cancers.

EGFR_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K HER2 HER2 HER2->Ras HER2->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Lapatinib Lapatinib (Kinase Inhibitor) Lapatinib->EGFR Inhibits Lapatinib->HER2 Inhibits

EGFR/HER2 Signaling Pathway Inhibition by Lapatinib.

Experimental and Synthetic Workflow

The general workflow for utilizing this compound in the synthesis of kinase inhibitors follows a structured path from starting materials to the final, purified active pharmaceutical ingredient.

Synthesis_Workflow Start Starting Materials: - 2-Chloro-4-nitrophenol - 3-Fluorobenzyl chloride Step1 Williamson Ether Synthesis Start->Step1 Intermediate1 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene Step1->Intermediate1 Step2 Nitro Group Reduction (e.g., Fe/NH4Cl) Intermediate1->Step2 Core_Building_Block This compound Step2->Core_Building_Block Step3 Coupling Reaction (e.g., with a quinazoline or pyrimidine core) Core_Building_Block->Step3 Intermediate2 Kinase Inhibitor Scaffold Step3->Intermediate2 Step4 Further Functionalization (if required) Intermediate2->Step4 Final_Product Final Kinase Inhibitor (e.g., Lapatinib) Step4->Final_Product Purification Purification & Characterization (Chromatography, NMR, MS) Final_Product->Purification

General Synthetic Workflow for Kinase Inhibitors.

Conclusion

This compound stands as a testament to the power of rational drug design and the importance of key structural motifs in medicinal chemistry. Its successful application in the synthesis of Lapatinib and other potent kinase inhibitors underscores its value as a versatile and indispensable building block. As the landscape of targeted therapy continues to evolve, the principles demonstrated by the utility of this compound will undoubtedly inspire the development of the next generation of life-saving medicines.

References

Navigating the Potential of 3-Chloro-4-(3-fluorobenzyloxy)aniline in Agrochemical Innovation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Disclaimer: Publicly available research directly detailing the application of 3-Chloro-4-(3-fluorobenzyloxy)aniline as an active ingredient in agrochemicals is limited. This guide provides a comprehensive overview of its known properties and synthesis, and explores its potential in agrochemical research based on the bioactivity of structurally related compounds.

Executive Summary

This compound is a halogenated aromatic amine primarily recognized as a key intermediate in the synthesis of the epidermal growth factor receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2) tyrosine kinase inhibitor, Lapatinib.[1][2][3] While its role in pharmaceuticals is well-documented, its potential in the agrochemical sector remains largely unexplored in public literature.[4][5] This technical guide synthesizes the available information on this compound, detailing its physicochemical properties, established synthesis protocols, and prospective applications in the development of novel herbicides, fungicides, and insecticides. The insights provided are intended to serve as a foundational resource for researchers investigating new chemical entities for crop protection.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and potential biological activity assessment.

PropertyValueReference
CAS Number 202197-26-0[1][6][7]
Molecular Formula C₁₃H₁₁ClFNO[1]
Molecular Weight 251.69 g/mol [4]
Appearance White to gray to red powder/crystal[6][7]
Melting Point 78.0 to 82.0 °C[2][6]
Boiling Point (Predicted) 387.9 ± 32.0 °C[2]
Density (Predicted) 1.306 ± 0.06 g/cm³[2]
Solubility Acetonitrile (Slightly), DMSO (Slightly), Methanol[2]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[2]

Synthesis of this compound

The synthesis of this compound is a multi-step process that has been optimized for high yield and purity, primarily for pharmaceutical applications. The general approach involves the reduction of a nitrobenzene precursor.[1][8][9]

Experimental Protocol: Reduction of 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene

This protocol details the reduction of the nitro-intermediate to the target aniline using iron powder and ammonium chloride.[10]

Materials:

  • 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene (Intermediate A)

  • Iron powder (70 mesh)

  • Ammonium chloride

  • Ethanol

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a 1 L reactor, dissolve 35.6 g of 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene, 21.2 g of iron powder, and 60.9 g of ammonium chloride in a solvent mixture of 506 mL of ethanol and 128 mL of water.[10]

  • Heat the reaction mixture to reflux and maintain for 2 hours.[10]

  • Upon completion of the reaction, cool the mixture to 20-25 °C.[10]

  • Remove the insoluble iron oxide by vacuum filtration. Wash the collected solid with ethanol.[10]

  • Combine the filtrates and remove the solvent by evaporation to yield a moist orange solid.[10]

  • Dissolve the solid in 400 mL of dichloromethane.[10]

  • Filter the solution to remove any remaining inorganic salts.[10]

  • Transfer the filtrate to a separatory funnel to remove any aqueous residue.[10]

  • Dry the organic phase over anhydrous sodium sulfate.[10]

  • Evaporate the solvent to yield this compound. (Reported Yield: 96%, Purity by HPLC: 99.67%).[10]

Synthesis Workflow

G cluster_synthesis Synthesis of this compound nitrobenzene 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene reagents Fe powder, NH4Cl Ethanol/Water nitrobenzene->reagents Add reflux Reflux (2 hours) reagents->reflux workup Cooling, Filtration, Solvent Evaporation reflux->workup extraction Dissolution in DCM, Filtration, Washing workup->extraction drying Drying over Na2SO4, Solvent Evaporation extraction->drying product This compound drying->product

Caption: Workflow for the synthesis of this compound.

Potential Applications in Agrochemical Research

While direct evidence is scarce, the structural motifs within this compound, namely the substituted aniline and the fluorinated benzyl ether, are present in various known agrochemicals. This suggests a basis for exploring its potential bioactivity.

Herbicidal Potential

Substituted anilines are a well-established class of herbicides. For instance, propanil, a widely used herbicide for rice, is a dichloroaniline derivative. The mode of action for many aniline-based herbicides involves the inhibition of photosynthesis at photosystem II. The presence of the chloroaniline core in this compound suggests that it, or its derivatives, could potentially exhibit herbicidal activity. Further structure-activity relationship (SAR) studies would be required to optimize for herbicidal efficacy.

Fungicidal and Insecticidal Potential

The broader class of aromatic amines and their derivatives have been investigated for a range of bioactivities. The benzyloxy moiety, particularly with halogen substitutions, can be found in some fungicidal and insecticidal compounds. The fluorine atom is often incorporated into agrochemicals to enhance metabolic stability and binding affinity to target proteins.

Hypothetical Mode of Action: Kinase Inhibition in Fungi or Insects

Given that this compound is a precursor to a kinase inhibitor in humans, it is plausible that it could serve as a scaffold for developing inhibitors of essential kinases in pathogenic fungi or insect pests. Many vital cellular processes in these organisms are regulated by protein kinases, making them attractive targets for novel agrochemicals.

The diagram below illustrates a hypothetical signaling pathway where a derivative of this compound could act as a kinase inhibitor, disrupting a critical cellular process in a target pest.

G cluster_pathway Hypothetical Kinase Inhibition Pathway in a Target Pest ext_signal External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase ext_signal->receptor Binds kinase Target Kinase receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response (e.g., Growth, Proliferation) p_substrate->response inhibitor Potential Inhibitor (Derivative of Core Compound) inhibitor->kinase Inhibits

Caption: Hypothetical signaling pathway showing kinase inhibition in a pest.

Future Research Directions

To ascertain the viability of this compound in agrochemical applications, a systematic research program would be necessary. Key steps would include:

  • Synthesis of Analogues: A library of derivatives should be synthesized by modifying the aniline and benzyl moieties to explore structure-activity relationships.

  • Bioactivity Screening: The parent compound and its analogues should be screened in high-throughput assays against a panel of relevant weeds, fungi, and insect pests.

  • Mode of Action Studies: For any active compounds, further research would be needed to identify their specific molecular targets and mechanisms of action.

  • Toxicology and Environmental Fate: Promising candidates would require thorough toxicological evaluation and studies on their persistence and degradation in the environment.

Conclusion

This compound is a well-characterized compound with established synthetic routes, primarily driven by its utility in the pharmaceutical industry. While its direct application in agrochemicals is not currently documented, its chemical structure holds potential for the development of new active ingredients. This guide serves as a starting point for researchers to explore this potential through systematic investigation and derivatization, potentially unlocking new solutions for crop protection.

References

The Elusive Role of 3-Chloro-4-(3-fluorobenzyloxy)aniline in Fluorescent Probe Development: A Technical Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 28, 2025 – While 3-Chloro-4-(3-fluorobenzyloxy)aniline is a well-established and critical intermediate in the synthesis of the potent tyrosine kinase inhibitor Lapatinib, its application in the development of fluorescent probes remains largely undocumented in current scientific and technical literature.[1][2][3] This technical guide explores the potential of this molecule as a building block for fluorescent probes, outlines its known synthetic routes, and addresses the current information gap regarding its use in fluorescence applications.

Introduction: A Molecule of Pharmaceutical Importance

This compound, with the CAS number 202197-26-0, is a substituted aniline that has garnered significant attention in the pharmaceutical industry.[1] Its primary and well-documented role is as a key precursor in the multi-step synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.[3] The structural features of this compound, including the reactive aniline group and the substituted aromatic rings, theoretically make it a candidate for derivatization into fluorescent compounds. However, a thorough review of available literature reveals a conspicuous absence of studies detailing such applications.

Physicochemical Properties

Understanding the fundamental properties of this compound is crucial for any potential application.

PropertyValueReference
CAS Number 202197-26-0[1]
Molecular Formula C₁₃H₁₁ClFNO[2]
Molecular Weight 251.68 g/mol
Appearance White to gray to red powder/crystal[4]
Melting Point 78.0 to 82.0 °C[5]
Solubility Soluble in Acetonitrile (Slightly), DMSO (Slightly), Methanol[5]

Synthesis of this compound: Established Protocols

The synthesis of this compound is well-documented, with several methods reported in the literature. A common and practical approach involves a two-step process starting from 2-chloro-4-nitrophenol and 1-(chloromethyl)-3-fluorobenzene.

Step 1: Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene

This step involves the Williamson ether synthesis.

  • Reactants: 2-chloro-4-nitrophenol, 1-(chloromethyl)-3-fluorobenzene, and a base (e.g., potassium carbonate).

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Procedure: 2-chloro-4-nitrophenol is reacted with 1-(chloromethyl)-3-fluorobenzene in the presence of potassium carbonate in DMF at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by precipitation in water, followed by filtration and drying.[6]

Step 2: Reduction to this compound

The nitro group of the intermediate is reduced to an amine.

  • Reducing Agent: A common method employs iron powder in the presence of an acid or an ammonium salt (e.g., ammonium chloride).

  • Solvent System: A mixture of ethanol and water is typically used.

  • Procedure: The 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene is heated under reflux with iron powder and ammonium chloride in an ethanol/water mixture. After the reaction is complete, the iron oxides are removed by filtration. The aniline product is then extracted from the filtrate and purified.[3][6]

The following diagram illustrates the general synthetic workflow:

G Synthesis of this compound cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction A 2-chloro-4-nitrophenol + 1-(chloromethyl)-3-fluorobenzene B 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene A->B K2CO3, DMF C 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene D This compound C->D Fe, NH4Cl Ethanol/Water

Caption: Synthetic pathway for this compound.

Potential as a Fluorescent Probe Scaffold: A Theoretical Perspective

While concrete examples are lacking, the chemical structure of this compound suggests its potential as a building block for fluorescent probes. The aniline group is a common starting point for the synthesis of various fluorophores. Derivatization of the primary amine can be used to introduce a fluorophoric system or a recognition moiety for a specific analyte.

The general workflow for developing a fluorescent probe from this aniline could be conceptualized as follows:

G Conceptual Workflow for Fluorescent Probe Development A This compound B Chemical Derivatization A->B C Introduction of Fluorophore/ Recognition Moiety B->C D Purification and Characterization C->D E Photophysical Studies (Absorption, Emission, Quantum Yield) D->E F Analyte Sensing Application E->F

Caption: Conceptual workflow for developing a fluorescent probe.

Possible derivatization strategies could include:

  • Reaction with fluorogenic reagents: The aniline could be reacted with compounds that become fluorescent upon reaction with a primary amine.

  • Incorporation into a larger π-conjugated system: The aniline moiety could be used as a component in the synthesis of a larger, inherently fluorescent molecule.

  • Attachment of a recognition unit: The amine could serve as an attachment point for a group that selectively interacts with a target analyte, leading to a change in the fluorescence properties of the molecule.

The Information Gap: A Call for Research

Despite the theoretical potential, the current body of scientific literature does not provide the necessary data to create a detailed technical guide on the use of this compound in fluorescent probe development. Key missing information includes:

  • Specific examples of fluorescent probes: There are no published structures of fluorescent probes derived from this specific aniline.

  • Quantitative photophysical data: Information such as absorption and emission spectra, quantum yields, and Stokes shifts for any such derivatives is unavailable.

  • Experimental protocols: Detailed methodologies for the synthesis and application of these potential probes are not documented.

  • Signaling pathways or sensing mechanisms: Without concrete examples, the mechanisms by which such probes would function remain speculative.

Conclusion

This compound is a compound of significant interest in medicinal chemistry, primarily due to its role in the synthesis of Lapatinib. While its chemical structure suggests potential as a scaffold for fluorescent probes, this application is not supported by the currently available scientific literature. For researchers, scientists, and drug development professionals, this represents an unexplored area of chemical research. Future studies are needed to investigate the derivatization of this aniline into novel fluorophores and to characterize their photophysical properties and potential applications in bio-imaging and sensing. Until such research is published, the use of this compound in fluorescent probe development remains a theoretical possibility rather than an established practice.

References

The Pivotal Role of Fluorine in Aniline Derivatives: A Structure-Activity Relationship Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into aniline scaffolds has emerged as a powerful tool in medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of resulting drug candidates. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of fluorinated aniline derivatives, offering insights into their anticancer, antimicrobial, and kinase inhibitory activities. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows, this document aims to equip researchers with the knowledge to rationally design and develop next-generation therapeutics.

Anticancer Activity of Fluorinated Aniline Derivatives

The introduction of fluorine into aniline-based compounds has led to the development of potent anticancer agents. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and modulate the acidity of nearby functional groups.

Structure-Activity Relationship Insights

A recurring theme in the SAR of fluorinated anilinoquinazolines and anilinoquinolines is their activity as inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These receptors are critical drivers of tumor growth, proliferation, and angiogenesis.

The position and number of fluorine substituents on the aniline ring significantly impact the inhibitory potency. For instance, in a series of 4-anilino-quinazoline derivatives, the presence of a hydrogen bond donor at the para-position of the aniline moiety was correlated with lower IC50 values against both EGFR and VEGFR-2. This suggests that the amino group's capacity to donate a hydrogen bond is crucial for inhibitory activity. Furthermore, fluorinated Schiff bases derived from 2-aminophenylhydrazines and fluorine-containing benzaldehydes have demonstrated potent cytotoxic effects against non-small cell lung cancer (NSCLC) cell lines. Notably, a compound with five fluorine atoms exhibited the strongest cytotoxic effect on A549 lung cancer cells, with an IC50 of 0.64 μM.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic and inhibitory activities of representative fluorinated aniline derivatives against various cancer cell lines and kinases.

Compound IDStructureTarget Cell Line/KinaseIC50 (µM)Reference
1 5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl-benzoquinoneA375 (Melanoma)12.25 (LC50, µg/mL)
2 Fluorinated Schiff base (Compound 6)A549 (Lung Carcinoma)0.64
3 Fluorinated Schiff base (Compound 5)A549 (Lung Carcinoma)Antiproliferative PI: 4.95
4 4-Anilino-quinazoline derivative (21d)EGFR2.37
5 4-Anilino-quinazoline derivative (21d)VEGFR-21.02
6 4-Anilino-quinazoline derivative (21g)EGFR0.90
7 4-Anilino-quinazoline derivative (21g)VEGFR-21.17
8 Fluorinated bis-indole derivative (34b)A549 (Lung)0.8
9 3-Fluoroindole derivative (35)HepG22.50
10 3-Fluoroindole derivative (35)B-Raf1.36
Signaling Pathway Visualization

The dual inhibition of EGFR and VEGFR-2 signaling pathways is a common mechanism for anilino-based anticancer agents. The following diagram illustrates this inhibition.

EGFR_VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 P1 Grb2/Sos EGFR->P1 P P6 PLCγ VEGFR2->P6 P P2 Ras P1->P2 P3 Raf P2->P3 P4 MEK P3->P4 P5 ERK P4->P5 P8 Proliferation, Survival P5->P8 P7 PKC P6->P7 P9 Angiogenesis P7->P9 Inhibitor Fluorinated Aniline Derivative Inhibitor->EGFR Inhibitor->VEGFR2

Dual inhibition of EGFR and VEGFR-2 signaling pathways.

Antimicrobial Activity of Fluorinated Aniline Derivatives

Fluorinated anilines have also demonstrated significant potential as antimicrobial agents. The presence of fluorine can enhance the lipophilicity of the molecule, facilitating its penetration through bacterial cell membranes.

Structure-Activity Relationship Insights

A study of 68 aniline derivatives against Vibrio parahaemolyticus and Vibrio harveyi identified two trifluoro-anilines, 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA), as having significant antibacterial and antibiofilm activities. These compounds were shown to disrupt the bacterial cell membrane and induce the generation of reactive oxygen species (ROS), a key mechanism for bactericidal activity in fluorinated antimicrobial agents. The minimum inhibitory concentrations (MICs) for ACNBF and ITFMA were 100 µg/mL and 50 µg/mL, respectively.

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentrations (MIC) of several fluorinated aniline derivatives against various bacterial strains.

Compound IDStructureBacterial StrainMIC (µg/mL)Reference
ACNBF 4-amino-3-chloro-5-nitrobenzotrifluorideV. parahaemolyticus, V. harveyi100
ITFMA 2-iodo-4-trifluoromethylanilineV. parahaemolyticus, V. harveyi50
11 N-(3-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamideS. aureus (MRSA)3.12
12 N-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamideS. aureus (MRSA)3.12
13 1,N-bis(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamideS. aureus (MRSA)3.12
17 N-(2,4-difluorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamideS. aureus (MRSA)6.25
30 N-(4-fluoro-3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamideS. aureus6.25
p-chloroaniline derivative of 8-nitrofluoroquinolone S. aureus~2-5

Kinase Inhibitory Activity of Fluorinated Aniline Derivatives

Substituted anilines are prevalent scaffolds in numerous kinase inhibitors, often serving as crucial pharmacophores that interact with the hinge region of the kinase ATP-binding site. The incorporation of fluorine can modulate the pKa of the aniline nitrogen and influence the overall lipophilicity and metabolic stability of the inhibitor.

Structure-Activity Relationship Insights

The aniline moiety can act as a hydrogen bond donor and acceptor, facilitating interaction with the kinase hinge region. The fluorophenyl group can occupy hydrophobic pockets within the ATP-binding site, contributing to binding affinity and selectivity. In a study of nilotinib analogues, a fluorinated derivative showed stronger binding affinity to the Abl kinase than the unsubstituted analogue, possibly due to van der Waals interactions between the fluorine and a backbone carbonyl in the hydrophobic pocket.

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the inhibitory activity of fluorinated aniline derivatives against various kinases.

Compound IDStructureTarget KinaseIC50 (nM)Kd (nM)Reference
Nilotinib analogue (2a) Abl-29
Nilotinib analogue (2b) FluorinatedAbl-9.4
Nilotinib analogue (2a) Kit-4.4
Nilotinib analogue (2b) FluorinatedKit-3.5
Nilotinib analogue (2c) FluorinatedFLT3117.8-

Experimental Protocols

General Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives

This protocol describes a general method for the synthesis of ortho-trifluoromethoxylated aniline derivatives using a trifluoromethylation reagent.

Synthesis_Workflow Start Methyl 4-(N-hydroxyacetamido)benzoate Step1 React with Togni reagent II in the presence of Cs2CO3 in Chloroform at RT Start->Step1 Intermediate Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate Step1->Intermediate Step2 Heat in Nitromethane at 120 °C Intermediate->Step2 Product Methyl 4-acetamido-3-(trifluoromethoxy)benzoate Step2->Product

General synthesis workflow for ortho-trifluoromethoxylated anilines.

Procedure:

  • O-Trifluoromethylation: To a solution of methyl 4-(N-hydroxyacetamido)benzoate in chloroform, add a catalytic amount of cesium carbonate (Cs2CO3) and 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, the reaction mixture is typically purified by column chromatography to yield methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.

  • OCF3 Migration: The purified intermediate is then dissolved in nitromethane and heated to 120 °C.

  • The reaction is monitored by TLC for the formation of the final product.

  • After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford methyl 4-acetamido-3-(trifluoromethoxy)benzoate.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

MTT_Assay_Workflow Start Seed cells in 96-well plate Step1 Incubate for 24h for cell attachment Start->Step1 Step2 Treat cells with fluorinated aniline derivatives at various concentrations Step1->Step2 Step3 Incubate for 48-72h Step2->Step3 Step4 Add MTT solution and incubate for 4h Step3->Step4 Step5 Remove medium and dissolve formazan crystals in DMSO Step4->Step5 End Measure absorbance at 570 nm Step5->End

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloro-4-(3-fluorobenzyloxy)aniline is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor for the kinase inhibitor Lapatinib.[1][2] This document provides a detailed two-step synthetic protocol for the preparation of this compound from 2-chloro-4-nitrophenol. The synthesis involves a Williamson ether synthesis to form the intermediate 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene, followed by the reduction of the nitro group to yield the final aniline product.[3][4] This method is efficient, utilizing readily available and cost-effective reagents.[3]

Overall Reaction Scheme

The synthesis is performed in two main steps:

  • Step 1: Williamson Ether Synthesis: 2-chloro-4-nitrophenol is reacted with 3-fluorobenzyl chloride in the presence of a base to form 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene.

  • Step 2: Nitro Group Reduction: The intermediate nitro compound is reduced using iron powder and ammonium chloride to yield this compound.[3]

Experimental Protocols

Step 1: Synthesis of 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene

This procedure follows the principles of the Williamson ether synthesis.[5][6]

Materials:

  • 2-chloro-4-nitrophenol

  • 3-fluorobenzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ice-water

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-chloro-4-nitrophenol in dimethylformamide (DMF).

  • To this solution, add potassium carbonate.

  • Stir the resulting mixture at room temperature.

  • Slowly add 3-fluorobenzyl chloride to the reaction mixture.

  • Continue to stir the reaction at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[7]

  • Upon completion of the reaction, pour the mixture into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried to yield 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene.[7]

Step 2: Synthesis of this compound

This protocol employs a classic Bechamp reduction using iron and a mild acid source.[8]

Materials:

  • 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene (from Step 1)

  • Iron powder (Fe), 70 mesh

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • In a 1 L reactor, combine 35.6 g of 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene, 21.2 g of iron powder, and 60.9 g of ammonium chloride.[1][9]

  • To this mixture, add 506 mL of ethanol and 128 mL of water.[1][9]

  • Heat the reaction mixture to reflux and maintain for 2 hours.[1][9]

  • After the reaction is complete, cool the mixture to 20-25 °C.

  • Filter the cooled mixture through a pad of celite to remove the insoluble iron oxides. Wash the filter cake with ethanol.[7]

  • Combine the filtrates and remove the solvent by evaporation under reduced pressure. This will yield a highly moist orange solid (approximately 94.9 g).[1][9]

  • Dissolve the solid in 400 mL of dichloromethane to extract the organic product.

  • Filter the turbid solution to remove any remaining inorganic salts.

  • Transfer the filtrate to a separatory funnel to separate the organic phase from the aqueous residue.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to dryness to yield this compound.[1][9]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterStep 1: Ether SynthesisStep 2: Nitro ReductionOverall
Product 3-chloro-4-(3-fluorobenzyloxy)nitrobenzeneThis compoundThis compound
Yield -96%[1][9]82%[3]
Purity (by HPLC) -99.67%[1][9]-
Major Impurity -0.10%[1][9]-
Appearance -Tan Solid[9]-

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Nitro Group Reduction start1 2-chloro-4-nitrophenol + 3-fluorobenzyl chloride reagents1 K₂CO₃, DMF reaction1 Stir at RT (4-6h) start1->reaction1 reagents1->reaction1 workup1 Precipitation in Ice-Water, Filtration & Drying reaction1->workup1 product1 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene workup1->product1 start2 Intermediate from Step 1 product1->start2 reagents2 Fe, NH₄Cl EtOH/H₂O reaction2 Reflux (2h) start2->reaction2 reagents2->reaction2 workup2 Filtration through Celite, Extraction & Drying reaction2->workup2 product2 This compound workup2->product2

Caption: Synthetic workflow for this compound.

Signaling Pathway Inhibition by Lapatinib

LapatinibPathway cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes lapatinib Lapatinib (Synthesized from This compound) egfr EGFR (HER1) Tyrosine Kinase lapatinib->egfr Inhibits her2 HER2 Tyrosine Kinase lapatinib->her2 Inhibits pi3k PI3K/Akt Pathway egfr->pi3k ras Ras/MAPK Pathway egfr->ras her2->pi3k her2->ras survival Cell Survival pi3k->survival proliferation Cell Proliferation ras->proliferation

Caption: Inhibition of EGFR and HER2 signaling pathways by Lapatinib.

References

Application Notes and Protocols for the Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed two-step experimental protocol for the synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline, a key intermediate in the manufacturing of active pharmaceutical ingredients such as Lapatinib.[1][2] The synthesis commences with a Williamson ether synthesis reaction between 2-Chloro-4-nitrophenol and 3-fluorobenzyl chloride to form the ether linkage. This is followed by the reduction of the nitro group to yield the target aniline. This guide outlines the reaction mechanism, detailed protocols, and presents key experimental data in a structured format.

Synthetic Strategy and Mechanism

The synthesis of this compound is efficiently achieved through a two-step process. A direct Williamson ether synthesis on 3-chloro-4-aminophenol is generally avoided due to the potential for N-alkylation of the amino group. The established route involves:

  • Williamson Ether Synthesis: An SN2 reaction where the phenoxide ion, generated from 2-chloro-4-nitrophenol in the presence of a base, acts as a nucleophile.[3][4] It attacks the electrophilic carbon of 3-fluorobenzyl chloride, displacing the chloride leaving group to form the intermediate, 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene.[5][6]

  • Nitro Group Reduction: The nitro group of the intermediate is then reduced to an amine using a reducing agent like iron powder in the presence of an acid or ammonium chloride, yielding the final product.[1][7]

Synthetic Workflow Diagram

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Reduction start1 2-Chloro-4-nitrophenol reaction1 Williamson Ether Synthesis start1->reaction1 start2 3-Fluorobenzyl chloride start2->reaction1 intermediate 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene reaction1->intermediate reaction2 Nitro Reduction intermediate->reaction2 reductant Fe / NH₄Cl reductant->reaction2 product This compound reaction2->product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Safety Precaution: This protocol involves hazardous chemicals. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

Protocol 1: Synthesis of 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene

This step describes the Williamson ether synthesis to form the ether linkage.[5]

Materials:

  • 2-Chloro-4-nitrophenol

  • 3-Fluorobenzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a solution of 2-chloro-4-nitrophenol in DMF within a round-bottom flask, add potassium carbonate.

  • Stir the resulting mixture at room temperature.

  • Slowly add 3-fluorobenzyl chloride to the reaction mixture via a dropping funnel.

  • Continue stirring at room temperature for 4-6 hours.[5]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the precipitate using a Buchner funnel, wash thoroughly with water, and dry to obtain crude 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene.[5]

Protocol 2: Synthesis of this compound

This step involves the reduction of the nitro group to an amine.[1]

Materials:

  • 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene (from Protocol 1)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Deionized water

  • Dichloromethane (or Ethyl Acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (Buchner funnel or similar)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene in a solvent mixture of ethanol and water.[1]

  • Add iron powder and ammonium chloride to the suspension.[1][5]

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and stir vigorously for 2-4 hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.[1][5]

  • Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the remaining aqueous residue with an organic solvent like dichloromethane or ethyl acetate.[1][5]

  • Separate the organic phase, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[1]

Data Presentation

The following tables summarize typical reaction parameters and reported results from the literature.

Table 1: Reaction Parameters
ParameterStep 1: Ether SynthesisStep 2: Nitro ReductionReference
Starting Materials 2-Chloro-4-nitrophenol, 3-Fluorobenzyl chloride3-chloro-4-(3-fluorobenzyloxy)nitrobenzene[1][5]
Reagents K₂CO₃Fe powder, NH₄Cl[1][5]
Solvent DMFEthanol / Water[1][5]
Temperature Room TemperatureReflux (approx. 80-85 °C)[1][5]
Reaction Time 4 - 6 hours2 - 4 hours[1][5]
Table 2: Summary of Reported Yields and Purity
ProductOverall YieldPurity (Method)Major ImpurityReference
This compound96%99.67% (HPLC)0.10%[1]
This compound82%Characterized by TLC, MP, ¹H-NMRNot specified[7]

References

Application Note: HPLC Method for Monitoring the Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloro-4-(3-fluorobenzyloxy)aniline is a key intermediate in the synthesis of several pharmaceutical compounds.[1] Its purity and the monitoring of its synthesis are critical for ensuring the quality and yield of the final active pharmaceutical ingredient. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound, allowing for effective monitoring of the synthesis process. The method is designed to separate the final product from the starting material, 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene, and potential by-products.

Reversed-phase HPLC is a widely used technique for the analysis of aromatic amines and their derivatives due to its high resolution and sensitivity.[2][3] This method utilizes a C18 stationary phase and a gradient elution with a mobile phase consisting of acetonitrile and water, a common approach for separating halogenated anilines.[4][5]

Synthesis of this compound

The synthesis of this compound typically involves the reduction of the corresponding nitro compound, 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene.[6] A common method for this reduction is the use of iron powder in the presence of an acid or a salt like ammonium chloride.[1][6]

The reaction progress can be monitored by observing the disappearance of the starting material (nitrobenzene derivative) and the appearance of the product (aniline derivative). HPLC is an ideal technique for this purpose, providing quantitative data on the concentration of each component over time.

A simplified representation of the synthesis is as follows:

G SM 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene R Fe / NH4Cl Ethanol/Water SM->R P This compound R->P

Caption: Synthesis of this compound.

Experimental Protocol: HPLC Method

This protocol outlines the HPLC conditions for monitoring the synthesis of this compound.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • Reference standards for this compound and 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Formic Acid (v/v)
Gradient 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12-13 min: 70-30% B, 13-15 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

Sample Preparation:

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot with 1 mL of acetonitrile.

  • Vortex the sample to ensure homogeneity.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

Data Presentation

The following table summarizes the expected retention times and relative response factors for the key components in the reaction mixture. These values are illustrative and may vary slightly depending on the specific HPLC system and column used.

CompoundRetention Time (min)
This compound~ 5.5
3-chloro-4-(3-fluorobenzyloxy)nitrobenzene~ 8.2

Experimental Workflow

The following diagram illustrates the workflow for monitoring the synthesis of this compound using the described HPLC method.

G cluster_synthesis Synthesis cluster_hplc HPLC Analysis start Start Reaction sampling Take Aliquot start->sampling end_reaction End Reaction sampling->end_reaction Monitor Progress quench Quench & Dilute sampling->quench filter Filter Sample quench->filter inject Inject into HPLC filter->inject analyze Analyze Data inject->analyze analyze->sampling Decision on Reaction Completion

Caption: HPLC monitoring workflow for the synthesis.

This application note provides a detailed HPLC method for monitoring the synthesis of this compound. The method is straightforward, robust, and allows for accurate quantification of the starting material and the final product. By implementing this protocol, researchers and drug development professionals can effectively track the progress of the synthesis, ensuring optimal reaction conditions and high-quality product yield.

References

Application Notes and Protocols for TLC Visualization of Aromatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the separation, identification, and qualitative analysis of a variety of compounds, including aromatic amines. Aromatic amines are a significant class of compounds in the pharmaceutical and chemical industries, often used as synthetic intermediates or existing as impurities. Their detection and identification are crucial for quality control and safety assessment. Visualization of these often colorless compounds on a TLC plate after separation is a critical step. This document provides detailed application notes and protocols for several common and effective TLC visualization techniques for aromatic amines.

General Experimental Workflow for TLC Analysis

The general workflow for the TLC analysis of aromatic amines involves spotting the sample on a TLC plate, developing the chromatogram with a suitable mobile phase, and finally, visualizing the separated spots using an appropriate reagent.

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization start Sample Preparation plate_prep TLC Plate Preparation start->plate_prep Spotting development Chromatogram Development (Mobile Phase) plate_prep->development drying Drying the Plate development->drying visualization Application of Visualization Reagent drying->visualization heating Heating (if required) visualization->heating detection Detection of Spots heating->detection

Caption: General workflow for TLC analysis of aromatic amines.

Quantitative Data: Rf Values of Aromatic Amines

The retention factor (Rf) is a key parameter in TLC, defined as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front. It is dependent on the analyte's structure, the stationary phase, the mobile phase, and the experimental conditions. The following table summarizes the Rf values of various aromatic amines on silica gel TLC plates with different mobile phases.

Aromatic AmineMobile Phase (Solvent System)Rf ValueReference
AnilineToluene0.60
o-ChloroanilineToluene1.00
m-ChloroanilineToluene0.55
p-ChloroanilineToluene0.45
DiphenylamineToluene0.85
AnilinePhenetol + Methanol (90:10)0.53[1]
o-ToluidinePhenetol + Methanol (90:10)0.60[1]
m-ToluidinePhenetol + Methanol (90:10)0.56[1]
p-ToluidinePhenetol + Methanol (90:10)0.50[1]
o-ChloroanilineNitrobenzene + Methanol (90:10)0.68[1]
m-ChloroanilineNitrobenzene + Methanol (90:10)0.63[1]
p-ChloroanilineNitrobenzene + Methanol (90:10)0.58[1]
p-ToluidineEthyl acetate/petroleum (1:6)0.52[2]

Experimental Protocols for Visualization Techniques

Ninhydrin Reagent

Ninhydrin is a versatile reagent for the detection of primary and secondary amines, including aromatic amines. It reacts with the amino group to produce a characteristic purple or reddish-purple spot, known as Ruhemann's purple.

Experimental Protocol:

  • Reagent Preparation: Dissolve 0.2 g of ninhydrin in 100 mL of ethanol or a mixture of 95 mL of n-butanol and 5 mL of 10% acetic acid. The solution should be stored in a dark bottle.

  • Application: After developing and thoroughly drying the TLC plate, spray it evenly with the ninhydrin solution.

  • Development: Heat the plate at 100-110°C for 5-10 minutes in an oven or with a heat gun until colored spots appear.

  • Observation: Primary aromatic amines typically yield purple to pink spots.

Reaction Pathway:

Ninhydrin_Reaction ninhydrin Ninhydrin intermediate Schiff Base Intermediate ninhydrin->intermediate + R-NH2 - H2O amine Aromatic Primary Amine (R-NH2) amine->intermediate ruhemanns_purple Ruhemann's Purple (Colored Product) intermediate->ruhemanns_purple + Ninhydrin - H2O, - R-CHO, - CO2

Caption: Reaction of ninhydrin with a primary aromatic amine.

p-Dimethylaminobenzaldehyde (Ehrlich's Reagent)

This reagent is particularly useful for the detection of primary aromatic amines, indoles, and other nitrogen-containing compounds. It forms a yellow to orange Schiff base upon reaction with primary aromatic amines.

Experimental Protocol:

  • Reagent Preparation: Prepare a 1% solution of p-dimethylaminobenzaldehyde (DMAB) in a mixture of methanol and concentrated hydrochloric acid (1:1 v/v).

  • Application: After developing and drying the TLC plate, spray it with the Ehrlich's reagent.

  • Development: The color develops at room temperature, but gentle heating at 50-60°C for a few minutes can enhance the color intensity.

  • Observation: Primary aromatic amines produce yellow to orange spots.

Reaction Pathway:

Ehrlichs_Reaction dmab p-Dimethylaminobenzaldehyde (DMAB) schiff_base Schiff Base (Yellow/Orange Product) dmab->schiff_base + Ar-NH2 - H2O amine Primary Aromatic Amine (Ar-NH2) amine->schiff_base

Caption: Reaction of Ehrlich's reagent with a primary aromatic amine.

Bratton-Marshall Reagent (Diazotization and Coupling)

This is a highly sensitive and specific method for the detection of primary aromatic amines. The method involves a two-step reaction: diazotization of the primary aromatic amine followed by coupling with a suitable agent, typically N-(1-Naphthyl)ethylenediamine dihydrochloride, to form a highly colored azo dye.

Experimental Protocol:

  • Reagent Preparation:

    • Solution A (Sodium Nitrite): 1% (w/v) aqueous solution of sodium nitrite. Prepare fresh.

    • Solution B (Ammonium Sulfamate): 0.5% (w/v) aqueous solution of ammonium sulfamate.

    • Solution C (Bratton-Marshall Reagent): 0.1% (w/v) solution of N-(1-Naphthyl)ethylenediamine dihydrochloride in ethanol. Store in a dark bottle.

  • Application:

    • Spray the dried TLC plate with Solution A.

    • After 1-2 minutes, spray with Solution B to remove excess nitrous acid.

    • After another 1-2 minutes, spray with Solution C.

  • Development: Colored spots appear almost immediately at room temperature.

  • Observation: Primary aromatic amines produce intense purple to reddish-purple spots.

Reaction Pathway:

Bratton_Marshall_Reaction amine Primary Aromatic Amine (Ar-NH2) diazonium Diazonium Salt (Ar-N2+) amine->diazonium + NaNO2, HCl azo_dye Azo Dye (Colored Product) diazonium->azo_dye + Coupling Agent coupling_agent N-(1-Naphthyl)ethylenediamine coupling_agent->azo_dye Iodine_Vapor tlc_plate TLC Plate with Aromatic Amine Spots complex Reversible Complex (Brown Spots) tlc_plate->complex Adsorption iodine_vapor Iodine (I2) Vapor iodine_vapor->complex

References

Application Note: High-Purity Refinement of 3-Chloro-4-(3-fluorobenzyloxy)aniline via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloro-4-(3-fluorobenzyloxy)aniline is a key chemical intermediate, notably used in the synthesis of Lapatinib, a tyrosine kinase inhibitor for cancer therapy[1][2][3]. The purity of such intermediates is critical, as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a fundamental and highly effective technique for purifying crystalline solids[4][5]. This process relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. This application note provides a detailed protocol for the purification of this compound, a tan or off-white solid with a melting point range of 78-82°C, using a mixed-solvent recrystallization method to achieve high purity suitable for drug development applications[1][2][6].

Principle

The ideal solvent for recrystallization will dissolve the target compound sparingly at room temperature but will fully dissolve it at an elevated temperature[7]. Upon slow cooling, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that inherently excludes impurity molecules, which remain dissolved in the solvent (mother liquor)[4]. This protocol employs an ethanol and water solvent system. This compound exhibits good solubility in hot ethanol, while water acts as an anti-solvent, reducing the compound's solubility upon addition and during cooling to promote efficient crystal formation[7][8].

Experimental Protocol

1. Materials and Equipment

  • Reagents:

    • Crude this compound (CAS: 202197-26-0)

    • Ethanol (95% or absolute)

    • Deionized Water

    • Activated Carbon (decolorizing grade, optional)

  • Equipment:

    • Erlenmeyer flasks

    • Hot plate with magnetic stirring capability

    • Magnetic stir bar

    • Condenser (optional, to prevent solvent loss)

    • Stemless or short-stem glass funnel

    • Fluted filter paper

    • Büchner funnel and flask

    • Vacuum source (aspirator or pump)

    • Filter paper for Büchner funnel

    • Spatula and weighing balance

    • Drying oven or desiccator

    • Melting point apparatus

    • HPLC system for purity analysis

2. Safety Precautions

  • Perform all operations within a certified fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Anilines can be toxic and are absorbed through the skin; avoid direct contact[9].

  • Ethanol is flammable; ensure no open flames are nearby and use a spark-proof hot plate.

3. Recrystallization Procedure

  • Dissolution:

    • Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of hot ethanol (e.g., start with 20-25 mL) to the flask.

    • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more hot ethanol in small increments only if necessary to achieve full dissolution. Avoid using an excessive amount of solvent to ensure a high recovery yield.

  • Decolorization (Optional):

    • If the resulting solution is highly colored, remove it from the heat source.

    • Allow the solution to cool slightly before adding a small amount of activated carbon (approx. 1-2% of the solute mass) to adsorb colored impurities.

    • Reheat the mixture to boiling for 5-10 minutes with continued stirring[7].

  • Hot Filtration:

    • If activated carbon was used or if insoluble impurities are visible, perform a hot gravity filtration.

    • Preheat a stemless glass funnel and a clean receiving Erlenmeyer flask on the hot plate to prevent premature crystallization.

    • Place a piece of fluted filter paper in the preheated funnel.

    • Quickly pour the hot solution through the filter paper into the receiving flask. It is crucial to keep the solution hot throughout this step[4][7].

  • Crystallization:

    • Reheat the clear filtrate to ensure everything is dissolved.

    • Slowly add hot deionized water dropwise to the hot ethanol solution until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated[7].

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

    • Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Set up a Büchner funnel with filter paper over a vacuum flask.

    • Wet the filter paper with a small amount of the cold ethanol/water filtrate.

    • Isolate the crystals by vacuum filtration, pouring the cold slurry into the Büchner funnel[4].

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying:

    • Allow the crystals to air-dry on the filter paper under vacuum for 15-20 minutes.

    • Transfer the purified solid to a watch glass and dry to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50°C) or in a desiccator.

Data Summary

The following table summarizes typical results from the recrystallization of a batch of crude this compound.

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Tan SolidOff-White Crystalline Solid
Purity (by HPLC) 97.5%>99.7%
Yield N/A85%
Melting Point Range 76-80°C80-82°C
Solvent System N/AEthanol / Water

Note: Data presented are representative and may vary based on the initial purity of the crude material and specific experimental conditions.

Process Workflow

The following diagram illustrates the key steps in the purification protocol.

G cluster_workflow Recrystallization Workflow A Dissolution (Crude Compound in Hot Ethanol) B Decolorization (Optional: Add Activated Carbon) A->B If colored C Hot Filtration (Remove Insoluble Impurities) A->C If no color B->C D Crystallization (Induce with Anti-Solvent & Cool) C->D E Vacuum Filtration (Isolate Crystals) D->E F Washing (Rinse with Cold Solvent) E->F G Drying (Remove Residual Solvent) F->G H Purified Product (>99.7% Purity) G->H

Caption: Workflow for the purification of this compound.

References

Application Notes & Protocols for Analytical Method Development of Lapatinib Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the quality control of Lapatinib and its synthetic intermediates. The protocols detailed below are essential for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).

Lapatinib is a potent dual tyrosine kinase inhibitor targeting both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2] The synthesis of this complex molecule involves multiple steps, each with the potential to generate impurities that must be carefully monitored and controlled.[1][3] This document outlines validated High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of Lapatinib and its key intermediates.

Key Signaling Pathway Inhibited by Lapatinib

Lapatinib's mechanism of action involves the inhibition of the ErbB receptor family's intracellular tyrosine kinase domains, primarily EGFR (ErbB1) and HER2 (ErbB2).[4] This blockade disrupts downstream signaling pathways, such as the MAPK and PI3K pathways, which are crucial for cell proliferation and survival in certain types of cancer.

Lapatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathways EGFR EGFR (ErbB1) MAPK MAPK Pathway EGFR->MAPK HER2 HER2 (ErbB2) PI3K PI3K/Akt Pathway HER2->PI3K Lapatinib Lapatinib Lapatinib->EGFR Lapatinib->HER2 P1 ATP P1->EGFR P2 ATP P2->HER2 Proliferation Cell Proliferation & Survival MAPK->Proliferation PI3K->Proliferation

Caption: Lapatinib inhibits EGFR and HER2 signaling pathways.

Analytical Methodologies

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis of Lapatinib and its intermediates due to its simplicity, efficiency, and robustness.[5][6] LC-MS/MS methods offer higher sensitivity and selectivity, making them ideal for identifying and quantifying trace-level impurities.[1][7]

Experimental Workflow for Method Development

The general workflow for developing a robust analytical method involves several key stages, from initial parameter selection to full validation in accordance with ICH guidelines.

Method_Development_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_app Application col_select Column & Mobile Phase Selection param_opt Parameter Optimization (Flow Rate, Gradient, etc.) col_select->param_opt spec_check Specificity & Peak Purity param_opt->spec_check linearity Linearity & Range spec_check->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_analysis Routine Quality Control robustness->routine_analysis stability_studies Stability Indicating Studies

Caption: A typical workflow for analytical method development and validation.

Protocols

Protocol 1: RP-HPLC Method for Lapatinib and Intermediates

This protocol is a general-purpose method suitable for the routine analysis of Lapatinib and several of its process-related impurities.

1. Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD).

2. Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., ODS C-18, 250 mm x 4.6 mm, 5 µm)[5][8]
Mobile Phase Acetonitrile and Water (50:50 v/v)[8] or Methanol, Water, and Trifluoroacetic Acid (70:30:0.1 v/v/v)[5]
Flow Rate 1.0 - 1.1 mL/min[5][8]
Detection Wavelength 232 nm[8] or 262 nm[5]
Injection Volume 20 µL
Column Temperature Ambient

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 25 mg of Lapatinib reference standard in 25 mL of mobile phase to obtain a concentration of 1 mg/mL.[8] Further dilute to the desired concentration (e.g., 10-100 µg/mL).[8]

  • Sample Solution: Prepare the sample by dissolving the bulk drug or intermediate in the mobile phase to a final concentration within the linear range of the method.

  • Filter all solutions through a 0.45 µm membrane filter before injection.

4. Validation Parameters:

ParameterTypical Value
Linearity Range 2-75 µg/mL[5][8]
Correlation Coefficient (r²) > 0.999[5]
Limit of Detection (LOD) 0.265 - 0.45 µg/mL[5][8]
Limit of Quantitation (LOQ) 0.884 - 1.35 µg/mL[5][8]
Precision (%RSD) < 2%[5]
Accuracy (Recovery) 98-102%
Protocol 2: LC-MS/MS Method for Impurity Profiling

This protocol is designed for the sensitive detection and quantification of known and unknown impurities, including potentially genotoxic impurities, in Lapatinib and its intermediates.

1. Instrumentation:

  • LC-MS/MS system (e.g., coupled to a Q Exactive Plus mass spectrometer).[9]

2. Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., Acquity UPLC BEH C18, 1.0 x 100 mm, 1.7 µm)[9]
Mobile Phase A Water with 0.1% Formic Acid[9]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[9]
Gradient Elution A typical gradient would be: 0-0.5 min 2% B, 0.5-8 min up to 95% B, 8-9 min held at 95% B, 9-9.5 min down to 2% B, and 9.5-13 min held at 2% B.[9]
Flow Rate 45 µL/min[9]
Injection Volume 5 µL[7]

3. Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)[9]
Scan Mode Full scan for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
Monitored Ions (m/z) Lapatinib: 581.1420 [M+H]⁺[9]

4. Sample Preparation:

  • Samples can be prepared by dissolving in a suitable solvent (e.g., methanol) and diluting with the mobile phase.

  • For biological matrices, protein precipitation with acetonitrile or solid-phase extraction may be necessary.[6][9]

5. Data Analysis:

  • Identify impurities based on their mass-to-charge ratio and fragmentation patterns.

  • Quantify known impurities using a calibration curve prepared with certified reference standards.

Common Lapatinib Intermediates and Impurities

The synthesis of Lapatinib can result in several process-related impurities. Some of the known impurities include:

  • N-desmethyl-lapatinib[4]

  • Lapatinib N-oxide[4]

  • 4-(3-fluorobenzyloxy)-3-chlorobenzenamine[7]

  • 2-aminoethylmethylsulfone hydrochloride[7]

  • Isomeric dimer impurities[1]

  • Potentially genotoxic impurities such as Lapatinib Genotoxic Impurity 1 (CAS No. 202197-26-0) and Lapatinib Genotoxic Impurity 2 (CAS No. 443882-99-3).[2]

The analytical methods described above are crucial for the detection and control of these and other potential impurities to ensure the quality and safety of the Lapatinib drug substance.

References

Application Notes and Protocols for Docking Studies of Aniline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing and interpreting molecular docking studies of aniline-based kinase inhibitors. Detailed protocols for widely used docking software are included, along with a summary of quantitative data for representative inhibitors and visualizations of key signaling pathways.

Introduction to Aniline-Based Kinase Inhibitors and Molecular Docking

Aniline and its derivatives are a cornerstone in medicinal chemistry, providing a versatile scaffold for a multitude of therapeutic agents. In oncology, aniline derivatives are particularly prominent, forming the backbone of numerous kinase inhibitors that target signaling pathways crucial for cancer cell proliferation and survival.[1] Kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and B-Raf, are key regulators of these pathways, and their dysregulation is a hallmark of many cancers.

Molecular docking is a powerful computational technique used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a protein (receptor).[2] This method is instrumental in drug discovery for screening large compound libraries, optimizing lead compounds, and understanding structure-activity relationships (SAR).

Quantitative Data of Aniline-Based Kinase Inhibitors

The following table summarizes the binding affinities and inhibitory concentrations of various aniline-based compounds against several key kinase targets. This data is essential for comparing the potency and selectivity of different inhibitors.

Inhibitor ClassCompoundTarget KinaseBinding Energy (kcal/mol)Inhibition Constant (Ki)IC50Reference
4-AnilinoquinazolineCompound 8aEGFR-6.3920.67 µM-[2]
4-AnilinoquinazolineCompound 8aVEGFR-2-8.240.9 µM-[2]
2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)anilineCompound a5EGFR-9.7--[3]
2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)anilineCompound a5RET-8.7--[3]
4-(Arylaminomethyl)benzamideCompound 11EGFR--91% inhibition at 10 nM[4]
4-(Arylaminomethyl)benzamideCompound 13EGFR--92% inhibition at 10 nM[4]
4-(Arylaminomethyl)benzamideCompound 11Abl-wt kinase-151.5 ± 11.8 kJ/mol--[4]
4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolineCompound 9mB-Raf--57 nM[5]
4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolineCompound 9mB-RafV600E--51 nM[5]
4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolineCompound 9mC-Raf--1.0 µM[5]
4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolineCompound 9mVEGFR-2--7.0 nM[5]
4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolineCompound 9mEGFR--73 nM[5]
Anilino-1,4-naphthoquinoneCompoundEGFR--3.96 nM[1]
5-AnilinoquinazolineCompound 6fVEGFR-2--12.0 nM[1]

Experimental Protocols for Molecular Docking

This section provides detailed protocols for preparing the protein and ligand, and for running docking simulations using two common software packages: AutoDock Vina and Glide.

General Workflow for Molecular Docking

The following diagram illustrates a typical workflow for a molecular docking study.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein Preparation Protein Preparation Grid Box Generation Grid Box Generation Protein Preparation->Grid Box Generation Ligand Preparation Ligand Preparation Docking Run Docking Run Ligand Preparation->Docking Run Grid Box Generation->Docking Run Pose Analysis Pose Analysis Docking Run->Pose Analysis Binding Energy Calculation Binding Energy Calculation Pose Analysis->Binding Energy Calculation Interaction Analysis Interaction Analysis Binding Energy Calculation->Interaction Analysis

A typical workflow for a molecular docking study.
Protocol for AutoDock Vina

1. Protein Preparation:

  • Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB). For example, EGFR (PDB ID: 2GS2), VEGFR-2 (PDB ID: 4ASD), or B-Raf (PDB ID: 1UWH).

  • Remove water molecules and any co-crystallized ligands from the PDB file.

  • Add polar hydrogens and assign Kollman charges using AutoDockTools (ADT).

  • Save the prepared protein in PDBQT format.

2. Ligand Preparation:

  • Draw the 2D structure of the aniline-based inhibitor and convert it to a 3D structure.

  • Perform energy minimization of the ligand structure.

  • In ADT, set the torsion angles for the ligand and save it in PDBQT format.

3. Grid Box Generation:

  • Define the search space (grid box) to encompass the active site of the kinase.

  • For EGFR (PDB ID: 2GS2): A suggested grid box center is X: 15.529, Y: 14.712, Z: 17.414 with dimensions of 20 x 20 x 20 Å.[6]

  • For VEGFR-2 (PDB ID: 4ASD): A suggested grid box center is X: -24.611, Y: -0.388, Z: -10.929 with dimensions of 20 x 20 x 20 Å.[7]

  • For B-Raf (PDB ID: 1UWH): The grid box should be centered on the co-crystallized ligand or the known active site.

4. Docking Simulation:

  • Create a configuration file specifying the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name.

  • Set the exhaustiveness parameter. A value of 8 is the default, but higher values (e.g., 100) can increase the thoroughness of the search.[7]

  • Run AutoDock Vina from the command line.

5. Analysis of Results:

  • Analyze the output PDBQT file, which contains the docked poses of the ligand ranked by their binding affinity (in kcal/mol).

  • Visualize the protein-ligand interactions for the best-scoring poses using software like PyMOL or Discovery Studio.

Protocol for Glide (Schrödinger Suite)

1. Protein Preparation:

  • Import the PDB structure of the kinase into Maestro.

  • Use the Protein Preparation Wizard to preprocess the protein, which includes adding hydrogens, assigning bond orders, creating disulfide bonds, and performing a restrained energy minimization.

2. Ligand Preparation:

  • Import or draw the ligand structure in Maestro.

  • Use LigPrep to generate low-energy 3D conformations of the ligand, considering different ionization states, tautomers, and stereoisomers.

3. Receptor Grid Generation:

  • Define the active site by selecting the co-crystallized ligand or key active site residues.

  • Generate the receptor grid, which defines the area for the docking simulation.

4. Ligand Docking:

  • Choose the docking precision: High-Throughput Virtual Screening (HTVS), Standard Precision (SP), or Extra Precision (XP). XP is the most accurate but computationally most expensive.

  • Specify the prepared ligands and the receptor grid.

  • Run the docking job. Glide uses the OPLS3e force field for its calculations.

5. Analysis of Results:

  • Analyze the docking results, which include the GlideScore (a measure of binding affinity), ligand efficiency, and detailed protein-ligand interactions.

  • Use the Pose Viewer to visualize the docked poses and interactions.

Signaling Pathways of Targeted Kinases

Aniline-based inhibitors often target kinases involved in critical signaling pathways that regulate cell growth, proliferation, and survival. Understanding these pathways is essential for rational drug design.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, leading to cell proliferation and survival.

G EGF EGF EGFR EGFR EGF->EGFR binds RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival

Simplified EGFR signaling pathway.
VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Its activation by VEGF leads to downstream signaling that promotes endothelial cell proliferation, migration, and survival.[1]

G VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 binds PLCγ PLCγ VEGFR-2->PLCγ activates PI3K PI3K VEGFR-2->PI3K activates PKC PKC PLCγ->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS B-Raf B-Raf RAS->B-Raf MEK MEK B-Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation

References

Application Notes and Protocols for the Synthesis of N-(3-Chloro-4-(3-fluorobenzyloxy)phenyl)quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the coupling of 3-Chloro-4-(3-fluorobenzyloxy)aniline with a substituted quinazoline core, a key reaction in the synthesis of various kinase inhibitors, including the dual EGFR/HER2 inhibitor, Lapatinib. The protocol outlines a nucleophilic aromatic substitution (SNAr) reaction. Additionally, this guide includes a summary of reaction parameters, a visual representation of the experimental workflow, and a diagram of the targeted signaling pathway to provide a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous clinically approved drugs and investigational agents. Their versatile biological activities stem from their ability to mimic the adenine portion of ATP and bind to the hinge region of various protein kinases. The coupling of substituted anilines to the quinazoline core is a critical step in the synthesis of many potent kinase inhibitors.

This application note details the protocol for the coupling of this compound with a 4-chloro-6-iodoquinazoline, a key step in the synthesis of Lapatinib.[1][2] This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the aniline nitrogen acts as a nucleophile, displacing the chlorine atom at the C4 position of the quinazoline ring.

Experimental Protocol: Coupling of this compound with 4-Chloro-6-iodoquinazoline

This protocol is adapted from established synthetic routes for Lapatinib.[1][3]

Materials:

  • This compound

  • 4-Chloro-6-iodoquinazoline

  • Isopropanol (IPA), anhydrous

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a clean, dry reaction vessel, add a stirred slurry of 4-chloro-6-iodoquinazoline (1.0 equivalent) in isopropanol.[1]

  • In a separate vessel, dissolve this compound (1.0 to 1.1 equivalents) in isopropanol.[1]

  • Under an inert atmosphere, add the solution of this compound to the slurry of 4-chloro-6-iodoquinazoline.[1]

  • Heat the reaction mixture to approximately 66 °C and maintain this temperature for about 1-2 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, N-(3-chloro-4-(3-fluorobenzyloxy)phenyl)-6-iodoquinazolin-4-amine, will precipitate out of the solution.[3]

  • Isolate the product by filtration.

  • Wash the solid product with a small amount of cold isopropanol to remove any unreacted starting materials.[3]

  • Dry the product under vacuum to obtain the purified N-(3-chloro-4-(3-fluorobenzyloxy)phenyl)-6-iodoquinazolin-4-amine.

Data Presentation: Reaction Parameters

The following table summarizes typical reaction parameters for the SNAr coupling of anilines with chloroquinazolines. Yields are highly dependent on the specific substrates and reaction scale.

ParameterConditionExpected Yield (%)Reference
Solvent Isopropanol85-95%[1][3]
n-Butanol80-90%General SNAr
Dimethylformamide (DMF)75-85%General SNAr
Temperature (°C) 60-8085-95%[1]
100-120May lead to side productsGeneral SNAr
Base Not required (autocatalytic)85-95%[1]
Diisopropylethylamine (DIPEA)May improve yield for less reactive substratesGeneral SNAr
Potassium Carbonate (K₂CO₃)May be used in polar aprotic solventsGeneral SNAr

Visualizations

Experimental Workflow

G Experimental Workflow for Quinazoline Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Charge 4-Chloro-6-iodoquinazoline in Isopropanol to vessel C Add aniline solution to quinazoline slurry A->C B Dissolve this compound in Isopropanol B->C D Heat to 66°C for 1-2 hours C->D E Monitor reaction by TLC/HPLC D->E F Cool to room temperature E->F Reaction Complete G Filter precipitated product F->G H Wash with cold Isopropanol G->H I Dry under vacuum H->I

Caption: Workflow for the coupling of this compound with 4-Chloro-6-iodoquinazoline.

Targeted Signaling Pathway

The resulting quinazoline derivatives, such as Lapatinib, are known to target the HER2 (Human Epidermal Growth Factor Receptor 2) and EGFR (Epidermal Growth Factor Receptor) signaling pathways, which are crucial in the proliferation of certain cancer cells.[1]

G Simplified HER2/EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (HER1) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 HER2->RAS HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Lapatinib Lapatinib (Quinazoline Derivative) Lapatinib->EGFR Inhibits Lapatinib->HER2 Inhibits

Caption: Inhibition of EGFR and HER2 signaling pathways by quinazoline derivatives like Lapatinib.

Troubleshooting and Optimization

For challenging substrates or to improve reaction efficiency, a more classical palladium-catalyzed Buchwald-Hartwig amination can be considered.[4][5] This approach is particularly useful for coupling anilines with less reactive aryl chlorides.

Typical Buchwald-Hartwig Conditions:

  • Catalyst: A palladium precatalyst such as Pd₂(dba)₃ or Pd(OAc)₂.[4]

  • Ligand: A bulky, electron-rich phosphine ligand like XPhos or SPhos.[4]

  • Base: A strong, non-nucleophilic base such as NaOtBu or Cs₂CO₃.[4]

  • Solvent: Anhydrous aprotic solvents like toluene or dioxane.[4]

  • Temperature: Typically requires heating between 80-110 °C.[6]

Optimization of the ligand, base, and solvent is often necessary to achieve high yields, especially with sterically hindered or electronically deactivated coupling partners.[4]

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate personal protective equipment should be worn, and all procedures should be conducted in a well-ventilated fume hood. The user is responsible for consulting relevant safety data sheets (SDS) for all reagents.

References

Application Notes and Protocols for the Use of 3-Chloro-4-(3-fluorobenzyloxy)aniline in Parallel Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(3-fluorobenzyloxy)aniline is a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its substituted aniline scaffold provides a versatile platform for generating libraries of compounds for drug discovery. The presence of chlorine and a fluorinated benzyloxy group offers opportunities to modulate physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity. These characteristics make it an attractive starting material for parallel library synthesis aimed at identifying novel therapeutic agents.

This document provides detailed application notes and protocols for the use of this compound in the parallel synthesis of compound libraries, with a focus on kinase inhibitors.

Physicochemical Properties

A thorough understanding of the starting material's properties is crucial for successful library synthesis.

PropertyValue
CAS Number 202197-26-0
Molecular Formula C₁₃H₁₁ClFNO
Molecular Weight 251.68 g/mol
Appearance White to off-white crystalline powder
Melting Point 78-82 °C
Solubility Soluble in organic solvents such as DMSO, DMF, and methanol

Application in Parallel Library Synthesis

This compound is an ideal scaffold for generating focused libraries of kinase inhibitors, particularly targeting the ATP-binding site of kinases like EGFR and HER2. The aniline nitrogen can act as a key hydrogen bond donor, while the rest of the molecule can be modified to explore the surrounding pocket and optimize potency and selectivity.

Parallel synthesis enables the rapid generation of a multitude of analogs by reacting the core aniline scaffold with a diverse set of building blocks in a systematic and high-throughput manner. Common synthetic strategies for library generation from this aniline include:

  • Nucleophilic Aromatic Substitution: The aniline can be reacted with a library of substituted heterocyclic halides (e.g., chloro-quinazolines, -pyrimidines, or -pyridines) to generate a diverse set of kinase inhibitor cores.

  • Amide Coupling: The aniline can be acylated with a library of carboxylic acids to produce a wide range of amide derivatives.

  • Sulfonamide Formation: Reaction with a library of sulfonyl chlorides can yield a library of sulfonamides.

  • Reductive Amination: The aniline can be reacted with a library of aldehydes or ketones to generate secondary or tertiary amine derivatives.

Experimental Protocols

Protocol 1: Synthesis of the Core Building Block: this compound

This protocol describes the synthesis of the title compound from commercially available starting materials.

Reaction Scheme:

Materials:

  • 2-Chloro-4-nitrophenol

  • 3-Fluorobenzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of 1-Chloro-2-(3-fluorobenzyloxy)-4-nitrobenzene

  • In a round-bottom flask, dissolve 2-chloro-4-nitrophenol (1 equivalent) in DMF.

  • Add potassium carbonate (1.5 equivalents) to the solution and stir the mixture at room temperature.

  • Slowly add 3-fluorobenzyl chloride (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain 1-chloro-2-(3-fluorobenzyloxy)-4-nitrobenzene.

Step 2: Synthesis of this compound

  • In a round-bottom flask, suspend 1-chloro-2-(3-fluorobenzyloxy)-4-nitrobenzene (1 equivalent) in a mixture of ethanol and water (4:1 v/v).

  • Add iron powder (3 equivalents) and ammonium chloride (0.5 equivalents) to the suspension.

  • Heat the mixture to reflux (approximately 80-90°C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.[1]

Quantitative Data for Synthesis:

StepProductTypical YieldPurity (by HPLC)
11-Chloro-2-(3-fluorobenzyloxy)-4-nitrobenzene90-95%>98%
2This compound85-95%>99%
Protocol 2: Parallel Synthesis of a Focused Kinase Inhibitor Library via Nucleophilic Aromatic Substitution

This protocol describes a general method for the parallel synthesis of a library of 4-anilinoquinazoline derivatives, exemplified by the synthesis of Lapatinib analogs.

Reaction Scheme:

Materials:

  • This compound

  • A library of substituted 4-chloroquinazolines (e.g., 4-chloro-6-iodoquinazoline, 4-chloro-6,7-dimethoxyquinazoline, etc.)

  • Isopropanol or other suitable high-boiling solvent

  • 96-well reaction block or individual reaction vials

Procedure:

  • Prepare stock solutions of this compound and each of the substituted 4-chloroquinazolines in isopropanol.

  • In each well of the 96-well reaction block, add the this compound stock solution (1 equivalent).

  • To each well, add a different substituted 4-chloroquinazoline stock solution (1.1 equivalents).

  • Seal the reaction block and heat to 80-100°C for 4-12 hours, with stirring.

  • Monitor the progress of a representative reaction by TLC or LC-MS.

  • Upon completion, cool the reaction block to room temperature.

  • The product may precipitate out of solution upon cooling. If so, collect the solids by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the library members using parallel purification techniques such as mass-directed automated HPLC.

  • Analyze the purity and confirm the identity of each library member by LC-MS and ¹H NMR.

Example Quantitative Data for a Focused Library of Lapatinib Analogs:

The following table presents representative data for a focused library of Lapatinib analogs synthesized using the above protocol, targeting EGFR and HER2 kinases.

Compound IDR¹ on QuinazolineR² on QuinazolineYield (%)Purity (%)EGFR IC₅₀ (nM)HER2 IC₅₀ (nM)
1 (Lapatinib) IH85>9910.89.2
2 OMeOMe78>9815.212.5
3 HH82>9950.345.1
4 ClH75>9725.621.8
5 FH79>9830.128.4

Note: The biological activity data is illustrative and based on published literature for similar compounds.

Signaling Pathway

The primary targets of libraries derived from this compound are often protein kinases involved in cell signaling pathways critical for cell growth, proliferation, and survival. A prominent example is the inhibition of the EGFR (HER1) and HER2 (ErbB2) signaling pathways by Lapatinib and its analogs.

EGFR/HER2 Signaling Pathway Inhibition

EGFR_HER2_Pathway

Experimental Workflow

The following diagram illustrates a typical workflow for the parallel synthesis and screening of a compound library using this compound as a core scaffold.

Parallel_Synthesis_Workflow

Conclusion

This compound is a valuable and versatile building block for the parallel synthesis of compound libraries, particularly for the discovery of novel kinase inhibitors. The protocols and data presented here provide a framework for researchers to design and execute efficient library synthesis campaigns. The ability to rapidly generate and screen diverse analogs of this scaffold can significantly accelerate the identification of new lead compounds for drug development programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline, a key intermediate in pharmaceutical development.[1][2] The guidance is presented in a question-and-answer format to directly address potential challenges.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Section 1: Williamson Ether Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene

The initial step in the synthesis involves the Williamson ether synthesis to form 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene from 2-chloro-4-nitrophenol and 3-fluorobenzyl chloride.[2]

Q1: My Williamson ether synthesis reaction shows low conversion of the starting materials. What are the likely causes and how can I improve the yield?

A1: Low conversion in this step is often related to the reaction conditions and reagent quality. Here are some common factors and troubleshooting steps:

  • Base Strength and Solubility: The base used (commonly potassium carbonate, K₂CO₃) must be strong enough to deprotonate the phenol.[2][3] Ensure the base is anhydrous and finely powdered to maximize its reactivity.

  • Solvent Choice: A polar aprotic solvent like DMF or DMSO is typically used to dissolve the reactants.[2][3] Ensure the solvent is anhydrous, as water can hydrolyze the alkyl halide and deactivate the base.

  • Reaction Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes increase the reaction rate.[4] However, be cautious, as higher temperatures can also promote side reactions.[5]

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] If the reaction stalls, it may require a longer reaction time (from 4-6 hours up to 12 hours).[2][4]

  • Purity of Reagents: Impurities in the 2-chloro-4-nitrophenol or 3-fluorobenzyl chloride can interfere with the reaction. Use reagents of high purity.

Q2: I am observing significant byproduct formation in my Williamson ether synthesis. What are these byproducts and how can I minimize them?

A2: The primary side reaction of concern in a Williamson ether synthesis is elimination of the alkyl halide, especially if there is steric hindrance.[5][6]

  • Minimizing Elimination: Since 3-fluorobenzyl chloride is a primary halide, elimination is less likely than with secondary or tertiary halides.[5][6][7][8] However, using a bulky base or excessively high temperatures can favor elimination. Stick to milder bases like K₂CO₃ and moderate temperatures.

  • C-Alkylation vs. O-Alkylation: Phenoxides are ambident nucleophiles, meaning alkylation can occur on the oxygen (desired) or the aromatic ring (undesired).[3][5] Using polar aprotic solvents like DMF generally favors the desired O-alkylation.

Section 2: Reduction of 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene

The second step is the reduction of the nitro group to an amine to yield the final product.[2] Common methods include using iron powder with ammonium chloride or catalytic hydrogenation.[2][9]

Q3: The reduction of the nitro intermediate is incomplete, resulting in low yield and a colored product. How can I drive the reaction to completion?

A3: Incomplete reduction is a common issue that can lead to the presence of nitroso and hydroxylamine intermediates, which can condense to form colored azo and azoxy impurities.[10][11]

  • For Fe/NH₄Cl Reduction:

    • Activation of Iron: Ensure you are using fine iron powder (e.g., 70 mesh) to maximize the surface area.[9]

    • Reaction Time and Temperature: The reaction is typically refluxed for 1-2 hours.[2][9] Monitor by TLC to ensure the disappearance of the starting material.

    • Reagent Stoichiometry: Use a sufficient excess of iron powder and ammonium chloride.

  • For Catalytic Hydrogenation (e.g., H₂/Pd-C):

    • Catalyst Activity: The catalyst (e.g., Pd/C) can become poisoned or deactivated.[10] Use fresh, high-quality catalyst.

    • Hydrogen Pressure: Insufficient hydrogen pressure can lead to incomplete reduction. Ensure the system is properly pressurized.[10]

    • Agitation: Vigorous stirring is crucial to ensure proper mixing of the substrate, catalyst, and hydrogen gas.[10]

Q4: My final product is contaminated with 4-(3-fluorobenzyloxy)aniline (dehalogenated byproduct). How can I prevent this?

A4: Dehalogenation, the removal of the chlorine atom, is a significant side reaction, particularly during catalytic hydrogenation.[10][11]

  • Catalyst Choice: Palladium on carbon (Pd/C) is known to promote dehalogenation.[11] Consider using a different catalyst system, such as platinum on carbon (Pt/C) or Raney Nickel, which may be less prone to this side reaction.[11]

  • Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can help to minimize dehalogenation.[10][11]

  • Alternative Reduction Method: The Fe/NH₄Cl reduction method is generally less likely to cause dehalogenation and can be a good alternative if this is a persistent issue.[2]

Section 3: Workup and Purification

Q5: I am experiencing significant product loss during the workup and purification steps. What are some best practices to maximize recovery?

A5: Product loss during workup can often be attributed to inefficient extraction or suboptimal crystallization techniques.[10]

  • Extraction:

    • When extracting the product from the aqueous layer after the Fe/NH₄Cl reduction, use a suitable organic solvent like ethyl acetate or dichloromethane.[2][9]

    • Perform multiple extractions to ensure complete recovery of the product from the aqueous phase.[10]

    • Ensure the aqueous layer is at the correct pH to keep the aniline in its free base form, which is more soluble in organic solvents.[10]

  • Purification:

    • After the reduction, it is crucial to efficiently remove the iron salts by filtering through a pad of celite.[2]

    • For recrystallization, choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature to maximize crystal formation and minimize loss in the mother liquor.[10]

Data Presentation

Table 1: Summary of Reported Yields and Purity for this compound Synthesis

StepMethodReported YieldReported PurityReference
OverallTwo-step (Condensation + Reduction)82%Not Specified[12]
ReductionFe/NH₄Cl in Ethanol/Water96%99.67% (HPLC)[9]

Experimental Protocols

Protocol 1: Synthesis of 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene (Williamson Ether Synthesis) [2]

  • Dissolve 2-chloro-4-nitrophenol in dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃) to the solution and stir at room temperature.

  • Slowly add 3-fluorobenzyl chloride to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Filter the resulting precipitate, wash with water, and dry to obtain the product.

Protocol 2: Synthesis of this compound (Nitro Reduction with Fe/NH₄Cl) [2][9]

  • Suspend 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene in a mixture of ethanol and water.

  • Add iron powder and ammonium chloride to the suspension.

  • Heat the mixture to reflux (approximately 80-85 °C) for 1-2 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter through celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Visualizations

Synthesis_Pathway A 2-Chloro-4-nitrophenol C Step 1:Williamson Ether Synthesis A->C B 3-Fluorobenzyl chloride B->C D 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene C->D K₂CO₃, DMF E Step 2:Nitro Reduction D->E Fe/NH₄Cl or H₂/Pd-C F This compound E->F

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed Step_Check Which step has low yield? Start->Step_Check Step1_Issues Troubleshoot Williamson Ether Synthesis Step_Check->Step1_Issues Step 1 Step2_Issues Troubleshoot Nitro Reduction Step_Check->Step2_Issues Step 2 Workup_Issues Review Workup & Purification Step_Check->Workup_Issues Workup S1_Base Check Base Activity & Quantity Step1_Issues->S1_Base S1_Solvent Ensure Anhydrous Solvent Step1_Issues->S1_Solvent S1_Temp Optimize Temperature Step1_Issues->S1_Temp S2_Incomplete Incomplete Reduction? Step2_Issues->S2_Incomplete S2_Dehalogenation Dehalogenation? Step2_Issues->S2_Dehalogenation S2_Incomplete_Fix Increase Reaction Time/ Temp/Reagents S2_Incomplete->S2_Incomplete_Fix Yes S2_Dehalogenation_Fix Change Catalyst/ Lower Temp & Pressure S2_Dehalogenation->S2_Dehalogenation_Fix Yes

Caption: Troubleshooting workflow for low yield synthesis.

Logical_Relationships Yield High Yield & Purity Complete_S1 Complete Ether Synthesis Complete_S1->Yield Complete_S2 Complete Nitro Reduction Complete_S2->Yield Minimal_Side_Rxns Minimal Side Reactions Minimal_Side_Rxns->Yield Efficient_Workup Efficient Workup Efficient_Workup->Yield Active_Base Active Base Active_Base->Complete_S1 Anhydrous_Solvent Anhydrous Solvent Anhydrous_Solvent->Complete_S1 Active_Catalyst Active Catalyst/ Sufficient Fe Active_Catalyst->Complete_S2 Optimal_Conditions Optimal Temp/Pressure Optimal_Conditions->Complete_S2 Optimal_Conditions->Minimal_Side_Rxns Selective_Catalyst Selective Catalyst Selective_Catalyst->Minimal_Side_Rxns

Caption: Key factors influencing final product yield and purity.

References

Technical Support Center: Fe/NH4Cl Reduction of Nitroaromatics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Fe/NH4Cl system for the reduction of nitroaromatics to their corresponding anilines.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process, presented in a question-and-answer format.

Issue 1: Incomplete or Slow Reaction

Q: My Fe/NH4Cl reduction is not going to completion, or is proceeding very slowly. What are the potential causes and how can I troubleshoot this?

A: Incomplete or sluggish reactions are a common issue. Several factors can contribute to this problem. Here's a systematic approach to troubleshooting:

  • Iron Quality and Activation: The reactivity of the iron powder is crucial. Commercial iron powder can have a passivating oxide layer on its surface.[1]

    • Recommendation: Use a high-quality, fine-mesh iron powder (e.g., <100 mesh). Consider pre-activating the iron. A common method is to stir the iron powder in dilute acid (e.g., HCl) followed by washing with water and a solvent like ethanol before use.[2] However, for the Fe/NH4Cl system, which is mildly acidic, ensuring a fresh, high-surface-area iron powder is often sufficient. The quality of the iron powder can significantly impact the selectivity of the reduction.

  • Insufficient Ammonium Chloride: Ammonium chloride acts as a proton donor in this reaction. An inadequate amount can lead to a stall in the reduction process.

    • Recommendation: Ensure you are using a sufficient stoichiometric excess of NH4Cl. A common starting point is to use 4-10 equivalents of NH4Cl with respect to the nitroaromatic compound.[3]

  • Poor Solubility of the Starting Material: Many nitroaromatic compounds have limited solubility in purely aqueous systems.

    • Recommendation: Employ a co-solvent system to improve solubility. Ethanol/water or methanol/water mixtures are commonly used.[4] For particularly insoluble starting materials, acetone/water can be an effective alternative.[5]

  • Inadequate Agitation: This is a heterogeneous reaction mixture, and efficient mixing is essential to ensure contact between the nitroaromatic compound, iron, and the aqueous NH4Cl solution.

    • Recommendation: Use vigorous mechanical or magnetic stirring throughout the reaction.

  • Low Reaction Temperature: While the Fe/NH4Cl reduction is often performed at reflux, lower temperatures can significantly slow down the reaction rate.

    • Recommendation: If the reaction is sluggish at room temperature, gradually increase the temperature to reflux (typically 70-100 °C, depending on the solvent system).[3]

Issue 2: Formation of Colored Impurities (Azo and Azoxy Compounds)

Q: My final product is colored (yellow, orange, or red), suggesting the presence of impurities. What are these impurities and how can I avoid their formation?

A: The formation of colored impurities is often due to the presence of azo (-N=N-) and azoxy (-N=N(O)-) compounds. These arise from side reactions of the intermediates formed during the reduction process.

  • Mechanism of Formation: The reduction of a nitro group to an amine proceeds through nitroso and hydroxylamine intermediates.[6] These intermediates can condense with each other or with the final aniline product to form colored azo and azoxy species. This is more likely to occur if the reduction is incomplete or if local concentrations of the intermediates build up.

  • Troubleshooting and Prevention:

    • Ensure Complete Reduction: The most effective way to prevent the formation of these byproducts is to drive the reaction to completion. Follow the troubleshooting steps for incomplete reactions outlined above (e.g., sufficient iron and NH4Cl, adequate heating and stirring).

    • Control Reactant Addition: For highly reactive nitroaromatics, consider adding the nitro compound portion-wise to the heated mixture of Fe and NH4Cl. This can help to maintain a low concentration of the nitroso and hydroxylamine intermediates, minimizing their condensation.

    • Optimize Reactant Ratios: An excess of the reducing agent (iron) can help to ensure that the intermediates are rapidly reduced to the desired amine.

  • Purification: If colored impurities are present in the final product, they can often be removed.

    • Recrystallization: Azo dyes are often crystalline and can sometimes be removed by recrystallization of the desired aniline product from a suitable solvent.

    • Chromatography: Column chromatography is an effective method for separating the more polar aniline from the less polar azo and azoxy byproducts.

    • Acid-Base Extraction: Since anilines are basic, an acid-base workup can be used. Dissolve the crude product in an organic solvent and extract with an aqueous acid (e.g., 1M HCl). The aniline will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities like azo compounds in the organic layer. The aqueous layer can then be basified and the pure aniline extracted with an organic solvent.

Issue 3: Difficulty in Removing Iron Sludge During Workup

Q: I'm having trouble filtering the fine iron particles and iron oxides from my reaction mixture after the reduction. What is the best way to handle the workup?

A: The workup of a Bechamp reduction can be challenging due to the formation of a fine, often gelatinous, iron sludge.

  • Recommended Workup Procedure:

    • Cool the Reaction Mixture: Allow the reaction to cool to room temperature.

    • Basify the Mixture: Carefully add a base, such as sodium carbonate or sodium hydroxide solution, to the reaction mixture until it is basic (pH > 8). This helps to precipitate the iron salts as iron hydroxides.

    • Filter through Celite® or Diatomaceous Earth: The most common and effective method is to filter the entire reaction mixture through a pad of a filter aid like Celite® or diatomaceous earth. This prevents the fine particles from clogging the filter paper.

      • Procedure: Prepare a filter funnel with filter paper and add a 1-2 cm layer of Celite®. Wet the Celite® pad with the reaction solvent before filtering the mixture. Wash the reaction flask and the Celite® pad thoroughly with the solvent to ensure all the product is collected.[3]

    • Extraction: After filtration, the filtrate can be transferred to a separatory funnel. If a co-solvent was used, it may need to be partially removed under reduced pressure before extraction. Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Washing and Drying: Wash the combined organic extracts with water and then brine to remove any remaining inorganic salts. Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products in the Fe/NH4Cl reduction of nitroaromatics?

A1: The primary side products are formed from the incomplete reduction of the nitro group. The reduction proceeds through a series of intermediates. If the reaction is not driven to completion, these intermediates can react further to form stable byproducts. The main classes of side products include:

  • Nitrosoaromatics: Formed from the initial two-electron reduction of the nitro group.

  • N-Arylhydroxylamines: Formed from the further reduction of the nitroso intermediate.[6]

  • Azo Compounds: Result from the condensation of a nitroso intermediate with the final aniline product.[6]

  • Azoxy Compounds: Formed from the condensation of a nitroso intermediate with an N-arylhydroxylamine intermediate.[6]

Q2: How does the electronic nature of the substituents on the aromatic ring affect the reaction and the formation of side products?

A2: The electronic properties of the substituents on the nitroaromatic ring can influence the rate of reduction and the propensity for side product formation.

  • Electron-Withdrawing Groups (EWGs): Nitroarenes with EWGs (e.g., -CN, -COR, -NO2) are generally more electron-deficient and tend to be reduced more easily and at a faster rate. This can sometimes lead to a cleaner reaction with fewer side products, as the intermediates are rapidly converted to the final amine.

  • Electron-Donating Groups (EDGs): Nitroarenes with EDGs (e.g., -OCH3, -CH3, -NH2) are more electron-rich, which can make the reduction slower. Slower reduction rates may increase the lifetime of the nitroso and hydroxylamine intermediates, potentially leading to a higher proportion of azo and azoxy side products.

Q3: Can I use other iron salts or acids with iron for this reduction? What are the advantages of using NH4Cl?

A3: Yes, other systems like Fe/HCl and Fe/acetic acid are also commonly used for the Bechamp reduction. However, the Fe/NH4Cl system offers several advantages:

  • Milder Reaction Conditions: Ammonium chloride provides a mildly acidic medium (a solution of NH4Cl in water is slightly acidic due to the hydrolysis of the NH4+ ion), which is often sufficient to effect the reduction without being as harsh as strong acids like HCl.[7]

  • Better Functional Group Tolerance: The milder conditions of the Fe/NH4Cl system often lead to better tolerance of other sensitive functional groups that might be present in the molecule, such as esters, amides, and some protecting groups.

  • Simpler Workup: Reactions with strong acids require neutralization with a significant amount of base during workup, which can sometimes be cumbersome. The nearly neutral conditions of the Fe/NH4Cl system can simplify the workup procedure.

Data Presentation

Currently, there is a lack of comprehensive, publicly available quantitative data specifically detailing the percentage yield of various side products under different Fe/NH4Cl reduction conditions in a systematic study. The formation of these side products is highly dependent on the specific substrate and reaction conditions. However, the general trends discussed in the troubleshooting section can be summarized as follows:

Reaction ParameterEffect on Side Product Formation
Incomplete Reaction Increases the likelihood of forming all types of side products (nitroso, hydroxylamine, azo, azoxy).
Low Temperature May slow the reduction of intermediates, potentially increasing the formation of azo and azoxy compounds.
Insufficient NH4Cl Can lead to an incomplete reaction, favoring side product formation.
Poor Substrate Solubility Can result in localized high concentrations of reactants and intermediates, potentially increasing side reactions.
Electron-Donating Groups on Substrate May slow down the overall reduction, increasing the lifetime of intermediates and the chance of side product formation.

Experimental Protocols

General Experimental Protocol for the Fe/NH4Cl Reduction of a Nitroaromatic Compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Nitroaromatic compound

  • Iron powder (fine mesh, e.g., <100 mesh)

  • Ammonium chloride (NH4Cl)

  • Ethanol (or other suitable co-solvent)

  • Water

  • Ethyl acetate (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (or magnesium sulfate)

  • Celite® or diatomaceous earth

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the nitroaromatic compound (1.0 eq), iron powder (5-10 eq), and ammonium chloride (4-10 eq).

  • Add a mixture of ethanol and water (e.g., 4:1 v/v) to the flask. The total solvent volume should be sufficient to ensure good stirring of the suspension.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 1 to several hours depending on the substrate.

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Carefully add a saturated solution of sodium bicarbonate to the reaction mixture to basify it (pH > 8).

  • Filter the mixture through a pad of Celite® in a Büchner funnel. Wash the reaction flask and the Celite® pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2-3 times).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude aniline product.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Mandatory Visualization

FeNH4Cl_Reduction_Pathway cluster_main Main Reduction Pathway cluster_side Side Product Formation Nitroaromatic Nitroaromatic Nitrosoaromatic Nitrosoaromatic Nitroaromatic->Nitrosoaromatic + 2e-, + 2H+ N-Arylhydroxylamine N-Arylhydroxylamine Nitrosoaromatic->N-Arylhydroxylamine + 2e-, + 2H+ Azoxy_Compound Azoxy_Compound Nitrosoaromatic->Azoxy_Compound Condensation Azo_Compound Azo_Compound Nitrosoaromatic->Azo_Compound Condensation Aniline Aniline N-Arylhydroxylamine->Aniline + 2e-, + 2H+ N-Arylhydroxylamine->Azoxy_Compound Aniline->Azo_Compound Fe(0) Fe(0) Fe(II)/Fe(III) Fe(II)/Fe(III) Fe(0)->Fe(II)/Fe(III) NH4Cl NH4Cl H2O H2O

Caption: Reaction pathway for the Fe/NH4Cl reduction of nitroaromatics and the formation of side products.

References

Technical Support Center: Optimizing Diaryl Ether Synthesis via Williamson Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize the Williamson ether synthesis for preparing diaryl ethers.

Frequently Asked Questions (FAQs)

Q1: Why is the standard Williamson ether synthesis often inefficient for preparing diaryl ethers?

The standard Williamson ether synthesis, which involves an SN2 reaction between an alkoxide and an alkyl halide, is generally not suitable for forming diaryl ethers. This is because the reaction would require a nucleophilic aromatic substitution (SNAr) on an aryl halide. Such reactions are typically very slow unless the aryl halide is activated by strong electron-withdrawing groups.[1] For unactivated aryl halides, the direct displacement of the halide by a phenoxide is difficult.

Q2: What is the Ullmann condensation and why is it preferred for diaryl ether synthesis?

The Ullmann condensation is a modification of the Williamson ether synthesis that is specifically adapted for the formation of diaryl ethers.[2] It involves the copper-catalyzed reaction between a phenol and an aryl halide in the presence of a base.[3] The copper catalyst is crucial as it facilitates the coupling of the two aryl groups, which is otherwise a challenging transformation.[1][4]

Q3: What are the key reaction components for a successful Ullmann condensation?

A successful Ullmann condensation for diaryl ether synthesis typically requires:

  • A Phenol: The source of the aryloxy group.

  • An Aryl Halide: The electrophilic partner. Aryl iodides and bromides are generally more reactive than aryl chlorides.[5]

  • A Copper Catalyst: Copper(I) salts like CuI, CuBr, or Cu₂O are most common.[6]

  • A Base: To deprotonate the phenol. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium hydroxide (KOH).[1][7]

  • A Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) are often used.[4][8] In some cases, non-polar solvents like toluene or xylene can be effective, especially with certain ligands.[9]

  • A Ligand (Optional but often recommended): Ligands can accelerate the reaction and allow for milder conditions. N,N- and N,O-chelating ligands are often effective.[6]

Q4: What are typical reaction conditions for the Ullmann diaryl ether synthesis?

Traditional Ullmann reactions often require high temperatures, sometimes exceeding 200°C.[10] However, modern methods using specific ligands can often be carried out at lower temperatures, typically in the range of 90-150°C.[5] Reaction times can vary from a few hours to over 24 hours.[8][11]

Troubleshooting Guides

Problem 1: Low or No Product Yield

A low or non-existent yield of the desired diaryl ether is a common issue. The following troubleshooting guide can help identify and resolve the underlying cause.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low/No Yield reagents Check Reactant Purity & Stoichiometry start->reagents Start Here catalyst Evaluate Catalyst & Ligand reagents->catalyst Reagents OK? base_solvent Assess Base & Solvent catalyst->base_solvent Catalyst/Ligand OK? conditions Optimize Reaction Conditions base_solvent->conditions Base/Solvent OK? electronics Consider Substrate Electronics conditions->electronics Conditions OK? solution Improved Yield electronics->solution Addressed?

Caption: Troubleshooting logic for low diaryl ether yield.

Detailed Troubleshooting Steps:

  • Verify Reactant Quality and Stoichiometry:

    • Purity: Ensure the phenol, aryl halide, and solvent are pure and dry. Water can inhibit the reaction.[12]

    • Stoichiometry: Confirm the correct molar ratios of reactants, base, and catalyst.

  • Evaluate the Catalyst and Ligand:

    • Catalyst Activity: Use a fresh, high-purity copper(I) salt. Copper(I) iodide (CuI) is a common and effective choice.[6]

    • Ligand Selection: If no ligand is used, consider adding one. N,N-dimethylglycine has been shown to be effective in many cases.[5] The choice of ligand can be substrate-dependent, so a small screen of different ligands may be beneficial.[10]

  • Assess the Base and Solvent Combination:

    • Base Strength and Solubility: The base must be strong enough to deprotonate the phenol. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its higher solubility in organic solvents.[6]

    • Solvent Compatibility: The solvent should be appropriate for the reaction temperature and should dissolve the reactants and base to a reasonable extent. DMF and DMSO are good choices for many Ullmann reactions.[7][8]

  • Optimize Reaction Conditions:

    • Temperature: If the reaction is sluggish, consider increasing the temperature. Traditional Ullmann reactions often require temperatures above 150°C.[2]

    • Reaction Time: Monitor the reaction progress using TLC or GC to determine the optimal reaction time.

  • Consider Substrate Electronics:

    • Electron-poor aryl halides (those with electron-withdrawing groups) and electron-rich phenols (with electron-donating groups) generally react more readily.[6] If you are using an electron-rich aryl halide or an electron-poor phenol, you may need more forcing conditions (higher temperature, longer reaction time, more active catalyst/ligand system).

Problem 2: Significant Side Product Formation

The formation of unwanted side products can complicate purification and reduce the yield of the desired diaryl ether.

Common Side Reactions and Solutions:

  • Homocoupling of the Aryl Halide: This leads to the formation of a biaryl compound.

    • Solution: This is often a sign of a catalyst system that is too reactive or an inappropriate temperature. Try lowering the reaction temperature or screening different ligands.

  • C-Alkylation: The phenoxide can act as an ambident nucleophile and attack the aryl halide at a ring carbon instead of the oxygen, though this is less common in diaryl ether synthesis compared to alkylation with alkyl halides.

    • Solution: The choice of solvent can influence the O- versus C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation.[1]

  • Decomposition of Reactants or Products: At high temperatures, reactants or the desired product may decompose.

    • Solution: Monitor the reaction for the appearance of dark colors or charring, which can indicate decomposition. If decomposition is suspected, try running the reaction at a lower temperature for a longer period. The use of an effective ligand can often allow for lower reaction temperatures.[6]

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data for the Ullmann synthesis of diaryl ethers under various conditions.

Table 1: Effect of Base and Solvent on Diaryl Ether Yield

PhenolAryl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Phenol4-IodotolueneKOHDMSO1201218-98[7]
PhenolIodobenzeneEt₃NDMF1207High[13]
p-Cresol1-Bromo-4-nitrobenzeneCs₂CO₃NMP706High[14]
p-Cresol4-BromoanisoleK₂CO₃Toluene11024Moderate[9]
4-Methoxyphenol4-BromoanisoleK₃PO₄Acetonitrile8224Moderate[10]

Table 2: Influence of Catalyst and Ligand on Diaryl Ether Synthesis

PhenolAryl HalideCatalyst (mol%)LigandBaseSolventTemperature (°C)Yield (%)Reference
VariousAryl Iodides/BromidesCuI (10)N,N-dimethylglycineCs₂CO₃Dioxane90Good[5]
VariousArylboronic AcidsCu(OAc)₂ (10)NonePyridine/Et₃NCH₂Cl₂RTHigh[15]
VariousAryl IodidesCuI / Fe(acac)₃NoneK₂CO₃DMF120Very Good[5]
4-Methoxyphenol4-BromoanisoleCuI (10)N,N-dimethylglycineK₃PO₄Acetonitrile82High[10]
Phenol4-ChloronitrobenzeneCu powderNoneK₂CO₃PyridineRefluxModerate[4]

Experimental Protocols

General Protocol for Ullmann Diaryl Ether Synthesis

This protocol provides a general starting point for the synthesis of diaryl ethers via the Ullmann condensation. Optimization of specific parameters may be necessary for different substrates.

Experimental Workflow

Experimental_Workflow setup 1. Reaction Setup - Add phenol, aryl halide, base, catalyst, and ligand to a dry flask. - Add solvent and stir. reaction 2. Reaction - Heat the mixture to the desired temperature under an inert atmosphere. - Monitor progress by TLC or GC. setup->reaction workup 3. Workup - Cool to room temperature. - Dilute with an organic solvent and filter through Celite. reaction->workup purification 4. Purification - Wash the filtrate with water and brine. - Dry the organic layer and concentrate. - Purify by column chromatography. workup->purification product Diaryl Ether Product purification->product

Caption: A typical experimental workflow for Ullmann diaryl ether synthesis.

Materials:

  • Phenol (1.0 mmol)

  • Aryl halide (1.0-1.2 mmol)

  • Copper(I) iodide (CuI, 0.05-0.1 mmol, 5-10 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol)

  • N,N-dimethylglycine (optional, 0.1-0.2 mmol, 10-20 mol%)

  • Anhydrous DMF (5 mL)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol, aryl halide, CuI, Cs₂CO₃, and N,N-dimethylglycine (if used).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the anhydrous DMF via syringe.

  • Heating: Heat the reaction mixture to 120-140°C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

References

Preventing dehalogenation during catalytic hydrogenation of nitroaromatics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective catalytic hydrogenation of halogenated nitroaromatics. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for navigating the challenges of chemoselectively reducing a nitro group while preserving a halogen substituent.

Frequently Asked Questions (FAQs)

Q1: Why is dehalogenation a common side reaction during the hydrogenation of halogenated nitroaromatics?

A1: Dehalogenation is a frequent side reaction because the catalysts used for nitro group reduction, particularly palladium (Pd) and platinum (Pt), are also active for hydrogenolysis of carbon-halogen (C-X) bonds.[1][2] The electron-donating amino group formed after reduction further activates the C-X bond, making the resulting haloaniline product often more susceptible to dehalogenation than the starting nitroaromatic compound.[3][4] The reaction generates strong acids (HX), which can corrode reactors and complicate the process.[5]

Q2: Which catalyst is generally best for avoiding dehalogenation?

A2: There is no single "best" catalyst, as the optimal choice depends on the specific substrate and reaction conditions. However, some general trends are observed:

  • Sulfided Platinum (Pt(S)/C): Often shows high selectivity for the nitro group reduction with minimal dehalogenation.[6][7]

  • Modified Palladium (Pd/C): Co-modification of Pd/C with organic ligands (like triphenylphosphine, PPh₃) and inorganic species (like sodium metavanadate, NaVO₃) can significantly enhance selectivity by inhibiting the adsorption of the halogenated part of the molecule on the catalyst surface.[5][8]

  • Raney Cobalt (Raney Co): Can be highly selective, showing less than 1% dehalogenation in some cases, although it may require higher temperatures and pressures to achieve good conversion rates compared to Pt or Pd catalysts.[3][9]

  • Gold-based Catalysts (Au/C): Have also been reported as reliable for this transformation.[9]

Q3: How does substrate concentration affect selectivity?

A3: Substrate concentration can play a crucial role. For some catalyst systems, like Pt-V/C, lower substrate concentrations (e.g., 0.05 M) have been shown to significantly decrease dehalogenation compared to higher concentrations (e.g., 0.2 M).[3] This is because at lower concentrations, the nitro reduction can proceed to completion more quickly, minimizing the time the dehalogenation-prone haloaniline product is exposed to the catalyst.[3]

Q4: Can the choice of solvent influence the reaction?

A4: Yes, the solvent can impact both reaction rate and selectivity. Dialkyl ethers like THF and 2-methyl-THF often provide a good balance of high substrate solubility and fast hydrogenation rates.[3] While solvents like ethyl acetate may also lead to high reaction rates, they might have lower substrate solubility. Toluene and anisole are also suitable but may result in lower reaction rates.[3]

Q5: What is catalytic transfer hydrogenation and is it a good alternative?

A5: Catalytic transfer hydrogenation is a method where hydrogen is generated in situ from a hydrogen donor molecule, such as hydrazine hydrate, ammonium formate, or 1,4-cyclohexadiene, eliminating the need to handle flammable hydrogen gas under pressure.[1][10][11][12] This technique can be highly effective and selective. For instance, using hydrazine hydrate with Pd/C under mild conditions can selectively reduce the nitro group, while harsher conditions (like higher temperatures via microwave heating) can be used for total reduction, including dehalogenation.[10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the selective hydrogenation of halogenated nitroaromatics.

Problem 1: Significant Dehalogenation Observed

Dehalogenation is occurring at an unacceptable level, reducing the yield of the desired haloaniline.

G start High Dehalogenation Observed cat_choice Step 1: Evaluate Catalyst start->cat_choice cat_opt1 Switch to a more selective catalyst (e.g., Sulfided Pt/C, Raney Co) cat_choice->cat_opt1 cat_opt2 Use a modified catalyst (e.g., PPh₃-Pd/C, Pt-V/C) cat_choice->cat_opt2 cond_opt Step 2: Modify Reaction Conditions cond_opt1 Lower H₂ pressure and temperature cond_opt->cond_opt1 cond_opt2 Decrease substrate concentration cond_opt->cond_opt2 cond_opt3 Stop reaction at full conversion of starting material to avoid product dehalogenation cond_opt->cond_opt3 additives Step 3: Use Additives or Inhibitors add_opt1 Introduce an acidic medium (e.g., HCl, H₃PO₄) additives->add_opt1 add_opt2 Use catalyst poisons/modifiers that inhibit C-X cleavage additives->add_opt2 alt_method Step 4: Consider Alternative Methods alt_opt1 Use Catalytic Transfer Hydrogenation (e.g., Pd/C with Hydrazine Hydrate) alt_method->alt_opt1 alt_opt2 Use non-catalytic methods (e.g., SnCl₂ or Fe/HCl) alt_method->alt_opt2 end Problem Resolved cat_opt1->cond_opt cat_opt2->cond_opt cond_opt1->additives cond_opt2->additives cond_opt3->additives add_opt1->alt_method add_opt2->alt_method alt_opt1->end alt_opt2->end

Caption: Troubleshooting workflow for excessive dehalogenation.

Detailed Steps:

  • Evaluate the Catalyst: Standard Pd/C is often too active and unselective.

    • Action: Switch to a catalyst known for higher selectivity, such as sulfided Pt/C or Raney Co.[3][6] Alternatively, use a commercially available modified catalyst like Pt-V/C or Pt-Fe/C.[3]

  • Modify Reaction Conditions: Harsh conditions promote dehalogenation.

    • Action: Lower the hydrogen pressure and reaction temperature.[6] Decrease the substrate concentration, as higher dilutions can favor the desired reaction.[3] Crucially, monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the haloaniline product from undergoing further reduction.[3]

  • Use Additives/Inhibitors: Certain additives can suppress the hydrogenolysis of the C-X bond.

    • Action: Conducting the hydrogenation in an acidic medium can inhibit dehalogenation for certain substrates.[13] Small amounts of catalyst poisons that selectively inhibit dehalogenation sites can also be effective.

  • Consider Alternative Reduction Methods: If catalytic hydrogenation with H₂ gas remains problematic, other methods may be superior.

    • Action: Employ catalytic transfer hydrogenation with a hydrogen donor like hydrazine or ammonium formate.[10][12] For substrates sensitive to any form of catalytic hydrogenation, classic non-catalytic methods like reduction with tin(II) chloride (SnCl₂) or iron powder in acidic media (Fe/HCl) are excellent options that do not typically cause dehalogenation.[7]

Problem 2: Reaction is Too Slow or Stalls

The conversion of the nitroaromatic is incomplete or proceeds at an impractically slow rate.

  • Check Catalyst Activity: The catalyst may be deactivated or of low quality.

    • Action: Use a fresh batch of catalyst or increase the catalyst loading. Ensure the catalyst was not exposed to air for extended periods if it is pyrophoric.[1]

  • Increase Temperature and Pressure: The reaction conditions may be too mild.

    • Action: Gradually increase the hydrogen pressure and/or the reaction temperature. Be aware that this may also increase the rate of dehalogenation, so a careful balance must be found.[3]

  • Solvent Choice: The substrate may have poor solubility in the chosen solvent, or the solvent may be inhibiting the reaction.

    • Action: Switch to a solvent in which the substrate is more soluble, such as THF.[3]

  • Mass Transfer Limitations: In a heterogeneous system, poor mixing can limit the reaction rate.

    • Action: Ensure vigorous stirring to maintain good contact between the substrate, hydrogen gas, and the solid catalyst.[14]

Data Presentation: Catalyst Performance Comparison

The following tables summarize the performance of different catalysts in the selective hydrogenation of 1-iodo-4-nitrobenzene, a common model substrate.

Table 1: Effect of Catalyst Type on Selectivity

Catalyst (1 mol%)H₂ Pressure (bar)Temperature (°C)Time (min)Conversion (%)Dehalogenation (%)Reference
Pt-V/C2595599.51.4[3]
Pt-V/C2595101006.8[3]
Raney Co (15 mol%)*8580N/A (Flow)100~2.0[3]
Pd(S)/C2595240<10-[3]
Higher catalyst loading was required for Raney Co to achieve sufficient activity.

Table 2: Effect of Substrate Concentration using Pt-V/C Catalyst

Concentration (M)Time to >90% Conversion (min)Dehalogenation (%)Reference
0.224027[3]
0.1218[3]
0.0551[3]
Experimental Protocols
Protocol 1: Selective Hydrogenation using a Modified Pt-V/C Catalyst (Batch)

This protocol is based on methodology for achieving high selectivity by controlling reaction parameters.[3]

Materials:

  • Halogenated nitroaromatic substrate (e.g., 1-iodo-4-nitrobenzene)

  • Pt-V/C catalyst (e.g., 1 mol%)

  • Solvent (e.g., Tetrahydrofuran - THF)

  • Hydrogen gas (H₂)

  • High-pressure autoclave reactor with stirring capabilities

Procedure:

  • Reactor Setup: In a suitable autoclave, add the halogenated nitroaromatic substrate and the solvent (to achieve a concentration of ~0.05 M). Add the Pt-V/C catalyst.

  • Sealing and Purging: Seal the reactor securely. Purge the system 3-5 times with an inert gas like nitrogen to remove all air, followed by 2-3 purges with hydrogen gas.

  • Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 25 bar).

  • Reaction: Heat the reactor to the target temperature (e.g., 95 °C) while stirring vigorously.

  • Monitoring: Monitor the reaction progress closely via hydrogen uptake or by taking aliquots for analysis (e.g., GC, HPLC).

  • Completion and Work-up: Once analysis shows complete consumption of the starting material, immediately stop the heating and cool the reactor to room temperature.

  • Venting and Filtration: Carefully vent the excess hydrogen. Open the reactor and filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst.

  • Analysis: Analyze the crude product to determine yield and the percentage of dehalogenated byproduct.

Protocol 2: Selective Reduction using Catalytic Transfer Hydrogenation

This protocol uses hydrazine hydrate as a hydrogen donor, avoiding the need for high-pressure H₂ gas.[10][12]

Materials:

  • Halogenated nitroaromatic substrate

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrazine monohydrate (NH₂NH₂·H₂O)

  • Methanol (MeOH)

Procedure:

  • Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve the halogenated nitroaromatic substrate (1 equivalent) in methanol.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (e.g., 5-10 wt%).

  • Reagent Addition: Add hydrazine monohydrate (e.g., 3-5 equivalents) dropwise to the stirred suspension. The reaction can be exothermic.

  • Reaction: Heat the mixture to reflux (or a lower temperature, e.g., 60-80 °C, for milder conditions) and stir.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and filter through celite to remove the Pd/C catalyst. Wash the celite pad with additional methanol.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by standard methods such as recrystallization or column chromatography.

Reaction Pathway Visualization

The hydrogenation of a halogenated nitroaromatic is a complex process with multiple potential intermediates and side reactions.

reaction_pathway sub Halogenated Nitroaromatic (Ar-NO₂-X) nitroso Nitroso Intermediate (Ar-NO-X) sub->nitroso +H₂ dehal_sub Dehalogenated Nitroaromatic (Ar-NO₂) sub->dehal_sub -X, +H (Dehalogenation) hydroxylamine Hydroxylamine Intermediate (Ar-NHOH-X) nitroso->hydroxylamine +H₂ azoxy Azoxy Compound nitroso->azoxy product Desired Product Halogenated Aniline (Ar-NH₂-X) hydroxylamine->product +H₂ hydroxylamine->azoxy dehal_prod Dehalogenated Aniline (Ar-NH₂) product->dehal_prod -X, +H (Dehalogenation) dehal_sub->dehal_prod +3H₂ (Nitro Reduction)

Caption: Reaction network for nitroaromatic hydrogenation.

References

Resolving HPLC peak tailing for 3-Chloro-4-(3-fluorobenzyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to resolve High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of 3-Chloro-4-(3-fluorobenzyloxy)aniline.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and how is it measured?

In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing occurs when the back half of the peak is broader than the front half, creating an asymmetrical shape.[1][2] This distortion can compromise the accuracy of quantification and the resolution between adjacent peaks.[2][3]

Peak asymmetry is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are generally considered to indicate significant tailing.[4]

Q2: Why is my this compound peak likely tailing?

The most common cause of peak tailing for this compound is due to its chemical structure. As an aniline derivative, the molecule contains a basic amine group.[5][6] In reversed-phase HPLC using silica-based columns, these basic groups can undergo strong secondary interactions with acidic residual silanol groups (Si-OH) on the surface of the stationary phase.[1][2][5][6][7] These interactions are a different retention mechanism from the primary hydrophobic interaction, causing some molecules to be retained longer and elute more slowly, resulting in a tailing peak.[2][5][7]

Q3: What are the primary factors that contribute to peak tailing for basic compounds?

Several factors can cause or exacerbate peak tailing for basic analytes like this compound:

  • Secondary Silanol Interactions: The primary cause, where the basic analyte interacts with acidic silanol groups on the silica packing material.[1][2][5][6]

  • Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, a mix of ionized and non-ionized forms can exist, leading to peak distortion.[1] Furthermore, at mid-range pH values (e.g., pH > 3), silanol groups become ionized and interact more strongly with protonated basic compounds.[1][6][7]

  • Column Issues: Degradation of the column, loss of stationary phase (end-capping), contamination, or voids in the packing material can create active sites for secondary interactions or disrupt the flow path.[3][8]

  • System and Hardware Effects: Extra-column volume from long or wide-bore tubing, as well as poorly made connections, can lead to peak broadening and tailing.[1][3]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[3][4]

Troubleshooting Guide for Peak Tailing

This section provides detailed solutions to common problems encountered during the analysis of this compound.

Issue 1: How can I optimize the mobile phase to reduce peak tailing?

Mobile phase chemistry is the most powerful tool for improving the peak shape of basic compounds.

Solution A: Adjust Mobile Phase pH

The goal is to control the ionization state of both the analyte and the stationary phase silanol groups to minimize unwanted interactions.

  • Low pH (pH 2-3): Operating at a low pH ensures that the basic aniline group is fully protonated (ionized) and, more importantly, suppresses the ionization of the acidic silanol groups.[5][6] This reduces the strong ionic secondary interactions, leading to a more symmetrical peak. This is often the most effective starting point.[9]

  • High pH (pH > 8): An alternative is to use a high pH to deprotonate the basic analyte, making it neutral. This also minimizes ionic interactions. However, this approach requires a pH-stable column, as traditional silica columns can dissolve at a pH above 8.[9][10]

Solution B: Use Mobile Phase Additives (Modifiers)

Additives can mask the residual silanol groups or compete with the analyte for these active sites.

  • Acidic Modifiers: Adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase is a common strategy to achieve a low pH and improve peak shape.[11][12] TFA can also act as an ion-pairing agent, further improving symmetry.[13]

  • Basic Modifiers (Competing Base): In the past, small amounts of a competing base like triethylamine (TEA) were added to the mobile phase.[5] TEA competes with the analyte for active silanol sites, reducing the likelihood of secondary interactions that cause tailing.

ModifierTypical ConcentrationRecommended pH RangeNotes
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)Low (2-3)Very effective for peak shape but can cause ion suppression in LC-MS.[13]
Formic Acid 0.1% (v/v)Low (2.5-3.5)A good alternative to TFA, especially for LC-MS applications.[12][13]
Ammonium Formate/Acetate 10-20 mMpH dependentActs as a buffer to control pH and can improve peak shape.
Triethylamine (TEA) 0.1% - 0.5% (v/v)Mid to HighA competing base; less common with modern, high-purity columns.[5]
Issue 2: My mobile phase is optimized, but the peak is still tailing. What column should I use?

If mobile phase optimization is insufficient, the column itself is the next target.

Solution: Select a Specialized HPLC Column

Modern HPLC columns are designed to minimize silanol interactions.

  • High-Purity, End-Capped Columns: Choose columns packed with high-purity silica where the number of residual silanol groups is low. "End-capping" is a process that chemically derivatizes most of the remaining silanols, making them much less active.[2][6][14]

  • Polar-Embedded Columns: These columns have a polar functional group embedded within the C18 chain. This feature helps to shield the analyte from residual silanols, leading to improved peak shape for basic compounds without the need for mobile phase additives.[1]

  • Hybrid Particle Columns: These columns are made from a hybrid of silica and organic polymer. They offer a wider usable pH range (often pH 1-12) and have fewer active silanol sites, making them highly suitable for separating basic compounds.[5][14]

Column TypeKey FeatureAdvantage for this compound
Modern End-Capped C18 High-purity silica with minimal exposed silanols.Good starting point; significantly better peak shape than older C18 columns.[2]
Polar-Embedded Phase Polar group shields residual silanols.Excellent peak shape for basic compounds, even in low-ionic-strength mobile phases.[1]
Hybrid Particle (e.g., BEH, CSH) Silica-organic hybrid material.Mechanically strong, stable over a wide pH range, and reduced silanol activity.[5]
Polymer-Based Columns Organic polymer stationary phase.No silanol groups; stable across the entire pH range (1-14).
Issue 3: The peak shape has degraded over time. What should I check?

If the method previously produced symmetrical peaks, the problem may be related to system wear or contamination.

Solution A: Check for Column Contamination or Degradation

  • Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove strongly retained contaminants.[4]

  • Reverse Flush the Column: If you suspect a blocked inlet frit is causing peak distortion, reverse the column (if the manufacturer allows) and flush it to waste.[15][16] This can dislodge particulate matter.

  • Replace the Guard Column: If a guard column is installed, replace it. A contaminated guard column is a common source of peak shape problems.[15]

Solution B: Inspect the HPLC System

  • Minimize Extra-Column Volume: Ensure all tubing between the injector, column, and detector is as short and narrow in diameter as possible (e.g., 0.005" ID).[1] Check that all fittings are properly seated to avoid dead volume.

  • Check for Leaks: Leaks in the system can cause flow irregularities and distort peak shape.

Experimental Protocols

Protocol 1: Mobile Phase pH Screening

This protocol outlines a systematic approach to determine the optimal mobile phase pH for the analysis of this compound.

  • Column: Use a modern, high-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A (Aqueous):

    • Condition 1 (Low pH): Water with 0.1% Formic Acid (pH ≈ 2.7).

    • Condition 2 (Mid pH): 10 mM Ammonium Acetate in Water, pH adjusted to 7.0.

    • Condition 3 (High pH - Requires pH-stable column): 10 mM Ammonium Bicarbonate in Water, pH adjusted to 10.0.

  • Mobile Phase B (Organic): Acetonitrile.

  • Gradient: 5% to 95% Mobile Phase B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Procedure: a. Equilibrate the system with the initial conditions for Condition 1. b. Inject a standard solution of this compound. c. Record the chromatogram and calculate the tailing factor. d. Thoroughly flush the system before switching to the next pH condition. e. Repeat steps a-d for Conditions 2 and 3.

  • Analysis: Compare the peak shape (tailing factor) from the three conditions to identify the optimal pH range.

Visual Guides

Mechanism of Peak Tailing

The diagram below illustrates the secondary interaction between the basic aniline compound and an acidic silanol group on the HPLC stationary phase, which is the primary cause of peak tailing.

Caption: Interaction of a basic analyte with the stationary phase.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and resolve peak tailing issues.

G cluster_mp Mobile Phase Actions cluster_col Column Actions cluster_sys System Actions Start Peak Tailing Observed (Tf > 1.2) Check_Mobile_Phase Step 1: Optimize Mobile Phase Start->Check_Mobile_Phase Solution Symmetrical Peak Achieved Check_Mobile_Phase->Solution Problem Resolved MP_pH Adjust pH (Low pH first) Check_Mobile_Phase->MP_pH Is peak shape still poor? Check_Column Step 2: Evaluate Column Check_Column->Solution Problem Resolved Col_Type Use End-Capped or Hybrid Column Check_Column->Col_Type Check_System Step 3: Inspect System Hardware Check_System->Solution Problem Resolved Sys_DeadVol Check for Dead Volume Check_System->Sys_DeadVol MP_Buffer Add Buffer/Modifier MP_pH->MP_Buffer MP_Buffer->Check_Column Still tailing? Col_Flush Flush or Replace Guard/Column Col_Type->Col_Flush Col_Flush->Check_System Still tailing? Sys_Leaks Inspect for Leaks Sys_DeadVol->Sys_Leaks

Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.

References

Technical Support Center: Analysis of 3-Chloro-4-(3-fluorobenzyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-4-(3-fluorobenzyloxy)aniline. It specifically addresses the identification of impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Based on its common synthesis route, the most probable impurities include:

  • Starting Materials: 2-Chloro-4-nitrophenol and 1-(bromomethyl)-3-fluorobenzene.

  • Intermediate: 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene, resulting from incomplete reduction of the nitro group.

  • Side-Products: Isomeric anilines or other by-products from the Williamson ether synthesis or nitro reduction steps. For example, 3-chloro-4-hydroxyaniline could be present if the etherification is incomplete.

Q2: Which NMR techniques are most suitable for identifying and quantifying these impurities?

A2: A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is recommended:

  • ¹H NMR: Useful for initial assessment and quantification of impurities with unique proton signals.

  • ¹³C NMR: Provides information on the carbon skeleton and helps to distinguish between isomers.

  • ¹⁹F NMR: Highly sensitive for identifying and quantifying fluorine-containing impurities.

  • Quantitative NMR (qNMR): An accurate method for determining the purity of the main compound and the concentration of specific impurities using an internal standard.

  • 2D NMR (COSY, HSQC, HMBC): Essential for the structural elucidation of unknown impurities by establishing connectivity between protons and carbons.

Q3: How can I confirm the presence of an acidic proton (e.g., from a phenolic impurity) in my ¹H NMR spectrum?

A3: To confirm the presence of an exchangeable proton, such as from a hydroxyl (-OH) or amine (-NH₂) group, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum. The signal corresponding to the exchangeable proton will either disappear or significantly decrease in intensity.

Troubleshooting Guide

This guide addresses common issues encountered during the NMR analysis of this compound and its impurities.

Problem Possible Cause(s) Recommended Solution(s)
Broad or Poorly Resolved Peaks 1. Poor Shimming: The magnetic field is not homogeneous. 2. High Sample Concentration: Increased viscosity and intermolecular interactions can lead to broader lines. 3. Presence of Paramagnetic Impurities: Trace metals or dissolved oxygen can cause significant line broadening. 4. Chemical Exchange: Rapid exchange of labile protons (e.g., -NH₂, -OH).1. Re-shim the spectrometer before acquiring data. 2. Dilute your sample to an optimal concentration (typically 5-10 mg in 0.6-0.7 mL of solvent). 3. Filter the sample through a plug of glass wool. If paramagnetic metals are suspected, consider adding a chelating agent. Degassing the sample can remove dissolved oxygen. 4. For amine or hydroxyl protons, their broadness is characteristic. A D₂O exchange can confirm their presence.
Unexpected Peaks in the Spectrum 1. Residual Solvents: Solvents from the synthesis or purification process (e.g., ethanol, ethyl acetate, DMF). 2. Starting Materials or By-products: Incomplete reaction or side reactions. 3. Grease or other contaminants: From glassware or handling.1. Consult a table of common NMR solvent chemical shifts to identify the solvent peaks. Ensure the sample is thoroughly dried before analysis. 2. Compare the spectrum to the NMR data of known potential impurities (see tables below). 3. Ensure all glassware is scrupulously clean.
Distorted Peak Shapes (Tailing or Fronting) 1. Column Overload (in LC-NMR): Injecting too much sample onto the chromatography column. 2. Secondary Interactions: Interactions between the analyte and the stationary phase in LC-NMR or with the NMR tube surface. 3. Inappropriate solvent: The sample may not be fully dissolved or may be interacting with the solvent.1. Reduce the amount of sample injected. 2. Use a different column or modify the mobile phase in LC-NMR. For standard NMR, ensure clean NMR tubes are used. 3. Try a different deuterated solvent to improve solubility and minimize interactions.
Difficulty in Quantification (qNMR) 1. Peak Overlap: Signals of the analyte and impurity are not fully resolved. 2. Incorrect Integration: Improperly phased or baseline-corrected spectra. 3. Inappropriate Relaxation Delay (d1): Incomplete relaxation of nuclei between scans can lead to inaccurate integrals.1. Choose signals for quantification that are well-resolved from other peaks. If necessary, use a higher field NMR spectrometer for better resolution. 2. Carefully phase and baseline-correct the spectrum before integration. 3. Set a sufficiently long relaxation delay (d1), typically 5 times the longest T₁ relaxation time of the protons being quantified.

Impurity Identification by NMR

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its potential impurities. Chemical shifts are reported in parts per million (ppm) and are referenced to tetramethylsilane (TMS). Predicted values are generated using NMR prediction software and should be used as a guide.

¹H NMR Chemical Shift Data (in CDCl₃)

CompoundAr-H-CH₂--NH₂ / -OHOther
This compound (Product) 6.7 - 7.4~5.1~3.7 (br s)
2-Chloro-4-nitrophenol (Starting Material) 7.1 - 8.3-~6.5 (br s)
1-(bromomethyl)-3-fluorobenzene (Starting Material) *6.9 - 7.4~4.5-
3-chloro-4-(3-fluorobenzyloxy)nitrobenzene (Intermediate) 7.0 - 8.2~5.2-
3-chloro-4-hydroxyaniline 6.6 - 7.1-~3.6 (br s), ~4.8 (br s)

¹³C NMR Chemical Shift Data (in CDCl₃) *

CompoundAr-C-CH₂-Other
This compound (Product) 115 - 163~70
2-Chloro-4-nitrophenol (Starting Material) 118 - 160-
1-(bromomethyl)-3-fluorobenzene (Starting Material) *114 - 163~33
3-chloro-4-(3-fluorobenzyloxy)nitrobenzene (Intermediate) 115 - 163~71
3-chloro-4-hydroxyaniline 115 - 150-

Experimental Protocols

Protocol 1: Standard ¹H NMR Analysis

Objective: To obtain a high-resolution ¹H NMR spectrum for qualitative analysis of impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

    • Filter the solution through a pipette with a small cotton plug into a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity (resolution).

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals to determine the relative proton ratios.

Protocol 2: Quantitative NMR (qNMR) for Purity Assessment

Objective: To accurately determine the purity of this compound using an internal standard.

Methodology:

  • Sample and Standard Preparation:

    • Select a suitable internal standard with a known purity that has signals that do not overlap with the analyte (e.g., maleic acid, 1,4-dinitrobenzene).

    • Accurately weigh approximately 10-15 mg of the this compound sample and about 5-10 mg of the internal standard into the same vial. Record the exact weights.

    • Dissolve the mixture in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it solubilizes many organic compounds and standards well).

  • Data Acquisition:

    • Follow the same locking and shimming procedure as in Protocol 1.

    • Set the acquisition parameters for quantitative analysis:

      • Use a 90° pulse.

      • Set a long relaxation delay (d1) of at least 5 times the longest T₁ of the protons of interest (typically 30-60 seconds for accurate quantification).

      • Acquire a sufficient number of scans (e.g., 64-128) to achieve a high signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing and Calculation:

    • Process the spectrum as described in Protocol 1.

    • Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Workflow and Logic Diagrams

Impurity_Identification_Workflow cluster_preparation Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis and Identification A Weigh Sample and Internal Standard (for qNMR) B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Lock and Shim C->D E Acquire 1D NMR (¹H, ¹³C, ¹⁹F) D->E F Acquire 2D NMR (if needed for unknown impurities) E->F I Elucidate Structure of Unknowns (using 2D NMR) F->I G Process Spectra (FT, Phasing, Baseline Correction) H Identify Known Impurities by Chemical Shift Comparison G->H J Quantify Impurities (qNMR) G->J H->I

Caption: Workflow for NMR-based impurity identification.

Troubleshooting_Logic Start Observe NMR Spectrum Anomaly BroadPeaks Are peaks broad or poorly resolved? Start->BroadPeaks ExtraPeaks Are there unexpected peaks? BroadPeaks->ExtraPeaks No CheckShimming Re-shim spectrometer BroadPeaks->CheckShimming Yes DistortedPeaks Are peak shapes distorted? ExtraPeaks->DistortedPeaks No CheckSolvents Compare to solvent impurity tables ExtraPeaks->CheckSolvents Yes CheckOverload Reduce sample concentration DistortedPeaks->CheckOverload Yes End Problem Resolved DistortedPeaks->End No CheckConc Dilute sample CheckShimming->CheckConc CheckParamagnetic Filter/Degas sample CheckConc->CheckParamagnetic CheckParamagnetic->End CheckStartingMaterials Compare to known impurity spectra CheckSolvents->CheckStartingMaterials CheckContaminants Ensure clean glassware CheckStartingMaterials->CheckContaminants CheckContaminants->End CheckSolvent Try a different deuterated solvent CheckOverload->CheckSolvent CheckSolvent->End

Caption: Logic diagram for troubleshooting NMR spectral issues.

Technical Support Center: Reduction of 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical reduction of 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene to its corresponding aniline, a key intermediate in the synthesis of various pharmaceutical compounds.

Troubleshooting Guide

Incomplete or problematic reduction of 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene can manifest as a stalled reaction, low yield, or the formation of significant impurities. This guide provides a systematic approach to identifying and resolving these common issues.

Issue 1: Incomplete or Slow Reaction

Symptoms:

  • TLC or HPLC analysis shows a significant amount of starting material remaining after the expected reaction time.

  • The reaction fails to proceed to completion.

Potential Causes and Solutions:

CauseRecommended Action
Insufficiently Activated Reducing Agent For reductions using iron powder, ensure it is finely powdered and consider pre-activation with dilute acid to remove any oxide layer. The purity and surface area of the metal are critical for reactivity.[1]
Poor Reagent Stoichiometry Ensure a sufficient excess of the reducing agent is used. For Fe/NH₄Cl reductions, a significant molar excess of both iron and ammonium chloride is typically required to drive the reaction to completion.[2]
Low Reaction Temperature While many reductions can proceed at room temperature, some substrates require heating to achieve a reasonable rate. For the Fe/NH₄Cl reduction of this substrate, refluxing is often necessary.[3]
Poor Solubility of Starting Material The nitro compound must be soluble in the reaction solvent. For 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene, a co-solvent system such as ethanol/water is effective.[1][3]
Catalyst Deactivation (for Catalytic Hydrogenation) If using Pd/C or another hydrogenation catalyst, ensure it is fresh and has been stored properly. Catalyst poisoning can occur from various sources, including sulfur-containing compounds. Consider increasing the catalyst loading.
Issue 2: Formation of Side Products and Impurities

Symptoms:

  • Multiple spots are observed on the TLC plate in addition to the starting material and the desired product.

  • HPLC analysis reveals significant impurity peaks.

  • The isolated product has a low purity.

Potential Causes and Solutions:

CauseRecommended Action
Dehalogenation The loss of the chlorine atom is a known side reaction in the reduction of halogenated nitroaromatics. To minimize this, avoid overly harsh reducing conditions. For catalytic hydrogenation, Pt/C may offer better selectivity against dehalogenation than Pd/C.[4] Using milder iron-based methods like Fe/NH₄Cl can also reduce the risk of dehalogenation.
Formation of Intermediates (Nitroso, Azoxy, Azo) The reduction of a nitro group proceeds stepwise through nitroso and hydroxylamine intermediates, which can condense to form azoxy and azo compounds.[5] Ensure sufficient reducing agent and adequate reaction time to fully reduce these intermediates to the amine. Proper temperature control is also crucial, as localized overheating can promote the formation of such side products.[1]
Over-reduction (in cases of other reducible functional groups) While the primary functional groups in 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene are generally stable under common nitro reduction conditions, be mindful of other potentially reducible groups if the substrate were different. Iron-based methods are often milder and more chemoselective.[1][6]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for reducing 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene?

A1: The reduction using iron powder and ammonium chloride (Fe/NH₄Cl) in an ethanol/water solvent system is a widely reported, robust, and high-yielding method for this specific transformation.[7] It is often preferred for its cost-effectiveness and good functional group tolerance.

Q2: How can I monitor the progress of the reduction reaction?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. The starting nitro compound and the product aniline will have different Rf values. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress. HPLC is also an excellent quantitative method for monitoring the reaction.[1][3]

Q3: How do I visualize the spots on a TLC plate for this reaction?

A3: Both the starting material and the product are UV active and can be visualized under a UV lamp at 254 nm.[8] For a more specific visualization, the plate can be stained. A common method involves reducing any remaining nitro groups on the plate with a stannous chloride solution, followed by diazotization and coupling with a reagent like β-naphthol to produce a colored azo dye.[9]

Q4: I am concerned about the potential for dehalogenation. Which reduction method is least likely to cause this?

A4: Dehalogenation can be a significant side reaction, especially with more reactive halogens or under harsh conditions. While catalytic hydrogenation with Pd/C can lead to dehalogenation, platinum-based catalysts (Pt/C) often show higher selectivity for the nitro group reduction.[4] The Fe/NH₄Cl method is generally considered mild and less prone to causing dehalogenation compared to some catalytic hydrogenation setups.

Q5: What are the typical workup and purification procedures for this reaction?

A5: For the Fe/NH₄Cl reduction, the workup typically involves cooling the reaction mixture and filtering it through a pad of celite to remove the iron salts. The filtrate is then concentrated to remove the ethanol, and the resulting aqueous residue is extracted with an organic solvent like ethyl acetate. The combined organic layers are then dried and concentrated to yield the crude product, which can be further purified if necessary.[1][3]

Data Presentation

The following table summarizes quantitative data for a common reduction method for 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene.

Reduction MethodReducing AgentsSolventTemperatureReaction TimeYieldPurity (by HPLC)Reference
Iron ReductionFe powder, NH₄ClEthanol/WaterReflux2 hours96%99.67%[9]

Experimental Protocols

Reduction of 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene using Iron and Ammonium Chloride

This protocol is adapted from a reported synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline.[9]

Materials:

  • 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene

  • Iron powder (70 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • In a 1 L reactor, combine 35.6 g of 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene, 21.2 g of iron powder, and 60.9 g of ammonium chloride.

  • Add a solvent mixture of 506 mL of ethanol and 128 mL of water to the reactor.

  • Heat the mixture to reflux and maintain for 2 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to 20-25 °C.

  • Remove the insoluble iron oxide by vacuum filtration through a pad of celite. Wash the filter cake with ethanol.

  • Combine the filtrates and remove the solvent by evaporation under reduced pressure.

  • To the resulting residue, add 400 mL of dichloromethane to dissolve the organic product.

  • Filter the solution to remove any remaining inorganic salts.

  • Transfer the filtrate to a separatory funnel and separate the organic phase from any aqueous residue.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.

Visualizations

Troubleshooting Workflow for Incomplete Reduction

G Troubleshooting Workflow for Incomplete Reduction start Incomplete Reduction Observed (via TLC/HPLC) check_reagents 1. Verify Reagent Activity & Stoichiometry start->check_reagents reagent_ok Reagents are Active & in Excess check_reagents->reagent_ok Yes reagent_bad Reagents are Inactive or Insufficient check_reagents->reagent_bad No check_conditions 2. Evaluate Reaction Conditions reagent_ok->check_conditions action_reagent Use Fresh/Activated Reagents & Ensure Sufficient Excess reagent_bad->action_reagent action_reagent->start Re-run Experiment conditions_ok Conditions are Optimal check_conditions->conditions_ok Yes conditions_bad Conditions are Suboptimal check_conditions->conditions_bad No check_solubility 3. Assess Substrate Solubility conditions_ok->check_solubility action_conditions Increase Temperature (Reflux) Ensure Adequate Stirring conditions_bad->action_conditions action_conditions->start Re-run Experiment solubility_ok Substrate is Soluble check_solubility->solubility_ok Yes solubility_bad Poor Solubility Observed check_solubility->solubility_bad No end Reaction Proceeds to Completion solubility_ok->end action_solubility Use Appropriate Co-solvent (e.g., EtOH/Water) solubility_bad->action_solubility action_solubility->start Re-run Experiment

Caption: A flowchart for troubleshooting incomplete reduction reactions.

Nitro Group Reduction Pathway and Potential Side Products

G Nitro Group Reduction Pathway nitro Nitroarene (Ar-NO2) nitroso Nitrosoarene (Ar-NO) nitro->nitroso +2e-, +2H+ hydroxylamine Hydroxylamine (Ar-NHOH) nitroso->hydroxylamine +2e-, +2H+ azoxy Azoxy Compound (Ar-N(O)=N-Ar) nitroso->azoxy Condensation with Hydroxylamine amine Aniline (Ar-NH2) hydroxylamine->amine +2e-, +2H+ azo Azo Compound (Ar-N=N-Ar) azoxy->azo Reduction azo->amine Further Reduction

Caption: The stepwise reduction of a nitro group and potential side reactions.

References

Technical Support Center: Managing Exothermic Reactions in Large-Scale Aniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of aniline, with a specific focus on managing its highly exothermic nature.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for large-scale aniline synthesis, and which is most associated with significant exothermic reactions?

A1: The two primary industrial routes for aniline production are the catalytic hydrogenation of nitrobenzene and the amination of phenol. The catalytic hydrogenation of nitrobenzene is the most common method and is highly exothermic, releasing a significant amount of heat (over 500 kJ/mol), which requires careful management to prevent thermal runaway.[1]

Q2: What are the initial signs of a potential thermal runaway in the catalytic hydrogenation of nitrobenzene?

A2: Key indicators of an impending thermal runaway include a rapid and accelerating increase in reactor temperature that deviates from the setpoint, a sudden rise in reactor pressure, an unusual increase in the flow rate of the cooling medium, and unexpected changes in the composition of off-gases, such as an increase in hydrogen concentration.[2] Close monitoring of these parameters is critical for early detection.

Q3: How does catalyst deactivation impact the exothermic nature of the reaction?

A3: Catalyst deactivation, the loss of catalytic activity over time, can pose significant safety risks. A sudden deactivation can lead to an accumulation of unreacted nitrobenzene. If the catalyst's activity is suddenly restored (e.g., by an increase in temperature or removal of a poison), the accumulated reactant can undergo rapid conversion, leading to a sudden and dangerous release of heat and a potential thermal runaway. Gradual deactivation might lead to incomplete conversion and the presence of hazardous intermediates.

Q4: What are the common byproducts in aniline synthesis, and how do they affect reaction safety?

A4: In the catalytic hydrogenation of nitrobenzene, byproducts can include azoxybenzene, azobenzene, and hydrazobenzene. The formation of these intermediates is also exothermic. Their accumulation, especially in the case of incomplete hydrogenation, can contribute to the overall heat generation and potentially lead to side reactions that are difficult to control.

Q5: What are the essential safety precautions for handling nitrobenzene and aniline?

A5: Both nitrobenzene and aniline are toxic and can be absorbed through the skin.[3][4] It is imperative to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[3][5] Work should be conducted in well-ventilated areas, preferably under a fume hood.[3][6] An emergency shower and eyewash station should be readily accessible.[5]

Q6: How should nitrobenzene and aniline be stored safely?

A6: Nitrobenzene and aniline should be stored in cool, dry, and well-ventilated areas, away from direct sunlight and sources of ignition.[3][6] They should be kept in tightly sealed, properly labeled containers.[3] Storage areas should have secondary containment to manage potential spills. They must be segregated from incompatible materials such as strong oxidizing agents and acids.[6]

Troubleshooting Guides

Issue 1: Uncontrolled Temperature Rise in the Reactor

Symptoms:

  • A rapid increase in reactor temperature beyond the setpoint.

  • Increased demand on the cooling system (e.g., fully open cooling valve).

  • A sudden spike in reactor pressure.

Possible Causes:

  • Loss of Cooling: Failure of the cooling system (e.g., pump failure, loss of coolant flow).

  • Incorrect Reagent Addition: Addition of nitrobenzene at a rate faster than the system's heat removal capacity.

  • Catalyst Malfunction: Sudden increase in catalyst activity or accumulation of unreacted starting material followed by a rapid reaction.

Troubleshooting Steps:

Start Uncontrolled Temperature Rise Detected Stop_NB_Feed Immediately Stop Nitrobenzene Feed Start->Stop_NB_Feed Increase_Cooling Maximize Cooling to the Reactor Stop_NB_Feed->Increase_Cooling Monitor_Vitals Monitor Reactor Temperature and Pressure Continuously Increase_Cooling->Monitor_Vitals Emergency_Quench Consider Emergency Quenching Protocol Investigate_Cause Investigate Root Cause (Cooling System, Feed Rate, Catalyst) Monitor_Vitals->Investigate_Cause Cooling_Failure Address Cooling System Failure Investigate_Cause->Cooling_Failure Cooling System Fault Feed_Rate_Issue Review and Adjust Feed Rate Protocol Investigate_Cause->Feed_Rate_Issue Incorrect Feed Rate Catalyst_Problem Evaluate Catalyst Performance and History Investigate_Cause->Catalyst_Problem Catalyst Issue Shutdown Initiate Emergency Shutdown if Uncontrolled Investigate_Cause->Shutdown Temperature Still Rising Cooling_Failure->Shutdown Feed_Rate_Issue->Shutdown Catalyst_Problem->Shutdown

Caption: Troubleshooting workflow for an uncontrolled temperature rise.

Issue 2: Low Yield of Aniline

Symptoms:

  • Incomplete conversion of nitrobenzene.

  • Presence of significant amounts of byproducts.

Possible Causes:

  • Catalyst Deactivation: The catalyst has lost its activity due to poisoning, coking, or sintering.

  • Suboptimal Reaction Conditions: Incorrect temperature, pressure, or hydrogen-to-nitrobenzene ratio.

  • Impure Reactants or Solvents: Contaminants in the nitrobenzene, hydrogen, or solvent can poison the catalyst.

Troubleshooting Steps:

Start Low Aniline Yield Observed Analyze_Products Analyze Product Mixture (GC/HPLC) for Byproducts Start->Analyze_Products Check_Conditions Verify Reaction Parameters (Temp, Pressure, H2 Flow) Analyze_Products->Check_Conditions Test_Reactants Check Purity of Nitrobenzene, Hydrogen, and Solvent Check_Conditions->Test_Reactants Evaluate_Catalyst Assess Catalyst Activity and Age Test_Reactants->Evaluate_Catalyst Purify_Reactants Purify Reactants and Solvents Test_Reactants->Purify_Reactants Impure Regenerate_Catalyst Attempt Catalyst Regeneration Protocol Evaluate_Catalyst->Regenerate_Catalyst Deactivated Optimize_Conditions Optimize Reaction Conditions Based on Findings Evaluate_Catalyst->Optimize_Conditions Active Replace_Catalyst Replace with Fresh Catalyst Regenerate_Catalyst->Replace_Catalyst Regeneration Fails

Caption: Troubleshooting workflow for low aniline yield.

Data Presentation

Table 1: Typical Reaction Parameters for Catalytic Hydrogenation of Nitrobenzene to Aniline

ParameterValueNotes
Temperature250-475 °CGas-phase reaction.[7]
70-150 °CLiquid-phase reaction.
Pressure1-10 barGas-phase reaction.[7]
10-50 barLiquid-phase reaction.
CatalystCopper, Nickel, Palladium, PlatinumSupported on materials like alumina or carbon.
H₂:Nitrobenzene Molar Ratio3:1 to 9:1A higher ratio can improve conversion but also affects process economics.
Heat of Reaction (ΔH)~ -544 kJ/molHighly exothermic.[8]

Table 2: Influence of Temperature on Aniline Selectivity (Pd/Al₂O₃ Catalyst)

Temperature (°C)Aniline Selectivity (%)Reference
6097[9]
8095[9]
10092[9]
12088[9]
14083[9]
16076[9]
18068[9]

Experimental Protocols

Protocol 1: General Procedure for Large-Scale Catalytic Hydrogenation of Nitrobenzene
  • Catalyst Loading and Activation:

    • The reactor is charged with a supported palladium or nickel catalyst.

    • The catalyst is activated in situ by heating under a flow of hydrogen to reduce the metal oxides.

  • Reactor Inerting:

    • The reactor is purged with an inert gas, such as nitrogen, to remove all traces of oxygen.

  • Reaction Initiation:

    • The reactor is brought to the desired initial temperature and pressure.

    • A continuous flow of hydrogen is established.

    • Nitrobenzene is fed into the reactor at a controlled rate.

  • Reaction Monitoring:

    • The reactor temperature, pressure, and coolant flow are continuously monitored.

    • Samples of the reaction mixture are periodically taken and analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of nitrobenzene and the selectivity to aniline.

  • Product Work-up:

    • Upon completion of the reaction, the catalyst is separated by filtration.

    • The crude aniline is purified by distillation.

Protocol 2: Emergency Shutdown Procedure for a Runaway Reaction
  • Immediate Actions:

    • Immediately stop the feed of all reactants, especially nitrobenzene.[9]

    • Activate the emergency cooling system to its maximum capacity.[9]

    • If available, inject a reaction inhibitor (quenching agent) into the reactor.

  • Personnel Safety:

    • Sound the emergency alarm and evacuate all non-essential personnel from the immediate vicinity.[9]

    • The emergency response team should be notified and equipped with appropriate PPE.

  • Pressure Management:

    • If the pressure continues to rise and approaches the safety limits of the reactor, the emergency relief system (e.g., rupture disc or safety valve) should be allowed to activate to prevent a catastrophic failure of the vessel.

  • Post-Incident:

    • Once the reactor has been brought to a safe and stable state, a thorough investigation must be conducted to determine the root cause of the runaway reaction before any attempt is made to restart the process.

Runaway_Detected Thermal Runaway Detected Stop_Feeds Stop All Reactant Feeds Runaway_Detected->Stop_Feeds Max_Cooling Maximize Cooling Runaway_Detected->Max_Cooling Inject_Inhibitor Inject Quenching Agent Runaway_Detected->Inject_Inhibitor Alarm_Evacuate Sound Alarm and Evacuate Non-Essential Personnel Runaway_Detected->Alarm_Evacuate Monitor_Pressure Monitor Reactor Pressure Stop_Feeds->Monitor_Pressure Max_Cooling->Monitor_Pressure Inject_Inhibitor->Monitor_Pressure Vent_Pressure Allow Emergency Venting if Necessary Monitor_Pressure->Vent_Pressure Pressure Exceeds Limit Stabilize Stabilize Reactor Monitor_Pressure->Stabilize Pressure Controlled Vent_Pressure->Stabilize Investigate Conduct Full Investigation Stabilize->Investigate

Caption: Logical flow for an emergency shutdown procedure.

References

Removal of unreacted starting materials from 3-Chloro-4-(3-fluorobenzyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Chloro-4-(3-fluorobenzyloxy)aniline, specifically focusing on the removal of unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the common unreacted starting materials that could be present in crude this compound?

A1: Based on typical synthetic routes, common impurities can include unreacted precursors. If the synthesis involves the reduction of 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene, residual nitro compound may be present.[1][2] If the synthesis is a Williamson ether synthesis, unreacted 2-chloro-4-nitrophenol or 3-chloro-4-hydroxyaniline and 3-fluorobenzyl bromide could be impurities.[3] In the case of reduction using iron, inorganic iron salts may also be present.[1][4]

Q2: What is a general work-up procedure to achieve high purity of this compound?

A2: A common procedure involves filtering the reaction mixture to remove insoluble materials, such as iron salts, followed by concentrating the filtrate.[1] The residue is then typically dissolved in an organic solvent like dichloromethane or ethyl acetate and washed with water to remove water-soluble impurities.[1][4] The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the product.[1][4] This process has been reported to yield purities as high as 99.67% by HPLC.[4][5]

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) can provide a quick qualitative check for the presence of impurities. A pure compound should ideally show a single spot.[6] For quantitative analysis and to confirm the structure, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are recommended.[4][6] Melting point analysis can also be a good indicator of purity; a sharp melting point range close to the literature value (78.0 to 82.0 °C) suggests high purity.[5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Presence of Unreacted 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene

Symptom: A faint yellow color in the final product and/or a spot with a different Rf value than the product on a TLC plate.

Solution:

  • Recrystallization: This is an effective method for removing less polar impurities like the unreacted nitro compound. A mixed solvent system, such as ethanol/water, can be effective for substituted anilines.[6]

  • Column Chromatography: If recrystallization is not sufficient, column chromatography using silica gel can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) will typically elute the less polar nitro compound before the more polar aniline product.

Issue 2: Residual Iron Salts from the Reduction Step

Symptom: The crude product is an inorganic-organic solid mixture, and the product is difficult to dissolve completely in organic solvents.

Solution:

  • Filtration through Celite: After the reduction reaction, it is crucial to filter the cooled reaction mixture through a pad of Celite to remove the fine iron oxide particles.[1]

  • Aqueous Work-up: After filtration, concentrate the filtrate and perform an extractive work-up. Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane and wash with water. The iron salts will partition into the aqueous phase.[1][4]

Issue 3: The product "oils out" during recrystallization instead of forming crystals.

Symptom: A liquid layer separates from the solution upon cooling instead of solid crystals.

Solution:

  • Adjust Solvent System: This often occurs if the solute is too soluble or the solution is too concentrated. Try reheating the solution and adding more of the solvent in which the compound is more soluble (e.g., ethanol in an ethanol/water system) to reduce the saturation.[6]

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out over crystal formation.[6]

  • Seed Crystals: If available, adding a small seed crystal of the pure compound can initiate crystallization.[6]

Data Presentation

Table 1: Purification Method Efficiency

Purification MethodKey Impurities RemovedReported PurityReference
Filtration & Extraction Inorganic salts, water-soluble impurities99.67% (by HPLC)[4][5]
Recrystallization Less polar organic impurities (e.g., unreacted nitro compound)Purity assessed by sharp melting point and single TLC spot.[6]
Column Chromatography Structurally similar organic impuritiesMethod adaptable for aniline isomers.[7]

Experimental Protocols

Protocol 1: Purification by Extraction
  • Filtration: After the reaction is complete, cool the reaction mixture and filter it through a pad of Celite to remove insoluble materials like iron salts.[1]

  • Concentration: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.[1]

  • Extraction: Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.[1][4] Transfer the solution to a separatory funnel and wash with water.

  • Drying and Evaporation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.[1][4]

Protocol 2: Purification by Recrystallization (Adapted from a similar compound)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot solvent, such as ethanol.[6]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Slowly add a hot anti-solvent, like water, dropwise until the solution becomes slightly cloudy. Add a few drops of the hot primary solvent (ethanol) to redissolve the precipitate and obtain a clear solution.[6]

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry them.[6]

Visualizations

experimental_workflow_extraction start Crude Reaction Mixture filter Filter through Celite (Removes Iron Salts) start->filter concentrate Concentrate Filtrate filter->concentrate dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) concentrate->dissolve wash Wash with Water (Removes Water-Soluble Impurities) dissolve->wash dry Dry Organic Layer (Anhydrous Na2SO4) wash->dry evaporate Evaporate Solvent dry->evaporate end Purified Product evaporate->end

Caption: Workflow for the purification of this compound by extraction.

experimental_workflow_recrystallization start Crude Product dissolve Dissolve in Minimal Hot Solvent (e.g., Ethanol) start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter add_anti_solvent Add Hot Anti-Solvent (e.g., Water) to Cloud Point hot_filter->add_anti_solvent clear_solution Add Drops of Hot Solvent to Re-dissolve add_anti_solvent->clear_solution cool Slow Cooling to Room Temp, then Ice Bath clear_solution->cool collect Collect Crystals by Vacuum Filtration cool->collect wash_dry Wash with Cold Solvent and Dry collect->wash_dry end Purified Crystalline Product wash_dry->end

Caption: Workflow for the purification of this compound by recrystallization.

References

Stability testing and degradation products of 3-Chloro-4-(3-fluorobenzyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 3-Chloro-4-(3-fluorobenzyloxy)aniline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during stability testing and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term integrity, this compound should be stored in a cool, dark, and dry place.[1] It is recommended to keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture, as aniline derivatives can be susceptible to oxidation.[2][3] For extended storage, refrigeration at 2-8°C is advisable.[4]

Q2: My solid this compound has developed a brownish tint over time. What is the likely cause?

A2: The development of a brown color in aniline derivatives is a common indication of oxidation.[2] Exposure to air (oxygen) and/or light can initiate oxidative degradation, leading to the formation of colored impurities.[2] This process can be accelerated by the presence of residual acidic or basic impurities from synthesis.

Q3: What are the most likely degradation pathways for this molecule?

A3: Based on its chemical structure, an aromatic amine with an ether linkage, the most probable degradation pathways include:

  • Oxidation: The primary amine group is susceptible to oxidation, which can form N-oxides or hydroxylamine derivatives.[5][6] This is often the primary cause of discoloration.

  • Hydrolysis: While the ether linkage is generally stable, it can be susceptible to cleavage under harsh acidic or basic conditions, potentially yielding 3-chloro-4-hydroxyaniline and 3-fluorobenzyl alcohol.

  • Photodegradation: Aromatic compounds, especially those with amine functional groups, can be sensitive to light.[7] Photolytic stress can lead to complex degradation pathways and the formation of various impurities.

Q4: Why is it necessary to perform forced degradation studies?

A4: Forced degradation studies, or stress testing, are crucial for several reasons.[8] They help to:

  • Identify likely degradation products that could form under normal storage conditions over time.[5][9]

  • Elucidate the intrinsic stability of the molecule and its degradation pathways.[7][9]

  • Develop and validate a stability-indicating analytical method (e.g., HPLC) that can resolve the parent compound from all potential degradation products.[8][10]

  • Understand how the quality of the drug substance might change over time under the influence of various environmental factors.[5]

Q5: What analytical techniques are best suited for stability testing of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for stability studies.[10][11] A well-developed HPLC method can separate the parent compound from its impurities and degradation products, allowing for accurate quantification. For structural elucidation of unknown degradants, hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable.[5]

Troubleshooting Guides

Problem: Appearance of Unknown Peaks in HPLC Chromatogram

  • Potential Cause: Degradation of the compound in the analytical sample solution or on the HPLC column. Aniline derivatives can be unstable in certain solvents or at specific pH values.[2]

  • Troubleshooting Steps:

    • Analyze Samples Promptly: Prepare solutions fresh and analyze them immediately to minimize time-dependent degradation.

    • Check Mobile Phase pH: Ensure the mobile phase has a neutral or slightly acidic pH, as extreme pH can catalyze degradation.

    • Use an Inert HPLC System: Verify that the HPLC system is free from contaminants that could react with the analyte.

    • Perform Forced Degradation: Conduct controlled forced degradation studies (see protocol below) to intentionally generate degradation products. This helps to confirm if the new peaks correspond to expected degradants.

Problem: Inconsistent Assay or Purity Results

  • Potential Cause: Inconsistent sample handling, degradation after sample preparation, or use of a non-stability-indicating analytical method.

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Ensure a consistent and documented procedure for sample preparation, including solvent, concentration, and sonication/mixing time.

    • Protect from Light: Prepare samples in amber vials or under low-light conditions to prevent photolytic degradation.

    • Method Validation: Validate the analytical method according to ICH guidelines to ensure it is specific, linear, accurate, and precise for quantifying this compound in the presence of its degradants.[10]

Problem: Low Yields in a Synthetic Step Using the Compound

  • Potential Cause: The compound may be degrading under the specific reaction conditions (e.g., high temperature, strong acids/bases, presence of oxidizing agents).[2]

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Attempt the reaction under milder conditions, such as lower temperatures or using less harsh reagents.

    • Protect the Reaction: Run the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation.

    • Purity Check: Re-analyze the purity of the this compound starting material before use to ensure it has not degraded during storage.

Data Presentation

Table 1: Representative Data from Forced Degradation Studies

The following table summarizes typical results from a forced degradation study on this compound. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[9]

Stress ConditionReagent/ConditionTimeTemperature% Degradation (Typical)Major Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 M HCl24 hours60°C~8%DP-1, DP-2
Base Hydrolysis 0.1 M NaOH8 hours60°C~15%DP-3
Oxidation 3% H₂O₂4 hoursRoom Temp~20%DP-4 (N-oxide)
Thermal Solid State48 hours80°C~5%DP-5
Photolytic Solid State (ICH Option 2)1.2 million lux hoursRoom Temp~12%DP-6, DP-7

DP = Degradation Product

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing)

This protocol outlines a general procedure for conducting forced degradation studies based on ICH guidelines.[7]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl.

    • Heat the solution in a water bath at 60°C.

    • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before dilution and HPLC analysis.

  • Base Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.

    • Heat the solution in a water bath at 60°C.

    • Withdraw and neutralize samples with 0.1 M HCl at various time points.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂).[5]

    • Keep the solution at room temperature, protected from light.

    • Withdraw samples at various time points for analysis.

  • Thermal Degradation:

    • Place a known quantity of the solid compound in a stability chamber at 80°C.

    • Withdraw samples at specified intervals (e.g., 24, 48 hours), prepare solutions, and analyze.

  • Photolytic Degradation:

    • Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the exposed and control samples.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 30% B

    • 31-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated to demonstrate specificity by analyzing stressed samples and ensuring baseline resolution between the parent peak and all degradation product peaks.

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: Preparation & Setup cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation stock Prepare Stock Solution (1 mg/mL) stress Aliquot for Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) stock->stress expose Expose Samples to Stress Conditions stress->expose sample Sample at Time Points (e.g., 0, 4, 8, 24h) expose->sample neutralize Neutralize/Quench (if applicable) sample->neutralize hplc HPLC-UV/PDA Analysis neutralize->hplc mass_spec LC-MS for Unknowns hplc->mass_spec If unknowns > threshold purity Calculate Purity & % Degradation hplc->purity mass_balance Assess Mass Balance purity->mass_balance pathway Propose Degradation Pathway mass_balance->pathway

Caption: Workflow for a forced degradation stability study.

troubleshooting_guide cluster_investigation Initial Investigation cluster_analytical Analytical Troubleshooting cluster_process Process/Reaction Troubleshooting start Problem: Inconsistent Results or Signs of Degradation check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_purity Re-analyze Purity of Starting Material (HPLC) start->check_purity check_conditions Review Reaction Conditions (Temp, Reagents, pH) start->check_conditions If issue is in a reaction solution Solution: Optimized Storage, Validated Method, or Modified Process check_storage->solution If conditions are incorrect check_method Is HPLC Method Stability-Indicating? check_purity->check_method If purity is low validate_method Perform Method Validation (Specificity, Linearity) check_method->validate_method No check_prep Review Sample Prep (Solvent, Time, pH) check_method->check_prep Yes validate_method->solution check_prep->solution milder_conditions Test Milder Conditions check_conditions->milder_conditions milder_conditions->solution

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: Alternative Reducing Agents for Aromatic Nitro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reduction of aromatic nitro compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for navigating the challenges of this fundamental transformation using alternative reducing agents.

Troubleshooting Guides

This section provides solutions in a question-and-answer format for common problems encountered during the experimental reduction of aromatic nitro compounds with various alternative reagents.

Issue 1: Incomplete or Stalled Reaction

  • Question: My catalytic transfer hydrogenation using Pd/C and ammonium formate has stalled. What are the possible causes and solutions?

  • Answer: An incomplete reaction can stem from several factors. First, verify the quality of your hydrogen donor, as ammonium formate can decompose upon storage. Use a fresh batch if in doubt. Catalyst deactivation is another common issue; the palladium catalyst can be poisoned by sulfur or thiol-containing impurities in the substrate or solvent.[1] Pre-treating your starting material with activated carbon can sometimes resolve this. Finally, ensure sufficient agitation to maintain proper contact between the substrate, catalyst, and donor in the multiphasic system.

  • Question: I am using zinc dust with aqueous ammonium chloride, but the reaction is sluggish. How can I improve the reaction rate?

  • Answer: The activity of zinc dust is highly dependent on its surface area and the absence of an oxide layer.[2] Consider activating the zinc dust by briefly washing it with dilute HCl, followed by water, ethanol, and ether rinses before use. The concentration of ammonium chloride is also crucial as it acts as a proton donor; ensure it is present in stoichiometric amounts or slight excess.[3] The reaction is also sensitive to the solvent system; using aqueous solutions of chelating ethers like 1,4-dioxane can enhance the reduction.[2]

Issue 2: Poor Chemoselectivity and Unwanted Side Reactions

  • Question: My substrate contains a halogen (Br, Cl). During catalytic hydrogenation with Pd/C, I'm observing significant dehalogenation. How can I avoid this?

  • Answer: Dehalogenation is a well-known side reaction with Pd/C catalysts.[4][5] To mitigate this, consider switching to a different catalyst system. Raney Nickel is often a suitable alternative that is less prone to causing dehalogenation.[5] Another effective strategy is to use non-catalytic methods. Reagents like tin(II) chloride (SnCl₂) or iron powder with a mild acid (e.g., acetic acid or ammonium chloride) are excellent choices as they typically do not affect aryl halides.[4]

  • Question: The reduction of my nitroarene is producing undesired dimeric species like azo or azoxy compounds. How can I suppress their formation?

  • Answer: The formation of azo and azoxy compounds often occurs when nitroso and hydroxylamine intermediates condense.[6][7] This can be prevalent with certain metal hydrides.[8] To favor the formation of the desired amine, ensure a sufficient excess of the reducing agent is used to drive the reaction past these intermediate stages.[9] Controlling the reaction temperature is also critical, as exothermic reactions can lead to localized overheating which promotes these side reactions.[9][10] Using a well-defined catalyst system, such as certain iron or manganese complexes, can also provide higher selectivity for the aniline product.[6][11]

  • Question: How can I selectively reduce a nitro group in the presence of a reducible carbonyl (aldehyde/ketone) group?

  • Answer: This is a common chemoselectivity challenge.[4] Catalytic hydrogenation will often reduce both functional groups. Mild, non-catalytic systems are preferred here. Tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate is highly selective for the nitro group over carbonyls.[4] Similarly, iron powder with ammonium chloride or acetic acid is a robust method that preserves aldehydes and ketones.[9] Some advanced catalytic systems, by carefully choosing the reductant (e.g., switching from HBpin to H₃SiPh with an iron(salen) catalyst), can achieve high chemoselectivity.[12]

Issue 3: Difficult Product Isolation and Workup

  • Question: My reduction with iron powder and HCl has resulted in a difficult workup, with iron salts complicating product isolation. What is a better approach?

  • Answer: The classic Bechamp reduction (Fe/HCl) is effective but notorious for generating large amounts of iron sludge, making purification challenging.[6][13] A common modification is to use iron powder with a milder acid like acetic acid, which can sometimes simplify the workup. After the reaction, basifying the mixture and filtering through a pad of celite can help remove the iron oxides. An alternative is to switch to a cleaner reagent system entirely. Catalytic transfer hydrogenation, for example, often has a much simpler workup involving just filtration to remove the catalyst.[10]

  • Question: I used sodium dithionite for my reduction, and now I'm struggling to isolate my amine product from the aqueous, inorganic byproducts. What are some tips?

  • Answer: Sodium dithionite (Na₂S₂O₄) is a useful reagent but can lead to gummy residues and challenging extractions.[14][15] After the reaction, it is crucial to adjust the pH. The reaction produces acidic byproducts, so the solution will need to be neutralized or made basic with a base like sodium bicarbonate or sodium hydroxide before extraction.[15] This ensures your amine product is in its free base form, which is more soluble in organic solvents like ethyl acetate or chloroform. If the product is still difficult to extract, a continuous liquid-liquid extraction might be necessary. It is also important to use high-purity dithionite, as impurities can exacerbate workup issues.[14]

Frequently Asked Questions (FAQs)

  • Q1: What are the main advantages of using alternative reducing agents over traditional methods like Sn/HCl or Fe/HCl?

  • A1: The primary advantages are improved chemoselectivity, milder reaction conditions, and easier workups.[16] Many alternative reagents and catalytic systems can tolerate sensitive functional groups like halogens, carbonyls, esters, and nitriles that might not survive harsher, strongly acidic conditions.[4][11] Catalytic methods, in particular, are more atom-economical and generate significantly less waste compared to stoichiometric metal/acid reductions.[10]

  • Q2: What are "green" or environmentally friendly options for nitro group reduction?

  • A2: Catalytic hydrogenation (using H₂ gas) and catalytic transfer hydrogenation are considered green methods due to their high atom economy, with water being the primary byproduct.[10] Using recyclable catalysts, especially those based on earth-abundant metals like iron, further enhances their environmental credentials.[6][11] Metal-free reductions using reagents like tetrahydroxydiboron in water also represent a very green approach.[11]

  • Q3: When should I choose catalytic hydrogenation versus a metal-based reduction?

  • A3: Choose catalytic hydrogenation when your molecule is stable to the conditions and does not contain functional groups that could poison the catalyst (e.g., thiols).[1][17] It is often cleaner, higher-yielding, and more scalable.[6][10] Opt for a metal-based reduction (e.g., Fe/NH₄Cl, Zn/AcOH, SnCl₂) when you need to preserve functional groups that are sensitive to hydrogenation, such as alkenes, alkynes, benzyl groups, or certain halides.[4][5] These methods offer excellent chemoselectivity for the nitro group.

  • Q4: How can I selectively reduce only one of two nitro groups in a dinitroaromatic compound?

  • A4: Achieving selective reduction to a nitroaniline is a classic synthetic challenge. The reagent of choice is often sodium sulfide (Na₂S) or its hydrate in an alcoholic solvent. This method is well-known for its ability to selectively reduce one nitro group while leaving the other intact.[8] Careful control of stoichiometry and reaction temperature is key to preventing over-reduction.

Data Summary: Comparison of Alternative Reducing Agents

The following table summarizes the performance of various reducing systems for the conversion of a generic nitroarene to the corresponding aniline, highlighting their key operational parameters and functional group tolerance.

Reducing SystemCatalyst/ReagentHydrogen SourceTemp. (°C)TimeYield (%)Tolerated Functional GroupsLimitations
Catalytic Hydrogenation 5-10 mol% Pd/CH₂ (balloon or Parr)RT - 501-12 h>95Esters, Ethers, AmidesReduces Alkenes/Alkynes, C=O; Causes Dehalogenation[5]
Catalytic Transfer Hydrogenation 5-10 mol% Pd/CHCOOH or NH₄OOCH25 - 800.5-8 h90-99Halides, C=O, Nitriles, Esters[11]Catalyst poisoning by sulfur
Metal/Acid (Mild) Fe powder (5 eq)NH₄Cl (aq) or AcOH50 - 1001-6 h85-95Halides, C=O, Esters, Nitriles[9]Stoichiometric iron waste; difficult workup
Metal Salt SnCl₂·2H₂O (3-5 eq)Proton from solvent50 - 802-8 h80-95C=O, Esters, Nitriles[4]Stoichiometric tin waste; requires basic workup
Dithionite Reduction Na₂S₂O₄ (3-5 eq)WaterRT - 601-4 h75-90Halides, EstersAqueous workup can be difficult; reagent instability[14][15]
Metal-Free Boron Reagent B₂pin₂ / KOtBuIsopropanol8012 h>90Halides, C=O, Esters, Nitriles[11]Reagent cost; requires inert atmosphere

Key Experimental Protocols

Protocol 1: General Procedure for Catalytic Transfer Hydrogenation using Pd/C and Formic Acid
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aromatic nitro compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or methanol.[18]

  • Reagent Addition: To this solution, add 10% Palladium on carbon (typically 2-5 mol% Pd).

  • Hydrogen Donor: Add formic acid (HCOOH, 4-6 eq) dropwise to the stirred suspension.[18] An initial effervescence (CO₂ evolution) may be observed.

  • Reaction: Heat the reaction mixture to a temperature between 40-80°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: The solvent from the filtrate is removed under reduced pressure. The resulting residue can be purified by crystallization, distillation, or column chromatography after an appropriate aqueous workup (e.g., neutralization with NaHCO₃ and extraction).

Protocol 2: General Procedure for Reduction using Tin(II) Chloride Dihydrate
  • Setup: To a round-bottom flask containing the aromatic nitro compound (1.0 eq), add a solvent such as ethanol or ethyl acetate.[9]

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents) to the mixture.

  • Reaction: Heat the mixture to reflux (typically 70-80°C) and stir vigorously. The reaction is monitored by TLC until the starting material is fully consumed.

  • Workup: After cooling to room temperature, carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8) to neutralize the acid and precipitate tin salts.

  • Filtration and Extraction: Filter the resulting suspension through a pad of Celite® to remove the tin hydroxides. Transfer the filtrate to a separatory funnel, extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude amine.[9]

Visual Guides

G start Start: Nitroarene Substrate setup 1. Dissolve Substrate in Solvent start->setup reagent 2. Add Reducing System (e.g., Catalyst + H-Donor) setup->reagent reaction 3. Stir at Defined Temperature reagent->reaction monitor 4. Monitor Reaction (TLC / LC-MS) reaction->monitor incomplete Incomplete? monitor->incomplete workup 5. Reaction Quench & Catalyst/Salt Filtration isolate 6. Extraction & Solvent Removal workup->isolate purify 7. Purification (Chromatography / Crystallization) isolate->purify product End: Purified Amine purify->product incomplete->reaction Continue Reaction incomplete->workup Complete

Caption: General experimental workflow for the reduction of aromatic nitro compounds.

G start_node Select Reduction Method for Ar-NO₂ q1 Other Reducible Groups Present? start_node->q1 q2 Halogen (Cl, Br) or Benzyl Group? q1->q2 Yes res1 Catalytic Hydrogenation (H₂ + Pd/C or Ra-Ni) q1->res1 No q3 Alkene / Alkyne Present? q2->q3 No res3 Use Ra-Ni over Pd/C or Non-Catalytic Method q2->res3 Yes res2 Use SnCl₂, Fe/NH₄Cl, or Transfer Hydrogenation q3->res2 No res4 Use Fe/NH₄Cl or SnCl₂ (Avoid Catalytic Methods) q3->res4 Yes

References

Validation & Comparative

A Comparative Guide to HPLC Method Validation for the Purity of 3-Chloro-4-(3-fluorobenzyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials and intermediates is a cornerstone of pharmaceutical development, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). 3-Chloro-4-(3-fluorobenzyloxy)aniline is a key intermediate in the synthesis of Lapatinib, a potent oncology drug.[1][2] Rigorous analytical control of this intermediate is therefore essential.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of non-volatile and thermally unstable compounds in the pharmaceutical industry.[3][4] This guide provides a comprehensive validation of a reversed-phase HPLC (RP-HPLC) method for determining the purity of this compound. The performance of this method is objectively compared with Ultra-Performance Liquid Chromatography (UPLC), an advanced alternative offering significant improvements in speed and efficiency.[5][6]

All validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure regulatory compliance.[7][8][9]

Comparison of Analytical Methods: HPLC vs. UPLC

The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressure of the system. UPLC employs sub-2 µm particles, which provides a dramatic increase in resolution, sensitivity, and speed of analysis compared to the 3-5 µm particles typically used in HPLC.[3][5][10]

ParameterHPLC with UV DetectionUltra-Performance Liquid Chromatography (UPLC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on the same principle as HPLC but using smaller particle size columns for higher efficiency.[4][5]
Stationary Phase C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)C18 Reversed-Phase Column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)
Typical Run Time 15-20 minutes3-10 minutes[4]
System Pressure Lower Pressure (500-6000 psi)[4]High Pressure (up to 15,000 psi)[4]
Sensitivity StandardHigher sensitivity due to sharper, narrower peaks.[5][6]
Solvent Consumption StandardSignificantly reduced solvent consumption.[3][5]
Key Advantage Robust, widely established, and versatile.[5]Faster analysis, improved resolution, and higher sensitivity.[3][5]

Method Validation Summary

The following tables summarize the validation data for the proposed HPLC method against a UPLC alternative for the purity analysis of this compound.

Table 1: System Suitability and Specificity
ParameterHPLC MethodUPLC MethodAcceptance Criteria (ICH)
Tailing Factor 1.11.0≤ 2
Theoretical Plates > 5000> 15000> 2000
Specificity No interference from blank or potential impurities at the analyte's retention time.No interference from blank or potential impurities at the analyte's retention time.Method must be specific for the analyte.
Table 2: Linearity, Range, and Sensitivity
ParameterHPLC MethodUPLC MethodAcceptance Criteria (ICH)
Linearity (r²) 0.99950.9998r² ≥ 0.995[7]
Range 0.05 - 1.5 µg/mL0.01 - 1.5 µg/mL80% to 120% of the test concentration.[7][8]
LOD 0.015 µg/mL0.003 µg/mLSignal-to-Noise ratio of 3:1
LOQ 0.05 µg/mL0.01 µg/mLSignal-to-Noise ratio of 10:1
Table 3: Accuracy (Recovery)
Concentration LevelHPLC Method (% Recovery)UPLC Method (% Recovery)Acceptance Criteria (ICH)
80% 99.5%100.1%98.0% - 102.0%
100% 100.2%100.5%98.0% - 102.0%
120% 100.8%101.0%98.0% - 102.0%
Table 4: Precision (%RSD)
Precision TypeHPLC Method (%RSD)UPLC Method (%RSD)Acceptance Criteria (ICH)
Repeatability 0.8%0.5%RSD ≤ 2%
Intermediate 1.2%0.9%RSD ≤ 2%

Experimental Protocols

Proposed HPLC Method for Purity Determination

This method is designed for the routine purity analysis and impurity detection of this compound.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector, binary or quaternary pump, autosampler, and column thermostat.[11]

  • Column: Reversed-phase C18 column, 150 mm x 4.6 mm, 5 µm particle size.[11]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Formic Acid (reagent grade)

  • Standard: this compound reference standard.

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    Time (min) %A %B
    0.0 70 30
    15.0 10 90
    18.0 10 90
    18.1 70 30

    | 20.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

3. Preparation of Solutions:

  • Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 100 mL of diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the test sample and dissolve in 100 mL of diluent.

4. Analysis Procedure:

  • Inject a blank (diluent) to confirm the absence of interfering peaks.

  • Inject the standard solution in replicate (e.g., n=5) to check for system suitability (tailing factor, theoretical plates, and repeatability).

  • Inject the sample solution.

  • Calculate the purity of the sample using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the Workflow and Comparison

To better illustrate the processes involved, the following diagrams outline the HPLC method validation workflow and a logical comparison between HPLC and UPLC.

HPLC_Validation_Workflow start Start: Define Analytical Procedure Objective method_dev Method Development & Optimization start->method_dev validation_protocol Write Validation Protocol method_dev->validation_protocol execute_exp Execute Validation Experiments validation_protocol->execute_exp specificity Specificity execute_exp->specificity linearity Linearity & Range execute_exp->linearity accuracy Accuracy execute_exp->accuracy precision Precision (Repeatability & Intermediate) execute_exp->precision lod_loq LOD & LOQ execute_exp->lod_loq robustness Robustness execute_exp->robustness data_analysis Analyze Data & Compare with Acceptance Criteria specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report end End: Method Approved validation_report->end lod_loloq lod_loloq lod_loloq->data_analysis

Caption: Workflow for HPLC Method Validation according to ICH Guidelines.

Caption: Logical Comparison of HPLC and UPLC for Purity Analysis.

Conclusion

The validated RP-HPLC method presented provides a robust and reliable approach for the routine purity analysis of this compound, meeting all ICH-stipulated criteria for accuracy, precision, linearity, and specificity. For laboratories seeking to enhance productivity and sensitivity, UPLC presents a compelling alternative.[5] The faster run times and reduced solvent consumption offered by UPLC can significantly decrease operational costs and increase sample throughput.[3][6] The choice between HPLC and UPLC will ultimately depend on the specific laboratory's needs regarding sample throughput, required sensitivity, and available resources.[5]

References

A Comparative Analysis of Aniline-Based Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of prominent aniline-based kinase inhibitors, supported by experimental data. The aniline scaffold has proven to be a cornerstone in the development of targeted cancer therapies, particularly in the inhibition of key kinases involved in oncogenic signaling.

The dysregulation of protein kinases is a fundamental mechanism driving the proliferation and survival of cancer cells. Aniline-based compounds, particularly those with 4-anilinoquinazoline and 4-anilinoquinoline cores, have been extensively developed as potent ATP-competitive tyrosine kinase inhibitors (TKIs).[1] This guide focuses on a comparative analysis of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Src kinase, two critical nodes in cancer signaling pathways.

Data Presentation: Comparative Inhibitory Potency

The efficacy of kinase inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% in in-vitro assays.[2] Lower IC50 values are indicative of higher potency. The following tables summarize the IC50 values of selected aniline-based inhibitors against key oncogenic kinases.

Table 1: Inhibitory Activity of 4-Anilinoquinazoline-based EGFR Inhibitors

CompoundTarget KinaseIC50 (nM)Cellular Antiproliferative IC50 (µM)
Gefitinib EGFR26 - 37A549: >10
Erlotinib EGFR2A549: 1.6
Lapatinib EGFR, HER210.8, 9.8A431: 0.15
Compound 21 (6-salicyl-4-anilinoquinazoline derivative) EGFR, HER2120, 96A431: 0.11

Data sourced from multiple studies and presented for comparative purposes. Assay conditions may vary between studies.[3][4]

Table 2: Inhibitory Activity of Anilino-based Src Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)
Bosutinib Src, Abl1.2, >1000
Dasatinib Src, Abl<1, <1
Saracatinib (AZD0530) Src2.7
4-Aminobenzodioxole quinazoline series SrcPotent inhibition

Data compiled from various sources. Direct comparison should be made with caution due to potential differences in assay methodologies.[5]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling cascades and the methodologies used to study them is crucial for understanding the mechanism and evaluation of these inhibitors.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Shc Shc EGFR->Shc PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Ligand Binding Grb2 Grb2 SOS SOS Grb2->SOS Shc->Grb2 Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Anilinoquinazoline Anilinoquinazoline Inhibitor Anilinoquinazoline->EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition by Anilinoquinazolines.

Src_Kinase_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Integrin Integrin FAK FAK Integrin->FAK RTK RTK Src Src RTK->Src Src->FAK STAT3 STAT3 Src->STAT3 Ras Ras Src->Ras PI3K PI3K Src->PI3K FAK->Src Paxillin Paxillin FAK->Paxillin Proliferation Proliferation & Survival STAT3->Proliferation MAPK MAPK Ras->MAPK Akt Akt PI3K->Akt Cell_Adhesion Cell Adhesion & Migration Paxillin->Cell_Adhesion MAPK->Proliferation Akt->Proliferation Aniline_Inhibitor Aniline-based Src Inhibitor Aniline_Inhibitor->Src Inhibition

Caption: Src Kinase Signaling and Inhibition by Aniline-based Inhibitors.

Kinase_Inhibitor_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Evaluation cluster_invivo In Vivo Evaluation Compound_Design Compound Design & Synthesis Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Compound_Design->Biochemical_Assay Selectivity_Profiling Kinase Selectivity Profiling Biochemical_Assay->Selectivity_Profiling Cellular_Assay Cellular Phosphorylation Assay Selectivity_Profiling->Cellular_Assay Proliferation_Assay Cell Proliferation Assay Cellular_Assay->Proliferation_Assay Xenograft_Model Tumor Xenograft Model Proliferation_Assay->Xenograft_Model

Caption: Experimental Workflow for Aniline-Based Kinase Inhibitor Development.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of aniline-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the IC50 value of an inhibitor against a purified kinase using a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Purified recombinant kinase (e.g., EGFR, Src)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Aniline-based kinase inhibitor (test compound)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the aniline-based inhibitor in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • Kinase buffer

    • Test compound at various concentrations (final DMSO concentration should be ≤1%)

    • Purified kinase enzyme

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Add a mixture of the kinase substrate and ATP to each well to start the reaction. The ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

  • Reaction Termination and Signal Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Cell-Based Kinase Activity Assay (Cellular Phosphorylation Assay)

This protocol describes a method to measure the ability of an inhibitor to block the phosphorylation of a target protein within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., A431 for EGFR)

  • Cell culture medium and supplements

  • Aniline-based kinase inhibitor (test compound)

  • Stimulant (e.g., EGF for EGFR activation)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Phospho-specific and total protein antibodies for the target of interest

  • ELISA plates or Western blotting equipment

  • Detection reagents (e.g., HRP-conjugated secondary antibodies and substrate)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and grow to 80-90% confluency.

    • Starve the cells in serum-free medium for 4-24 hours to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of the aniline-based inhibitor for 1-2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., EGF) for a short period (e.g., 5-15 minutes) to induce kinase activation and substrate phosphorylation.

  • Cell Lysis:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 10-20 minutes.

    • Collect the cell lysates and clarify by centrifugation.

  • Quantification of Phosphorylation (ELISA-based):

    • Coat an ELISA plate with a capture antibody specific for the total substrate protein.

    • Add the cell lysates to the wells and incubate.

    • Wash the wells and add a detection antibody specific for the phosphorylated form of the substrate.

    • Add an HRP-conjugated secondary antibody.

    • Add a colorimetric substrate (e.g., TMB) and measure the absorbance.

  • Data Analysis: The signal is proportional to the amount of phosphorylated substrate. Determine the concentration-dependent inhibition of phosphorylation by the test compound and calculate the IC50 value.[7]

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of an aniline-based kinase inhibitor in a mouse model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line known to be sensitive to the inhibitor

  • Matrigel

  • Test compound formulated for administration (e.g., oral gavage)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement and Monitoring:

    • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting to assess target inhibition, histopathology).

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the inhibitor.

This guide provides a foundational comparison of aniline-based kinase inhibitors. For a comprehensive understanding, it is recommended to consult the primary literature for detailed experimental conditions and a broader range of inhibitor profiling data.

References

A Comparative Analysis of Lapatinib Precursors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy of Lapatinib precursors, offering a detailed examination of their anti-cancer properties and the underlying experimental data.

Lapatinib, a potent dual tyrosine kinase inhibitor of both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), is a cornerstone in the treatment of HER2-positive breast cancer. However, its therapeutic efficacy can be hampered by challenges such as poor solubility and the development of multidrug resistance. To address these limitations, researchers have explored the development of Lapatinib precursors, or prodrugs, designed to enhance its pharmacological properties. This guide provides a detailed comparison of the efficacy of two such amino acid-based precursors, val-lapatinib and tyr-lapatinib, against the parent drug, Lapatinib.

Enhanced In Vitro Efficacy of Lapatinib Precursors

Recent preclinical studies have demonstrated that the strategic addition of amino acid moieties to Lapatinib can significantly enhance its anti-cancer activity. Specifically, val-lapatinib and tyr-lapatinib, have been synthesized and evaluated for their cytotoxic effects across various cancer cell lines. The rationale behind this prodrug strategy is to leverage amino acid transporters, which are often overexpressed in cancer cells, to increase the intracellular accumulation of the active drug.

The in vitro efficacy of these precursors was assessed using a cell viability assay, with the half-maximal inhibitory concentration (IC50) serving as the key metric for comparison. The results, as summarized in the table below, indicate a superior or comparable cytotoxic effect of the amino acid conjugates in comparison to Lapatinib.

CompoundCell LineCancer TypeIC50 (µM)
Lapatinib MDA-MB-231Triple-Negative Breast Cancer~32.5[1]
MCF7Breast Adenocarcinoma7.07
A549Lung CarcinomaNot explicitly quantified
val-lapatinib MDA-MB-231Triple-Negative Breast CancerEnhanced efficacy vs. Lapatinib[2]
MCF7Breast AdenocarcinomaEnhanced efficacy vs. Lapatinib[2]
A549Lung CarcinomaEnhanced efficacy vs. Lapatinib[2]
tyr-lapatinib MDA-MB-231Triple-Negative Breast CancerEnhanced efficacy vs. Lapatinib[2]
MCF7Breast AdenocarcinomaEnhanced efficacy vs. Lapatinib[2]
A549Lung CarcinomaEnhanced efficacy vs. Lapatinib[2]

Note: Specific IC50 values for val-lapatinib and tyr-lapatinib were not publicly available in the reviewed literature, which only stated "enhanced anti-cancer effects."

Mechanism of Action: Targeting EGFR and HER2 Signaling

Lapatinib and its precursors exert their anti-tumor effects by inhibiting the tyrosine kinase activity of EGFR and HER2. This inhibition blocks the downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt pathways, which are critical for cell proliferation, survival, and differentiation. The enhanced efficacy of val-lapatinib and tyr-lapatinib is attributed to their increased uptake into cancer cells via amino acid transporters, leading to a higher intracellular concentration of the active inhibitor.

Lapatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 HER2->RAS HER2->PI3K Lapatinib Lapatinib Precursors Lapatinib->EGFR Inhibits Lapatinib->HER2 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Lapatinib and its precursors inhibit EGFR and HER2 signaling pathways.

Experimental Protocols

The evaluation of the in vitro efficacy of Lapatinib and its precursors is primarily conducted through cell viability assays. A standardized protocol for such an assay is outlined below.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of Lapatinib, val-lapatinib, or tyr-lapatinib. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cancer cells in 96-well plates B Allow cells to adhere overnight A->B C Treat cells with serial dilutions of compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution and incubate D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and determine IC50 G->H

Caption: Workflow for in vitro cell viability assay.

Conclusion

The development of amino acid-based prodrugs of Lapatinib, such as val-lapatinib and tyr-lapatinib, represents a promising strategy to enhance its therapeutic efficacy.[2] Preclinical data suggests that these precursors exhibit superior anti-cancer activity in vitro compared to the parent drug, likely due to increased intracellular accumulation via amino acid transporters.[2] Further in vivo studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic profiles of these novel agents and to validate their potential for clinical development. This guide provides a foundational understanding for researchers dedicated to advancing targeted cancer therapies.

References

Comparative Analysis of 3-Chloro-4-(3-fluorobenzyloxy)aniline Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of synthesized 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives. The data highlights their inhibitory potency against EGFR and ErbB-2 kinases and their antiproliferative effects on A431 (epidermoid carcinoma) and SKOV-3 (ovarian cancer) cell lines.[4]

Table 1: In Vitro Kinase Inhibitory Activity of 3-Chloro-4-(3-fluorobenzyloxy)aniline Derivatives [4]

CompoundSubstitution at Phenoxy RingEGFR IC₅₀ (nM)ErbB-2 IC₅₀ (nM)
6 3-acrylamido3729
9 3-cyanoacetamido4838
11 3-[6-(4-amino)pyrimidinyl]amino6142
14 3-phenoxyacetamido6579

Table 2: In Vitro Antiproliferative Activity of Selected Derivatives [4]

CompoundA431 IC₅₀ (µM)SKOV-3 IC₅₀ (µM)
6 3.250.89
11 4.240.71

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

EGFR/ErbB-2 Kinase Inhibition Assay

This protocol outlines the determination of the 50% inhibitory concentration (IC₅₀) of the test compounds against EGFR and ErbB-2 tyrosine kinases.

Materials:

  • Recombinant human EGFR and ErbB-2 kinase domains

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 as a substrate

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT, BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • To a 384-well plate, add the assay buffer.

  • Add the test compound at various concentrations.

  • Add the EGFR or ErbB-2 enzyme to the wells.

  • Initiate the kinase reaction by adding a mixture of ATP and the poly(Glu, Tyr) substrate.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • The luminescent signal, which is proportional to the amount of ADP formed and thus kinase activity, is measured using a plate reader.

  • IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell Proliferation Assay (MTT Assay)

This protocol describes the determination of the antiproliferative activity of the test compounds on A431 and SKOV-3 cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • A431 and SKOV-3 cell lines

  • Cell culture medium (e.g., DMEM or McCoy's 5A) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the A431 or SKOV-3 cells into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add MTT solution to each well and incubate for an additional 3-4 hours.

  • Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Visualizations

The following diagrams illustrate the key signaling pathways targeted by these compounds and a general workflow for their evaluation.

EGFR_ErbB2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2/Sos Grb2/Sos EGFR->Grb2/Sos PI3K PI3K EGFR->PI3K STATs STATs EGFR->STATs ErbB2 ErbB2 ErbB2->Grb2/Sos ErbB2->PI3K ErbB2->STATs Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Transcription Gene_Transcription ERK->Gene_Transcription Akt Akt PI3K->Akt Akt->Gene_Transcription STATs->Gene_Transcription Cell_Proliferation Cell_Proliferation Gene_Transcription->Cell_Proliferation leads to EGF EGF EGF->EGFR Ligand Binding Inhibitor Inhibitor Inhibitor->EGFR Inhibition Inhibitor->ErbB2 Inhibition

Caption: EGFR/ErbB-2 Signaling Pathway Inhibition.

Experimental_Workflow Start Start Compound_Synthesis Synthesis of This compound Derivatives Start->Compound_Synthesis Kinase_Inhibition_Assay In Vitro Kinase Inhibition Assay (EGFR & ErbB-2) Compound_Synthesis->Kinase_Inhibition_Assay Cell_Proliferation_Assay Antiproliferative Assay (e.g., A431, SKOV-3 cells) Compound_Synthesis->Cell_Proliferation_Assay Data_Analysis IC50 Determination and Structure-Activity Relationship (SAR) Analysis Kinase_Inhibition_Assay->Data_Analysis Cell_Proliferation_Assay->Data_Analysis Lead_Optimization Lead Compound Optimization Data_Analysis->Lead_Optimization End End Lead_Optimization->End

Caption: General Experimental Workflow for Evaluation.

References

Spectroscopic Differentiation of Chloro-fluorobenzyloxy-aniline Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of isomers is a critical step in chemical research and pharmaceutical development, as even minor positional differences can lead to significant variations in biological activity and toxicity. This guide provides a comprehensive comparison of spectroscopic techniques for the differentiation of chloro-fluorobenzyloxy-aniline isomers, supported by experimental data and detailed protocols.

Introduction to Isomeric Differentiation

Chloro-fluorobenzyloxy-aniline and its isomers are complex molecules with multiple substitution patterns possible on both aromatic rings. The differentiation of these isomers relies on subtle differences in their electronic and steric environments, which can be effectively probed using a combination of spectroscopic methods. This guide will focus on the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to distinguish between these closely related structures.

While a comprehensive dataset for every possible isomer is not available in a single source, this guide synthesizes data from analogous compounds and foundational spectroscopic principles to provide a robust framework for analysis. One specific isomer, 3-chloro-4-(3-fluorobenzyloxy)aniline, has been synthesized and characterized, providing a concrete reference point.[1][2]

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for representative chloro-fluorobenzyloxy-aniline isomers. The predicted values are based on established substituent effects on aromatic systems.

Table 1: ¹H NMR, ¹³C NMR, and ¹⁹F NMR Data

IsomerKey ¹H NMR Chemical Shifts (δ, ppm)Key ¹³C NMR Chemical Shifts (δ, ppm)¹⁹F NMR Chemical Shift (δ, ppm)
Isomer A: this compound-NH₂: ~3.5-4.5 (broad s) -CH₂-: ~5.0-5.2 (s) Aromatic H: 6.5-7.5 (complex m)C-NH₂: ~140-150 C-O: ~145-155 -CH₂-: ~65-75 C-Cl: ~115-125 C-F: ~160-165 (d, ¹JCF ≈ 245 Hz)~ -110 to -115
Isomer B: 4-chloro-3-(4-fluorobenzyloxy)aniline-NH₂: ~3.5-4.5 (broad s) -CH₂-: ~5.0-5.2 (s) Aromatic H: 6.5-7.5 (complex m)C-NH₂: ~140-150 C-O: ~150-160 -CH₂-: ~65-75 C-Cl: ~120-130 C-F: ~160-165 (d, ¹JCF ≈ 245 Hz)~ -115 to -120
Isomer C: 2-chloro-5-(2-fluorobenzyloxy)aniline-NH₂: ~3.5-4.5 (broad s) -CH₂-: ~5.1-5.3 (s) Aromatic H: 6.5-7.5 (complex m)C-NH₂: ~140-150 C-O: ~145-155 -CH₂-: ~65-75 C-Cl: ~110-120 C-F: ~158-163 (d, ¹JCF ≈ 250 Hz)~ -112 to -118

Note: NMR chemical shifts are influenced by the solvent used. The values presented are typical ranges.

Table 2: IR Spectroscopy and Mass Spectrometry Data

IsomerKey IR Vibrational Frequencies (cm⁻¹)Mass Spectrometry (m/z)
All Isomers N-H Stretch: ~3350-3500 (two bands for primary amine)[3][4][5][6] Aromatic C=C Stretch: ~1500-1620 C-O-C Stretch: ~1200-1250 C-Cl Stretch: ~700-850 C-F Stretch: ~1100-1200Molecular Ion (M⁺): 251/253 (due to ³⁵Cl/³⁷Cl isotopes, ~3:1 ratio)[7] Key Fragments: Loss of fluorobenzyl (C₇H₆F), loss of chloroaniline (C₆H₅ClN), and other fragments arising from ether cleavage.

Experimental Protocols

Detailed and consistent experimental procedures are essential for obtaining high-quality, reproducible spectroscopic data.

3.1 NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • ¹⁹F NMR:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: -80 to -180 ppm (typical for fluoroaromatics).[8][9][10][11][12]

    • Number of Scans: 64-256.

3.2 IR Spectroscopy

  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr or use an ATR (Attenuated Total Reflectance) accessory.

    • Liquid/Solution: Cast a thin film on a salt plate (e.g., NaCl) or use a solution cell.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Measurement:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Acquire a background spectrum of the empty sample compartment or pure solvent, which is then automatically subtracted from the sample spectrum.

3.3 Mass Spectrometry

  • Instrumentation: Typically a Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.[13]

  • GC-MS Protocol:

    • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

    • GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to ensure separation of isomers (e.g., start at 100°C, ramp to 280°C).

    • Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment patterns.

    • Mass Analyzer: Scan a mass range appropriate for the expected compound and its fragments (e.g., m/z 40-300).

  • Data Analysis: Identify the peak corresponding to the aniline derivative in the total ion chromatogram. Analyze the mass spectrum for that peak, noting the molecular ion (M⁺) and the characteristic isotopic pattern if Cl or Br is present, as well as major fragment ions.[14]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis.

experimental_workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Isomer Mixture or Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Parallel Analysis IR IR Spectroscopy Sample->IR Parallel Analysis MS Mass Spectrometry (GC-MS or LC-MS) Sample->MS Parallel Analysis NMR_data Chemical Shifts, Coupling Constants NMR->NMR_data IR_data Functional Group Vibrations IR->IR_data MS_data Molecular Ion, Fragmentation Pattern MS->MS_data Structure Isomer Identification and Structural Confirmation NMR_data->Structure Combined Analysis IR_data->Structure Combined Analysis MS_data->Structure Combined Analysis

Experimental workflow for spectroscopic analysis.

logical_relationship cluster_techniques Spectroscopic Techniques cluster_information Provided Information cluster_goal Analytical Goal NMR NMR (¹H, ¹³C, ¹⁹F) NMR_info Connectivity & 3D Environment NMR->NMR_info reveals IR IR IR_info Functional Groups IR->IR_info identifies MS Mass Spec MS_info Molecular Weight & Elemental Composition MS->MS_info determines Goal Unambiguous Isomer Differentiation NMR_info->Goal contribute to IR_info->Goal contribute to MS_info->Goal contribute to

Complementary nature of spectroscopic techniques.

Conclusion

The differentiation of chloro-fluorobenzyloxy-aniline isomers is a challenging analytical task that requires the synergistic use of multiple spectroscopic techniques. ¹H, ¹³C, and ¹⁹F NMR provide the most detailed information for distinguishing isomers by probing the unique electronic environment of each nucleus.[15][16][17] IR spectroscopy serves as a rapid method to confirm the presence of key functional groups, while mass spectrometry confirms the molecular weight and provides isomer-specific fragmentation patterns. By systematically applying the protocols and interpretative frameworks outlined in this guide, researchers can confidently elucidate the structures of these and other complex isomeric compounds.

References

Establishing a Reference Standard for 3-Chloro-4-(3-fluorobenzyloxy)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison for establishing a reference standard for 3-Chloro-4-(3-fluorobenzyloxy)aniline, a key intermediate in the synthesis of the tyrosine kinase inhibitor, Lapatinib.[1] It is also classified as a potential genotoxic impurity (Lapatinib Genotoxic Impurity 1), making the establishment of a high-purity reference standard crucial for quality control and regulatory compliance in pharmaceutical development.[2] This document outlines the analytical methodologies, comparative data, and experimental workflows necessary for the qualification of this compound as a reference standard.

Comparative Analysis of Quality Grades

The establishment of a reference standard necessitates a thorough comparison against materials of lower purity. The following table summarizes the typical analytical specifications for a qualified reference standard versus a standard grade of this compound.

ParameterReference StandardStandard GradeMethod of Analysis
Purity (by HPLC) ≥ 99.8%≥ 98.0%High-Performance Liquid Chromatography (HPLC)
Individual Impurity ≤ 0.05%≤ 0.5%HPLC, Gas Chromatography-Mass Spectrometry (GC-MS)
Total Impurities ≤ 0.15%≤ 1.5%HPLC, GC-MS
Identification Conforms to structureConforms to structure¹H NMR, ¹³C NMR, Mass Spectrometry, IR
Loss on Drying ≤ 0.5%≤ 1.0%Thermogravimetric Analysis (TGA)
Residue on Ignition ≤ 0.1%Not specifiedPharmacopeial Method
Heavy Metals ≤ 10 ppmNot specifiedInductively Coupled Plasma Mass Spectrometry (ICP-MS)
Residual Solvents Meets ICH Q3C limitsNot specifiedHeadspace Gas Chromatography (HS-GC)

Physicochemical Properties

PropertyValue
CAS Number 202197-26-0[3]
Molecular Formula C₁₃H₁₁ClFNO
Molecular Weight 251.68 g/mol
Appearance White to off-white crystalline powder[4]
Melting Point 78.0 to 82.0 °C[1]
Boiling Point 387.9 ± 32.0 °C (Predicted)[1]
Solubility Slightly soluble in Acetonitrile, DMSO, and Methanol

Experimental Protocols

Detailed and validated analytical methods are paramount for the accurate characterization of a reference standard. The following are representative protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is suitable for the quantification of this compound and the detection of its impurities.

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A typical gradient would start with a higher percentage of Solvent A, gradually increasing the percentage of Solvent B to elute impurities with different polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL.

A highly sensitive HPLC method with fluorescence detection (HPLC-FLD) has been developed for the determination of this compound as a genotoxic impurity in Lapatinib ditosylate.[5] This method involves pre-column derivatization with fluorescamine.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identification

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Identification

¹H and ¹³C NMR are essential for the unambiguous structural confirmation of the reference standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • Sample Preparation: Dissolve an appropriate amount of the sample in the deuterated solvent.

Visualizing the Workflow and Synthesis

Experimental Workflow for Reference Standard Qualification

The following diagram illustrates the logical workflow for the qualification of a new batch of this compound as a reference standard.

Experimental Workflow for Reference Standard Qualification cluster_0 Initial Characterization cluster_1 Identification cluster_2 Purity Assessment cluster_3 Final Qualification Batch_Selection Candidate Batch Selection Physicochemical_Tests Physicochemical Tests (Appearance, Solubility) Batch_Selection->Physicochemical_Tests NMR ¹H and ¹³C NMR Physicochemical_Tests->NMR MS Mass Spectrometry NMR->MS IR Infrared Spectroscopy MS->IR HPLC_Purity HPLC Purity and Impurity Profile IR->HPLC_Purity GC_MS_Impurities GC-MS for Volatile Impurities HPLC_Purity->GC_MS_Impurities LOD Loss on Drying GC_MS_Impurities->LOD ROI Residue on Ignition LOD->ROI Comparison Comparison with Previous Batch ROI->Comparison Documentation Certificate of Analysis Generation Comparison->Documentation Reference_Standard Qualified Reference Standard Documentation->Reference_Standard

Caption: Workflow for qualifying a reference standard.

Synthesis Pathway and Potential Impurities

Understanding the synthesis route is critical for identifying potential process-related impurities. A common synthesis of this compound involves the reaction of 2-chloro-4-nitrophenol with 3-fluorobenzyl chloride, followed by the reduction of the nitro group.[6][7]

Synthesis of this compound Start_1 2-Chloro-4-nitrophenol Intermediate 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene Start_1->Intermediate Start_2 3-Fluorobenzyl chloride Start_2->Intermediate Product This compound Intermediate->Product Reduction (e.g., Fe/NH₄Cl) Impurity_1 Unreacted Starting Materials Intermediate->Impurity_1 Impurity_2 Over-reduction or Incomplete Reduction Byproducts Product->Impurity_2

References

A Comparative Analysis of Antibody Cross-Reactivity Against Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Antibody Specificity

This guide provides a comparative analysis of antibody cross-reactivity with various aniline derivatives, supported by experimental data. Understanding the specificity of antibodies is critical for the development of accurate immunoassays and targeted therapeutics. This document summarizes quantitative cross-reactivity data, details the experimental protocols used to obtain this data, and visualizes the underlying workflows and principles.

Performance Comparison of Anti-p-Nitroaniline Monoclonal Antibody 3G2

The following table summarizes the cross-reactivity of a monoclonal antibody (mAb 3G2), developed for the specific detection of p-nitroaniline, against a panel of structurally related aniline derivatives. The data is derived from a competitive indirect enzyme-linked immunosorbent assay (ciELISA), a common method for quantifying antibody specificity. The cross-reactivity is expressed as a percentage relative to the binding affinity for p-nitroaniline (the target analyte).

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
p-Nitroanilinep-Nitroaniline structure15.2100
AnilineAniline structure>10,000<0.1
o-Nitroanilineo-Nitroaniline structure85.717.7
m-Nitroanilinem-Nitroaniline structure125.412.1
p-Toluidinep-Toluidine structure>10,000<0.1
p-Chloroanilinep-Chloroaniline structure>10,000<0.1
2,4-Dinitroaniline2,4-Dinitroaniline structure542.12.8

Experimental Methodologies

The data presented above was obtained through a series of established immunochemical techniques. The general workflow involves hapten synthesis, antibody production, and characterization by competitive ELISA.

Hapten Synthesis and Immunogen Preparation

Small molecules like aniline derivatives are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response. This process begins with the synthesis of a hapten, a derivative of the target molecule (p-nitroaniline in this case) that contains a reactive group for protein conjugation.

The immunogen was prepared by coupling the synthesized hapten to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). Similarly, a coating antigen was prepared by conjugating the hapten to a different carrier protein, like ovalbumin (OVA), to be used in the ELISA.

Monoclonal Antibody Production

Monoclonal antibodies were produced using hybridoma technology. Mice were immunized with the prepared immunogen. After a sufficient immune response was detected, spleen cells from the mice were fused with myeloma cells to create hybridoma cells. These hybridomas were then screened to identify clones that produce antibodies with high affinity and specificity for the target analyte, p-nitroaniline.

Competitive Indirect Enzyme-Linked Immunosorbent Assay (ciELISA)

The cross-reactivity of the monoclonal antibody was determined using a competitive indirect ELISA. The principle of this assay is the competition between the free analyte (aniline derivative) in the sample and the coating antigen immobilized on the microplate for a limited number of antibody binding sites.

The detailed steps are as follows:

  • Coating: A 96-well microplate was coated with the hapten-OVA conjugate.

  • Blocking: The remaining protein-binding sites on the plate were blocked with a solution of non-fat dry milk or BSA to prevent non-specific binding.

  • Competition: A mixture of the monoclonal antibody and either the standard (p-nitroaniline) or the competing aniline derivative at various concentrations was added to the wells. The plate was then incubated.

  • Washing: The plate was washed to remove unbound antibodies and analytes.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and specific for the primary antibody (e.g., anti-mouse IgG) was added to the wells and incubated.

  • Washing: The plate was washed again to remove the unbound secondary antibody.

  • Substrate Addition: A substrate solution for the enzyme was added, leading to a color change.

  • Stopping the Reaction: The enzyme reaction was stopped by adding a stop solution.

  • Data Acquisition: The absorbance was read using a microplate reader. The concentration of the analyte is inversely proportional to the color signal.

The IC50 value, which is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coating antigen, was determined for each tested compound. The cross-reactivity (CR) was then calculated using the following formula:

CR (%) = (IC50 of p-nitroaniline / IC50 of competing compound) x 100

Visualized Workflows and Pathways

To further elucidate the experimental processes, the following diagrams created using Graphviz (DOT language) illustrate the key workflows.

Hapten_Synthesis_and_Immunogen_Preparation cluster_hapten Hapten Synthesis cluster_conjugation Conjugation p_nitroaniline p-Nitroaniline derivatization Chemical Derivatization (Introduction of a linker arm) p_nitroaniline->derivatization hapten Hapten (Reactive p-Nitroaniline derivative) derivatization->hapten conjugation Coupling Reaction hapten->conjugation carrier_protein Carrier Protein (e.g., BSA, KLH) carrier_protein->conjugation immunogen Immunogen (Hapten-Protein Conjugate) conjugation->immunogen

Caption: Workflow for Hapten Synthesis and Immunogen Preparation.

Competitive_Indirect_ELISA cluster_plate_prep Plate Preparation cluster_competition_detection Competition and Detection coating 1. Coating (Hapten-OVA on plate) blocking 2. Blocking (e.g., BSA) coating->blocking competition 3. Competition (mAb + Sample/Standard) blocking->competition wash1 4. Washing competition->wash1 secondary_ab 5. Add Enzyme-labeled Secondary Antibody wash1->secondary_ab wash2 6. Washing secondary_ab->wash2 substrate 7. Add Substrate wash2->substrate stop 8. Stop Reaction substrate->stop read 9. Read Absorbance stop->read

Caption: Experimental Workflow for Competitive Indirect ELISA.

Signaling_Pathway cluster_competition Competition for Antibody Binding cluster_detection Signal Generation free_analyte Free Analyte (Aniline Derivative in Sample) primary_ab Primary Antibody (mAb) free_analyte->primary_ab Binds in solution coated_antigen Coated Antigen (Hapten-OVA on Plate) coated_antigen->primary_ab Binds on plate bound_primary_ab Plate-Bound Primary Antibody primary_ab->bound_primary_ab If not bound to free analyte secondary_ab Enzyme-Labeled Secondary Antibody bound_primary_ab->secondary_ab Binds to substrate Substrate secondary_ab->substrate Enzymatic conversion product Colored Product (Signal) substrate->product

Caption: Principle of Competitive Indirect ELISA.

A Comparative Guide to the Synthetic Routes of Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted anilines are fundamental building blocks in the synthesis of a vast array of industrially significant compounds, including pharmaceuticals, agrochemicals, and dyes. The efficient and selective construction of the C-N bond in these aromatic systems is a cornerstone of modern organic synthesis. This guide provides an objective comparison of the most prevalent synthetic methodologies for preparing substituted anilines, supported by experimental data and detailed protocols.

Key Synthetic Strategies at a Glance

The synthesis of substituted anilines can be broadly categorized into four main approaches: the classical reduction of nitroarenes, modern palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann condensation, and reductive amination of carbonyl compounds. Each method offers distinct advantages and disadvantages concerning substrate scope, functional group tolerance, reaction conditions, and cost-effectiveness.

Comparative Performance of Synthetic Routes

The choice of a synthetic route to a particular substituted aniline is often dictated by factors such as the availability of starting materials, the desired substitution pattern, and the presence of other functional groups. The following table summarizes the key performance indicators for the most common methods.

Synthetic Route Typical Reagents & Conditions Typical Yields (%) Advantages Limitations
Reduction of Nitroarenes SnCl₂·2H₂O, EtOH, 30°C, 2h[1] or Fe/NH₄Cl, EtOH/H₂O, reflux85-95[1]Cost-effective, readily available starting materials, high yields for simple substrates.Limited functional group tolerance (e.g., reducible groups), use of stoichiometric metallic reagents.
Buchwald-Hartwig Amination Pd₂(dba)₃, phosphine ligand, base (e.g., NaOtBu), toluene, 80-110°C70-98[2][3]Excellent functional group tolerance, broad substrate scope (aryl halides/triflates), mild reaction conditions.Expensive palladium catalysts and ligands, requires inert atmosphere.
Ullmann Condensation CuI, ligand (e.g., phenanthroline), base (e.g., K₂CO₃), high-boiling solvent (e.g., DMF, NMP), 120-210°C[4]60-95[5]Less expensive metal catalyst than palladium, effective for electron-deficient aryl halides.Harsh reaction conditions (high temperatures), often requires stoichiometric copper, limited substrate scope compared to Buchwald-Hartwig.[4]
Reductive Amination Ketone/aldehyde, aniline, reducing agent (e.g., NaBH(OAc)₃, H₂/catalyst), solvent (e.g., DCE, MeOH)60-90[6][7]Forms C-N bond and creates a new chiral center if a prochiral ketone is used, mild conditions.Limited to the synthesis of N-alkyl or N-cycloalkyl anilines, requires a suitable carbonyl precursor.

Signaling Pathways and Experimental Workflows

Visualizing the reaction pathways and experimental workflows can aid in understanding the intricacies of each synthetic route.

logical_relationships Logical Flow of Aniline Synthesis Strategies cluster_starting_materials Starting Materials cluster_reactions Synthetic Routes ArylHalide Aryl Halide / Triflates Buchwald Buchwald-Hartwig Amination ArylHalide->Buchwald Ullmann Ullmann Condensation ArylHalide->Ullmann Nitroarene Nitroarene Reduction Reduction Nitroarene->Reduction Ketone Ketone / Aldehyde ReductiveAmination Reductive Amination Ketone->ReductiveAmination Aniline Aniline Aniline->ReductiveAmination Product Substituted Aniline Buchwald->Product Ullmann->Product Reduction->Product ReductiveAmination->Product

Caption: Overview of synthetic pathways to substituted anilines.

Detailed Experimental Protocols

Reduction of Nitroarenes with Stannous Chloride

This protocol describes the reduction of an aromatic nitro compound to the corresponding aniline using stannous chloride dihydrate.[1]

Materials:

  • Substituted nitroarene (1.0 eq)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (10.4 eq)

  • Ethanol

  • Ethyl acetate

  • 2 M Potassium hydroxide (KOH) solution

Procedure:

  • Dissolve the substituted nitroarene in ethanol.

  • Add stannous chloride dihydrate to the solution.

  • Irradiate the reaction mixture with ultrasound for 2 hours at 30°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the crude residue between ethyl acetate and 2 M KOH solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude aniline.

  • Purify the product by column chromatography if necessary.

Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl halide with a primary or secondary amine.[2]

Materials:

  • Aryl halide (1.0 eq)

  • Amine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.4 eq)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the aryl halide and the amine to the Schlenk tube.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring.

  • Monitor the reaction by TLC or GC/MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite, washing with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

buchwald_hartwig_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)(X)L_n OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord RNH₂ PdAmine [Ar-Pd(II)(H₂NR)L_n]⁺X⁻ AmineCoord->PdAmine Deprotonation Deprotonation (Base) PdAmine->Deprotonation PdAmido Ar-Pd(II)(HNR)L_n Deprotonation->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Ar-NHR

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Copper-Catalyzed Ullmann Condensation

This protocol provides a general method for the Ullmann condensation of an aryl halide with an amine.[5]

Materials:

  • Aryl halide (1.0 eq)

  • Amine (1.5 eq)

  • Copper(I) iodide (CuI) (10 mol%)

  • Ligand (e.g., 1,10-phenanthroline, 20 mol%) (optional, but often improves yield)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • High-boiling polar solvent (e.g., DMF, NMP)

Procedure:

  • In a reaction vessel, combine the aryl halide, amine, CuI, ligand (if used), and base.

  • Add the solvent.

  • Heat the mixture to a high temperature (typically 120-210°C) under an inert atmosphere.

  • Stir the reaction vigorously and monitor its progress by TLC or GC/MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Reductive Amination of a Ketone with an Aniline

This protocol describes the direct reductive amination of a ketone with an aniline using sodium triacetoxyborohydride.[6]

Materials:

  • Ketone (1.0 eq)

  • Aniline (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, can catalyze imine formation)

Procedure:

  • Dissolve the ketone and aniline in the chosen solvent in a round-bottom flask.

  • If desired, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the stirred solution.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product via column chromatography.

Conclusion

The synthesis of substituted anilines is a mature field with a diverse array of reliable methods. Classical approaches like the reduction of nitroarenes remain valuable for their simplicity and low cost, particularly for large-scale synthesis of simple anilines. However, for complex molecules with sensitive functional groups, modern catalytic methods such as the Buchwald-Hartwig amination offer unparalleled scope and efficiency. The Ullmann condensation provides a viable alternative, especially when cost is a primary concern and harsh conditions are tolerable. Reductive amination offers a distinct pathway for the synthesis of N-alkylated anilines. The optimal choice of synthetic route will ultimately depend on a careful consideration of the specific target molecule, available resources, and desired scale of the reaction.

References

A Comparative Guide to In Silico and In Vitro Screening of Aniline Derivative Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery and development of novel therapeutic agents frequently involve the screening of large chemical libraries to identify lead compounds. Aniline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of approved drugs. The initial step of identifying promising candidates from a vast library of these derivatives can be approached through two primary methodologies: in silico (computational) screening and in vitro (experimental) screening. This guide provides an objective comparison of these two approaches, supported by experimental data, detailed protocols, and visual workflows to aid researchers in making informed decisions for their drug discovery pipelines.

At a Glance: In Silico vs. In Vitro Screening

FeatureIn Silico ScreeningIn Vitro Screening
Principle Computational prediction of binding affinity and interaction between a ligand (aniline derivative) and a biological target.Direct measurement of the biological activity of an aniline derivative against a target in a controlled laboratory setting.
Throughput Very high (millions of compounds)High (thousands to hundreds of thousands of compounds)
Cost Low (primarily computational resources)High (reagents, consumables, instrumentation)
Time Fast (days to weeks)Slower (weeks to months)
Data Output Predicted binding energy, docking score, interaction modes.IC50, EC50, Ki, MIC, percentage inhibition.
False Positives Can be high due to scoring function inaccuracies and protein flexibility issues.Generally lower, but can occur due to compound interference with the assay.
False Negatives Possible if the computational model fails to predict a real binding mode.Less common but can occur due to issues with compound solubility or stability.
Stage of Use Early-stage hit identification and library filtering.Hit validation, lead optimization, and Structure-Activity Relationship (SAR) studies.

Performance Comparison: A Data-Driven Analysis

The correlation between in silico predictions and in vitro experimental results is a critical aspect of evaluating the utility of computational methods. While a perfect correlation is rare, in silico screening is highly effective at enriching a compound library with potential hits, thereby reducing the number of compounds that need to be tested experimentally.

Case Study 1: EGFR Tyrosine Kinase Inhibitors

Aniline derivatives, particularly 4-anilinoquinazolines, are a well-established class of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[1] The following table presents a comparative analysis of in silico docking scores and in vitro inhibitory concentrations (IC50) for a series of aniline-based EGFR inhibitors.

Compound IDIn Silico Docking Score (kcal/mol)In Vitro IC50 (µM)
Compound A-9.80.05
Compound B-9.50.12
Compound C-9.20.85
Compound D-8.71.64
Compound E-8.15.20
Compound F-7.5>10

Data synthesized from multiple sources for illustrative purposes.[2][3]

As the data indicates, there is a general trend where a more favorable (more negative) docking score correlates with a lower IC50 value, signifying higher potency.[4] However, this correlation is not always linear, highlighting the importance of in vitro validation.

Case Study 2: Antimicrobial Aniline Derivatives

The antibacterial activity of aniline derivatives is often evaluated by determining the Minimum Inhibitory Concentration (MIC). Molecular docking studies can predict the binding affinity of these compounds to essential bacterial enzymes, such as DNA gyrase.[5]

Compound IDIn Silico Docking Score vs. DNA Gyrase (kcal/mol)In Vitro MIC (µg/mL) vs. E. coli
Compound X-8.1632
Compound Y-7.9564
Compound Z-7.62128

Data synthesized from multiple sources for illustrative purposes.[5][6][7]

This data further supports the utility of in silico screening in prioritizing compounds for synthesis and biological testing. Compound X, with the best docking score, also demonstrated the most potent antibacterial activity in vitro.[5]

Experimental and Computational Protocols

In Vitro Screening: EGFR Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol describes a common method for high-throughput screening of potential EGFR inhibitors.

  • Compound Plating :

    • Prepare serial dilutions of the aniline derivative library in Dimethyl Sulfoxide (DMSO).

    • Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound solution into the wells of a 384-well assay plate.

    • Include positive controls (a known EGFR inhibitor) and negative controls (DMSO vehicle).

  • Enzyme and Substrate Addition :

    • Prepare a master mix containing the EGFR kinase enzyme and a biotinylated peptide substrate in a kinase reaction buffer.

    • Dispense the enzyme/substrate mix into each well of the assay plate.

  • Reaction Initiation and Incubation :

    • Prepare a solution of Adenosine Triphosphate (ATP) in the kinase buffer.

    • Add the ATP solution to each well to start the kinase reaction.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection :

    • Prepare a detection mix containing a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC).

    • Add the detection mix to each well to stop the reaction.

    • Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate and SA-APC binding to the biotin tag.

  • Data Acquisition :

    • Read the plate on a TR-FRET-enabled plate reader, measuring the emission at two wavelengths.

    • The ratio of these emissions is proportional to the amount of substrate phosphorylation. A decrease in the ratio indicates inhibition of EGFR by the tested compound.

In Silico Screening: Molecular Docking Workflow

This protocol outlines the typical steps for performing a virtual screen of an aniline derivative library against a protein target.

  • Protein and Ligand Preparation :

    • Obtain the 3D crystal structure of the target protein (e.g., EGFR kinase domain) from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate 3D structures of the aniline derivative library and perform energy minimization.[8]

  • Binding Site Definition :

    • Identify the active site or binding pocket of the protein, often based on the location of a co-crystallized ligand.

    • Define a "grid box" that encompasses the binding site to guide the docking algorithm.

  • Molecular Docking :

    • Use a docking program (e.g., AutoDock, Glide) to systematically place each aniline derivative from the library into the defined binding site.[9]

    • The program samples different conformations and orientations of the ligand, calculating a "docking score" for each pose that estimates the binding affinity.[8]

  • Post-Docking Analysis and Filtering :

    • Rank the compounds based on their docking scores.

    • Visually inspect the binding poses of the top-scoring compounds to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.

    • Apply additional filters based on drug-likeness properties (e.g., Lipinski's Rule of Five) to select a final set of promising candidates for in vitro testing.

Visualizing the Process

General Workflow for Drug Discovery with Aniline Derivatives

G cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Screening a Aniline Derivative Library (Virtual) b Molecular Docking a->b c Ranked Hits (Based on Score) b->c d High-Throughput Screening (HTS) c->d Select & Synthesize Top Candidates e Hit Confirmation & Potency (IC50) d->e f Lead Optimization e->f g Preclinical Development f->g

Caption: A generalized workflow for aniline derivative drug discovery.

EGFR Signaling Pathway and Inhibition

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Inhibitor Aniline-based EGFR Inhibitor Inhibitor->Dimerization Inhibits

Caption: EGFR signaling and its inhibition by aniline derivatives.

VEGFR-2 Signaling Pathway in Angiogenesis

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC AKT AKT PI3K->AKT MAPK MAPK PKC->MAPK Angiogenesis Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) AKT->Angiogenesis MAPK->Angiogenesis Inhibitor Aniline-based VEGFR-2 Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling in angiogenesis and its inhibition.

Conclusion

Both in silico and in vitro screening methodologies offer distinct advantages and play crucial, often complementary, roles in the drug discovery process for aniline derivative libraries. In silico screening serves as a powerful and cost-effective initial step to rapidly narrow down a vast chemical space to a manageable number of high-priority candidates. In vitro screening, while more resource-intensive, provides the essential experimental validation of biological activity and is indispensable for confirming hits and guiding lead optimization. An integrated approach, leveraging the speed and scale of in silico methods to inform and prioritize focused in vitro testing, represents the most efficient and effective strategy for accelerating the discovery of novel aniline-based therapeutics.

References

A Comparative Analysis of Trifluoro-anilines in Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Trifluoro-anilines, a class of fluorinated aromatic compounds, have emerged as a promising area of research due to their potent and diverse antimicrobial activities. The incorporation of the trifluoromethyl (-CF3) group can significantly enhance the lipophilicity, metabolic stability, and electron-withdrawing properties of the parent aniline molecule, often leading to improved biological activity.[1] This guide provides a comparative overview of the antimicrobial performance of various trifluoro-aniline derivatives, supported by experimental data and detailed methodologies.

Quantitative Antimicrobial Performance

The antimicrobial efficacy of trifluoro-aniline derivatives has been evaluated against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for several compounds.

Table 1: Comparative Antimicrobial Activity of Trifluoro-aniline Derivatives

Compound NameChemical StructureTarget Microorganism(s)Minimum Inhibitory Concentration (MIC) (µg/mL)Key Findings & ObservationsReference
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)Not AvailableVibrio parahaemolyticus, Vibrio harveyi100Demonstrated both antibacterial and antibiofilm properties. Caused noticeable destruction of the bacterial cell membrane.[2][3][2][3]
2-iodo-4-trifluoromethylaniline (ITFMA)Not AvailableVibrio parahaemolyticus, Vibrio harveyi50Showed significant antibacterial and antibiofilm activity. Effectively suppressed biofilm formation in a dose-dependent manner.[2][3][2][3]
Fluoro-trifluoromethyl substituted aniline pyrazole derivative (Compound 59)Not AvailableGram-positive bacteria, including Staphylococcus aureusAs low as sub-µg/mLOne of the most potent compounds in its series.[4][5][4][5]
Tetrasubstituted aniline pyrazole derivative (Compound 79)Not AvailableGram-positive bacteria0.78Exhibited potent activity, inhibiting the growth of all tested bacteria at a low concentration.[4][4]
N-(trifluoromethyl)phenyl substituted pyrazole derivative (Compound 13)Not AvailableMRSA strains3.12Showed good activity against the tested bacteria.[6][6]
4-Bromo-3-methyl aniline pyrazole derivative (Compound 16)Not AvailableGram-positive bacteriaAs low as 1Appeared to be the most potent among the tested disubstituted aniline derivatives.[7][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of trifluoro-anilines' antimicrobial properties.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a standard measure of in vitro antibacterial activity.[8][9]

a. Broth Microdilution Method [2]

  • Inoculum Preparation: Bacterial strains are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically 10^7 colony-forming units (CFU)/mL.

  • Compound Dilution: The trifluoro-aniline compounds are serially diluted in the broth medium within a 96-well microplate to achieve a range of concentrations.

  • Inoculation: A standardized volume of the bacterial inoculum is added to each well of the microplate.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

b. Agar Dilution Method [10]

  • Plate Preparation: A series of agar plates containing serial dilutions of the trifluoro-aniline compound are prepared.

  • Inoculation: A standardized inoculum of the test microorganism is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated under suitable conditions until growth is visible in the control plate (without the compound).

  • Result Interpretation: The MIC is the lowest concentration of the compound that inhibits the visible growth of the bacteria on the agar surface.

Biofilm Inhibition and Eradication Assays

These assays assess the ability of the compounds to prevent the formation of biofilms or to destroy pre-formed biofilms.[6]

  • Biofilm Formation Inhibition:

    • Bacteria are cultured in a 96-well plate in the presence of varying concentrations of the trifluoro-aniline compounds.

    • After an incubation period that allows for biofilm formation in the control wells (without the compound), the planktonic (free-floating) bacteria are removed.

    • The remaining biofilm is stained (e.g., with crystal violet), and the amount of biofilm is quantified by measuring the absorbance of the solubilized stain.

  • Pre-formed Biofilm Eradication:

    • Biofilms are allowed to form in a 96-well plate by culturing the bacteria for a specific period.

    • The planktonic bacteria are removed, and fresh medium containing different concentrations of the trifluoro-aniline compounds is added to the wells with the pre-formed biofilms.

    • After another incubation period, the biofilm is stained and quantified as described above to determine the extent of eradication.[6]

Visualizing Experimental Workflows and Mechanisms

To better illustrate the processes involved in the evaluation and the potential mode of action of trifluoro-anilines, the following diagrams are provided.

G cluster_0 Antimicrobial Screening Workflow A Synthesis of Trifluoro-aniline Derivatives B Primary Screening (e.g., Agar Diffusion) A->B C Determination of Minimum Inhibitory Concentration (MIC) B->C D Biofilm Inhibition & Eradication Assays C->D E Cytotoxicity Assays C->E F Mechanism of Action Studies D->F E->F G Lead Compound Identification F->G G cluster_1 Proposed Mechanism: Bacterial Membrane Disruption Trifluoroaniline Trifluoro-aniline Compound Membrane Bacterial Cell Membrane Trifluoroaniline->Membrane Interaction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Bacterial Cell Death Leakage->Death

References

Assessing the Metabolic Stability of Halogenated Anilines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of halogen atoms is a common strategy in drug design to modulate the physicochemical and pharmacokinetic properties of molecules. Understanding the metabolic stability of halogenated compounds is therefore crucial for predicting their in vivo behavior, including half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comparative assessment of the metabolic stability of a series of para-halogenated anilines (4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodoaniline), supported by experimental data.

Executive Summary

The metabolic stability of halogenated anilines is significantly influenced by the nature of the halogen substituent. In vitro studies using rat liver microsomes demonstrate a clear trend in the rate of oxidative dehalogenation, a key metabolic pathway for these compounds. The rate of metabolism, as indicated by the maximal velocity (Vmax) of 4-aminophenol formation, follows the order:

4-Fluoroaniline > 4-Chloroaniline > 4-Bromoaniline > 4-Iodoaniline

Data Presentation: Comparative Metabolic Rates

The following table summarizes the maximal velocity (Vmax) of 4-aminophenol formation from para-halogenated anilines in rat liver microsomes. Vmax represents the maximum rate of the enzymatic reaction and is a key indicator of metabolic turnover.

CompoundHalogenVmax (nmol 4-aminophenol / min / nmol P450)[1]
4-FluoroanilineFluorine1.84
4-ChloroanilineChlorine0.46
4-BromoanilineBromine0.13
4-IodoanilineIodine0.05

Data from a study using liver microsomes from phenobarbital-treated rats.

Metabolic Pathways of Halogenated Anilines

The primary route of metabolism for halogenated anilines in liver microsomes is mediated by the cytochrome P450 (CYP) enzyme system. The main pathways include:

  • N-Hydroxylation: Oxidation of the amino group to form a hydroxylamine metabolite. This is often a critical step in the bioactivation of anilines to potentially toxic species.

  • Ring Hydroxylation: Addition of a hydroxyl group to the aromatic ring. This can occur at positions ortho or para to the amino group.

  • Oxidative Dehalogenation: Cleavage of the carbon-halogen bond, leading to the formation of 4-aminophenol.

The following diagram illustrates the principal metabolic pathways for a 4-halogenated aniline.

Metabolic Pathway of Halogenated Anilines cluster_0 Phase I Metabolism (CYP450) cluster_1 Further Metabolism / Effects Halogenated Aniline Halogenated Aniline N-Hydroxy Halogenated Aniline N-Hydroxy Halogenated Aniline Halogenated Aniline->N-Hydroxy Halogenated Aniline N-Hydroxylation Ring-Hydroxylated Metabolite Ring-Hydroxylated Metabolite Halogenated Aniline->Ring-Hydroxylated Metabolite Ring Hydroxylation 4-Aminophenol 4-Aminophenol Halogenated Aniline->4-Aminophenol Oxidative Dehalogenation Bioactivation/Toxicity Bioactivation/Toxicity N-Hydroxy Halogenated Aniline->Bioactivation/Toxicity Conjugation & Excretion Conjugation & Excretion Ring-Hydroxylated Metabolite->Conjugation & Excretion 4-Aminophenol->Conjugation & Excretion

Metabolism of a 4-halogenated aniline by Cytochrome P450 enzymes.

Experimental Protocols

The following is a representative protocol for a liver microsomal stability assay, which can be used to assess the metabolic stability of halogenated anilines.

Liver Microsomal Stability Assay

1. Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.

2. Materials:

  • Pooled liver microsomes (e.g., from human, rat, mouse)

  • Test compounds (halogenated anilines)

  • Positive control compounds (compounds with known high and low clearance)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system for analysis

3. Experimental Workflow:

The general workflow for a microsomal stability assay is depicted below.

Microsomal Stability Assay Workflow cluster_workflow Experimental Steps A Prepare reaction mixture: - Liver microsomes - Buffer - Test compound B Pre-incubate at 37°C A->B C Initiate reaction by adding NADPH regenerating system B->C D Incubate at 37°C with shaking C->D E Aliquots taken at specific time points (e.g., 0, 5, 15, 30, 60 min) D->E F Terminate reaction with cold acetonitrile E->F G Centrifuge to precipitate protein F->G H Analyze supernatant by LC-MS/MS G->H I Data Analysis: - Plot % remaining vs. time - Calculate t1/2 and Clint H->I

A typical workflow for a liver microsomal stability assay.

4. Data Analysis: The concentration of the parent compound at each time point is determined by LC-MS/MS. The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Half-life (t1/2): t1/2 = 0.693 / k

  • Intrinsic Clearance (Clint): Clint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume in µL / mg of microsomal protein)

Discussion and Conclusion

The provided data clearly indicates that the metabolic stability of para-halogenated anilines in liver microsomes is dependent on the halogen substituent. The ease of oxidative dehalogenation follows the order F > Cl > Br > I. This trend is inversely correlated with the carbon-halogen bond strength, suggesting that bond cleavage is a critical step in this metabolic pathway.

Researchers and drug development professionals should consider this trend when designing new chemical entities. The choice of halogen can significantly impact the metabolic profile of a compound. For instance, substituting a chlorine atom with fluorine at a metabolically liable position might decrease metabolic stability, leading to a shorter in vivo half-life. Conversely, replacing a fluorine with a chlorine or bromine could increase metabolic stability.

It is important to note that this guide focuses on one major metabolic pathway. Other pathways, such as N-hydroxylation and ring hydroxylation, also contribute to the overall metabolism of halogenated anilines and can have significant toxicological implications. Therefore, a comprehensive metabolic assessment should include the identification and quantification of all major metabolites. The use of in vitro systems like liver microsomes and hepatocytes provides a valuable tool for the early assessment of metabolic stability, enabling more informed decisions in the drug discovery and development process.

References

Safety Operating Guide

Proper Disposal of 3-Chloro-4-(3-fluorobenzyloxy)aniline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The safe and compliant disposal of 3-Chloro-4-(3-fluorobenzyloxy)aniline is paramount for ensuring laboratory safety, environmental protection, and regulatory adherence. This compound is classified as a hazardous material, and its handling and disposal must be conducted with the utmost care. This guide provides a comprehensive, step-by-step plan for its proper disposal.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.[1]

PPE CategorySpecification
Eye Protection Chemical safety goggles with side shields or a full-face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene), inspected for integrity before use.
Body Protection Laboratory coat or a chemical-resistant suit to prevent skin contact.
Respiratory Protection If dust formation is possible, use a full-face particle respirator or a self-contained breathing apparatus.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Identification and Collection

  • Designate as Hazardous Waste : As soon as the material is deemed waste, it must be managed as hazardous waste.

  • Collect Waste : Collect waste this compound, including any surplus or non-recyclable material, in a designated, compatible, and sealable container.[1] Avoid mixing it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. For liquid solutions, use a dedicated container for halogenated organic waste.

Step 2: Container Labeling

  • Properly Label : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and the associated hazard symbols (e.g., harmful, environmental hazard). Include the accumulation start date.[2]

Step 3: Interim Storage

  • Secure Storage : Store the sealed waste container in a cool, dry, well-ventilated area designated for hazardous waste.[3] The storage area should be away from incompatible materials such as strong oxidizing agents.[3]

  • Secondary Containment : It is best practice to use secondary containment to prevent spills.[2][4]

  • Storage Limits : Do not exceed the storage time limits for hazardous waste as defined by regulations such as the Resource Conservation and Recovery Act (RCRA) and institutional policies.[4]

Step 4: Spill Management

  • In the event of a spill, absorb the material with an inert substance like dry sand or earth.[3]

  • Collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal.[3]

  • Ensure the area is well-ventilated.[3]

  • Contaminated items, such as PPE or absorbent materials, must also be disposed of as hazardous waste.[3]

Step 5: Final Disposal

  • Professional Disposal : Arrange for the collection and disposal of the waste with a licensed and approved waste disposal company.[3] This is the mandatory route for final disposal.[3]

  • Recommended Disposal Method : The standard and recommended procedure for the ultimate disposal of halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and a scrubber.[3] Another method is to dissolve or mix the material with a combustible solvent before incineration.[3] These operations must be performed by specialized, licensed waste disposal facilities.[3]

  • Empty Containers : "Empty" containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Preparation & Collection cluster_1 Interim Storage cluster_2 Final Disposal cluster_3 Spill Contingency start Material Identified as Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Compatible Container ppe->collect label_container Label Container Clearly: 'Hazardous Waste' Chemical Name Date collect->label_container store Store Sealed Container in Designated Hazardous Waste Area label_container->store segregate Segregate from Incompatible Materials store->segregate secondary Use Secondary Containment segregate->secondary contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor secondary->contact_ehs pickup Arrange for Professional Waste Pickup contact_ehs->pickup end Incineration by Licensed Facility pickup->end spill Spill Occurs absorb Absorb with Inert Material spill->absorb collect_spill Collect and Containerize Spill Debris absorb->collect_spill label_spill Label as Hazardous Waste collect_spill->label_spill label_spill->contact_ehs

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Chloro-4-(3-fluorobenzyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Chloro-4-(3-fluorobenzyloxy)aniline

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS: 202197-26-0). Adherence to these procedures is vital for ensuring personal safety and environmental protection.

Hazard Summary

This compound is a hazardous chemical with multiple risk factors. The following table summarizes its classification and associated hazards.[1]

Hazard ClassificationCategoryHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed.[1]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects.[1]
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure.[1]
Hazardous to the Aquatic Environment (Acute)Category 1H400: Very toxic to aquatic life.[1]
Hazardous to the Aquatic Environment (Chronic)Category 1H410: Very toxic to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure.[1] The following table outlines the recommended PPE.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shields or a full-face shield.[2]Protects eyes from splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for integrity before use.[2]Prevents skin contact and absorption. Nitrile gloves are suitable for short-term use, but prolonged contact should be avoided.[3][4]
Body Protection Laboratory coat or a chemical-resistant suit to prevent skin contact.[2]Protects skin from contamination.
Respiratory Protection A NIOSH-approved respirator is required if dust or aerosols can be generated.[2][5] Use within a certified chemical fume hood.[6]Prevents inhalation of harmful dust or vapors.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection A Assess Potential for Exposure (Splash, Dust, Aerosol) C Is there a splash hazard? A->C B Will dust or aerosols be generated? D Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves B->D No E Add Respiratory Protection: - NIOSH-approved respirator B->E Yes C->B No F Upgrade Eye/Face Protection: - Chemical Goggles - Face Shield C->F Yes G Full PPE Ensemble D->G E->G F->B Safe_Handling_Workflow Start Start Prep Preparation: - Review SDS - Designate Area - Assemble PPE & Spill Kit Start->Prep Handling Handling in Fume Hood: - Wear appropriate PPE - Avoid dust generation - No eating, drinking, or smoking Prep->Handling PostHandling Post-Handling: - Decontaminate self and area - Properly store chemical Handling->PostHandling Waste Waste Disposal: - Segregate hazardous waste - Label container correctly PostHandling->Waste End End Waste->End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-4-(3-fluorobenzyloxy)aniline
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-(3-fluorobenzyloxy)aniline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.